molecular formula C59H58N4O14S4 B15604810 Cy5.5 DBCO

Cy5.5 DBCO

Cat. No.: B15604810
M. Wt: 1175.4 g/mol
InChI Key: VTRGNBPOXZSARU-UHFFFAOYSA-N
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Description

Cy5.5 DBCO is a useful research compound. Its molecular formula is C59H58N4O14S4 and its molecular weight is 1175.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(1E,3E,5E)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H58N4O14S4/c1-6-61-48-28-26-43-45(33-41(78(66,67)68)35-50(43)80(72,73)74)56(48)58(2,3)52(61)21-9-7-10-22-53-59(4,5)57-46-34-42(79(69,70)71)36-51(81(75,76)77)44(46)27-29-49(57)62(53)32-16-8-11-23-54(64)60-31-30-55(65)63-37-40-19-13-12-17-38(40)24-25-39-18-14-15-20-47(39)63/h7,9-10,12-15,17-22,26-29,33-36H,6,8,11,16,23,30-32,37H2,1-5H3,(H4-,60,64,66,67,68,69,70,71,72,73,74,75,76,77)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRGNBPOXZSARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(/C1=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H58N4O14S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1175.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Cy5.5 DBCO: Mechanism and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy5.5 Dibenzocyclooctyne (DBCO), a key reagent in bioorthogonal chemistry. It details its mechanism of action, provides quantitative data, and outlines experimental protocols for its use in bioconjugation, cellular imaging, and other advanced research applications.

Core Concepts: Structure and Bioorthogonal Reactivity

Cy5.5 DBCO is a fluorescent labeling reagent that combines the near-infrared Cy5.5 fluorophore with a dibenzocyclooctyne (DBCO) moiety.[1] The Cy5.5 dye is a bright and photostable fluorophore with excitation and emission maxima in the near-infrared spectrum, a region with minimal autofluorescence from biological samples.[2][3] The DBCO group is a strained alkyne that is central to its utility in "click chemistry".[1]

The key to this compound's function lies in its ability to undergo a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.[][5] This reaction is a type of bioorthogonal chemistry, meaning it can occur within a living system without interfering with native biochemical processes.[6] The SPAAC reaction is a [3+2] cycloaddition between the strained alkyne of the DBCO group and an azide (B81097) group to form a stable triazole linkage.[6] A significant advantage of this mechanism is that it does not require a cytotoxic copper catalyst, which is necessary for the more traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[][6] The reaction is driven by the high ring strain of the cyclooctyne, which lowers the activation energy and allows the reaction to proceed efficiently at physiological temperatures and pH.[6]

Quantitative Data

The following table summarizes the key quantitative properties of this compound, compiled from various sources.

PropertyValueSource(s)
Excitation Maximum (λex) 678 nm[3][7]
Emission Maximum (λem) 694 nm[3][7]
Molar Extinction Coefficient 190,000 cm⁻¹M⁻¹[3][7]
Molecular Weight 1161.34 g/mol [2][3][7]
Solubility Water, DMSO, DMF[3][7]
Purity >95% (HPLC)[3][7]
Storage Conditions -20°C, desiccated, protected from light[3][5]

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The SPAAC reaction is a cornerstone of bioorthogonal chemistry. The reaction between this compound and an azide-modified molecule is a concerted [3+2] cycloaddition. The high ring strain of the DBCO moiety significantly lowers the activation energy for the reaction with an azide, allowing for rapid and specific covalent bond formation under physiological conditions.

SPAAC_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product Cy55_DBCO Cy5.5-DBCO (Strained Alkyne) TransitionState Cycloaddition Transition State Cy55_DBCO->TransitionState Strain-Promoted [3+2] Cycloaddition Azide_Molecule Azide-Modified Biomolecule Azide_Molecule->TransitionState Triazole_Product Stable Cy5.5-Labeled Biomolecule (Triazole Linkage) TransitionState->Triazole_Product Rapid Ligation

Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental Protocols

Below is a generalized protocol for labeling azide-modified biomolecules with this compound. This protocol should be optimized for specific applications.

Materials:
  • This compound

  • Azide-modified biomolecule (e.g., protein, antibody, or cell)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Spin desalting columns or dialysis equipment for purification

Protocol for Labeling Proteins in Solution:
  • Prepare Stock Solution of this compound: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 1-10 mM. Briefly vortex to ensure complete dissolution.

  • Prepare Protein Solution: Dissolve the azide-modified protein in PBS at a concentration of 1-10 mg/mL. Ensure the buffer does not contain any azide-containing components.

  • Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.

  • Purification: Remove the unreacted this compound by size exclusion chromatography using a spin desalting column or by dialysis against PBS.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and 678 nm (for Cy5.5 concentration).

Protocol for Live Cell Labeling:
  • Cell Preparation: Culture cells that have been metabolically labeled with an azide-containing precursor (e.g., an azide-modified sugar).

  • Prepare Labeling Solution: Prepare a working solution of this compound in a serum-free cell culture medium at a final concentration of 20-100 µM.[8]

  • Cell Labeling: Wash the cells with PBS and then incubate them with the this compound labeling solution for 30-60 minutes at 37°C, protected from light.[8]

  • Washing: Wash the cells three to four times with PBS to remove any unbound probe.

  • Imaging: The labeled cells can now be visualized using fluorescence microscopy with appropriate filter sets for Cy5.5 (Excitation: ~650-680 nm, Emission: ~690-720 nm).

Experimental Workflow

The following diagram illustrates a typical workflow for labeling and imaging live cells using this compound.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Imaging Metabolic_Labeling 1. Metabolic Labeling of Cells with Azide-Modified Precursor Prepare_DBCO 2. Prepare this compound Working Solution Incubate_Cells 3. Incubate Cells with This compound Solution Prepare_DBCO->Incubate_Cells Add to cells Wash_Cells 4. Wash Cells to Remove Unbound Probe Incubate_Cells->Wash_Cells Reaction complete Image_Cells 5. Fluorescence Microscopy Imaging Wash_Cells->Image_Cells Ready for analysis

References

Cy5.5 DBCO: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Cyanine5.5 (Cy5.5) DBCO, a near-infrared (NIR) fluorescent probe widely utilized in biological research and drug development. This document, intended for researchers, scientists, and professionals in drug development, details the spectral properties, experimental protocols, and key applications of this versatile molecule.

Core Properties of Cy5.5 DBCO

This compound is a bright and photostable fluorescent dye belonging to the cyanine (B1664457) family. It is functionalized with a dibenzocyclooctyne (DBCO) group, enabling its use in copper-free click chemistry reactions. This bioorthogonal conjugation method, known as strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the efficient and specific labeling of azide-modified biomolecules in complex biological systems without the need for a cytotoxic copper catalyst. The fluorescence of this compound is largely insensitive to pH variations between 4 and 10, making it suitable for a wide range of biological applications.

The key spectral properties of this compound are summarized in the table below. It is important to note that these values may vary slightly between different suppliers.

PropertyValueReference(s)
Excitation Maximum (λex) 673 - 684 nm[1][2]
Emission Maximum (λem) 691 - 710 nm[1][2]
Molar Extinction Coefficient (ε) 190,000 - 250,000 M⁻¹cm⁻¹[3][4]
Fluorescence Quantum Yield (Φ) ~0.2 - 0.21[1][2]
Spectrally Similar Dyes Alexa Fluor® 680, DyLight® 680, IRDye® 680[5]

Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The utility of this compound lies in its ability to participate in SPAAC reactions. The DBCO group possesses a strained triple bond that readily reacts with an azide (B81097) group to form a stable triazole linkage. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.

SPAAC_Reaction cluster_reactants Reactants cluster_product Product Cy55_DBCO Cy5.5-DBCO Conjugate Cy5.5-Labeled Biomolecule (Stable Triazole Linkage) Cy55_DBCO->Conjugate + Azide_Molecule Azide-Modified Biomolecule Azide_Molecule->Conjugate caption Figure 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound.

Caption: Diagram illustrating the SPAAC reaction between this compound and an azide-modified biomolecule.

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

General Workflow for Labeling Biomolecules

A typical experimental workflow for labeling a biomolecule with this compound via SPAAC involves the introduction of an azide group into the target molecule, followed by the click reaction with this compound, and subsequent purification of the conjugate.

Experimental_Workflow Start Start: Azide-Modified Biomolecule Prepare_DBCO Prepare this compound Stock Solution (e.g., in DMSO) Reaction Incubate Azide-Molecule with this compound (Room Temp, 1-4h) Start->Reaction Prepare_DBCO->Reaction Purification Purify Conjugate (e.g., Size Exclusion Chromatography) Reaction->Purification Analysis Analyze Conjugate (e.g., SDS-PAGE, Spectroscopy) Purification->Analysis End End: Purified Cy5.5-Labeled Biomolecule Analysis->End caption Figure 2: General experimental workflow for biomolecule labeling with this compound.

Caption: A flowchart outlining the key steps for labeling biomolecules using this compound.

Protocol 1: Labeling of Proteins

This protocol provides a general guideline for labeling azide-modified proteins with this compound.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 1-10 mM.

  • Reaction Setup:

    • Adjust the concentration of the azide-modified protein to 1-10 mg/mL in the reaction buffer.

    • Add the this compound stock solution to the protein solution at a molar ratio of 10-20 fold excess of the dye. The final DMSO concentration should be kept below 10%.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5).

Protocol 2: Labeling of Live Cells

This protocol describes the surface labeling of azide-modified live cells.

Materials:

  • Cells with azide groups incorporated into their surface glycans (e.g., by metabolic labeling with an azide-containing sugar)

  • This compound

  • Phosphate-buffered saline (PBS) or other suitable cell culture medium

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Harvest the azide-modified cells and wash them with PBS.

  • Labeling:

    • Resuspend the cells in a suitable buffer at a density of 1 x 10⁶ cells/mL.

    • Add this compound to a final concentration of 10-50 µM.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells two to three times with PBS to remove any unbound dye.

  • Analysis: Analyze the labeled cells by flow cytometry or fluorescence microscopy using appropriate filter sets for Cy5.5 (Excitation: ~650 nm, Emission: ~670 nm long-pass).

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research areas:

  • In Vivo Imaging: The near-infrared emission of Cy5.5 allows for deep tissue penetration, making it ideal for non-invasive imaging in small animal models to track the biodistribution of labeled cells, antibodies, or nanoparticles.

  • Drug Targeting and Delivery: this compound can be used to label drug delivery vehicles or therapeutic molecules to monitor their localization and accumulation at target sites.

  • Glycan Imaging: Through metabolic labeling with azide-functionalized sugars, this compound enables the visualization and tracking of glycans in living cells and organisms.

  • Protein and Nucleic Acid Labeling: The specific and efficient labeling of proteins and nucleic acids allows for their detection and tracking in various biological assays.

Conclusion

This compound is a powerful near-infrared fluorescent probe that, through its participation in strain-promoted azide-alkyne cycloaddition, offers a robust and versatile method for labeling a wide array of biomolecules. Its excellent spectral properties and biocompatible conjugation chemistry make it an indispensable tool for researchers and professionals in the fields of cell biology, drug development, and in vivo imaging.

References

An In-depth Technical Guide to Cy5.5 DBCO Fluorescent Dye

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the tools of the trade is paramount to success. This guide provides a comprehensive overview of the Cy5.5 dibenzocyclooctyne (DBCO) fluorescent dye, a near-infrared (NIR) probe renowned for its utility in copper-free click chemistry applications.

Core Properties and Characteristics

Cy5.5 DBCO is a bright and photostable fluorescent dye that is spectrally similar to other common dyes such as Alexa Fluor® 680 and DyLight® 680. A key feature of this dye is its DBCO group, which facilitates a highly efficient and biocompatible strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2][3] This "click chemistry" reaction allows for the covalent labeling of azide-modified biomolecules without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo studies.[4][2][5]

The fluorescence of this compound is stable across a wide pH range (pH 4 to 10) and its emission in the near-infrared spectrum minimizes autofluorescence from biological samples.[6] While it is water-soluble and hydrophilic, which helps to reduce non-specific binding, it is generally not recommended for staining intracellular components in fixed and permeabilized cells due to the potential for high background.[6]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound, compiled from various sources.

Table 1: Spectroscopic Properties

PropertyValueSource(s)
Excitation Maximum (λex)678 nm[6][7][8]
Emission Maximum (λem)694 nm[6][7]
Extinction Coefficient (ε)190,000 - 198,000 M⁻¹cm⁻¹[6][7][9][10]
Quantum Yield (Φ)0.2[9][10]

Table 2: Physicochemical Properties

PropertyValueSource(s)
Molecular Weight~1161.3 g/mol [6][7]
SolubilityWater, DMSO, DMF[6][7][9][11]
AppearanceBlue solid[6]
Storage Conditions-20°C, desiccated, in the dark[7][9][11]

Experimental Protocols

The primary application of this compound is the labeling of azide-modified molecules through copper-free click chemistry. Below are detailed methodologies for cell surface labeling and subsequent detection via flow cytometry, synthesized from established protocols.[12][13][14]

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azide (B81097) Sugars

This protocol describes the introduction of azide groups onto the surface of cells, preparing them for reaction with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated, Ac4ManNAz)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture cells to the desired confluency in a suitable vessel.

  • Prepare a stock solution of the azide-modified sugar in a biocompatible solvent (e.g., DMSO).

  • Add the azide-modified sugar to the cell culture medium at a final concentration typically ranging from 25 to 50 µM. The optimal concentration should be determined empirically for each cell line.

  • Incubate the cells for 1 to 3 days to allow for the metabolic incorporation of the azide sugar into cell surface glycans.

  • After the incubation period, wash the cells twice with PBS to remove any unincorporated azide sugar. The cells are now ready for labeling with this compound.

Protocol 2: Labeling of Azide-Modified Cells with this compound for Flow Cytometry

This protocol details the "click" reaction between the azide-labeled cells and this compound.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • Serum-free cell culture medium or PBS

  • FACS buffer (PBS containing 1-2% FBS and 1 mM EDTA)

  • Flow cytometry tubes

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the this compound stock solution in serum-free medium or PBS to a final working concentration (typically 10-20 µM).

  • Resuspend the azide-labeled cells in the this compound labeling solution.

  • Incubate the cells for 30 to 60 minutes at 37°C, protected from light.

  • Following incubation, wash the cells three times with FACS buffer to remove any unreacted this compound.

  • Resuspend the cells in an appropriate volume of FACS buffer.

  • Analyze the labeled cells using a flow cytometer with excitation and emission filters appropriate for Cy5.5 (e.g., 633 nm or 647 nm laser for excitation and a ~695 nm emission filter).[11]

Visualizing Workflows and Pathways

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_step1 Step 1: Metabolic Labeling cluster_step2 Step 2: Click Chemistry Labeling cluster_step3 Step 3: Analysis cells Cells in Culture azide_sugar Add Azide Sugar (e.g., Ac4ManNAz) cells->azide_sugar incubation1 Incubate (1-3 days) azide_sugar->incubation1 azide_cells Azide-Labeled Cells incubation1->azide_cells cy55_dbco Add this compound azide_cells->cy55_dbco incubation2 Incubate (30-60 min) cy55_dbco->incubation2 labeled_cells Cy5.5 Labeled Cells incubation2->labeled_cells flow_cytometry Flow Cytometry Analysis labeled_cells->flow_cytometry

Experimental workflow for cell labeling with this compound.

spaac_reaction reactant1 Azide-Modified Biomolecule product Stable Triazole Linkage (Cy5.5-Labeled Biomolecule) reactant1->product Strain-Promoted Alkyne-Azide Cycloaddition (Copper-Free) reactant2 Cy5.5-DBCO reactant2->product plus +

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and development areas:

  • Cell Tracking and Imaging: Labeled cells can be tracked in vitro and in vivo to study cell migration, proliferation, and fate.

  • Drug Delivery and Targeting: The conjugation of this compound to drug delivery vehicles (e.g., nanoparticles, liposomes) allows for the visualization and quantification of their biodistribution and cellular uptake.

  • Glycobiology: As demonstrated in the protocol, this compound is instrumental in studying glycans and their roles in cellular processes.

  • Bioconjugation: The specific and efficient nature of the click reaction enables the straightforward labeling of a wide range of biomolecules, including proteins, peptides, and nucleic acids, for various downstream applications.

References

Cy5.5 DBCO: An In-Depth Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Cy5.5 dibenzocyclooctyne (DBCO) is a near-infrared (NIR) fluorescent dye functionalized with a strained alkyne group. This combination makes it a powerful tool for copper-free click chemistry, enabling the precise labeling of azide-modified biomolecules in complex biological systems. Its exceptional brightness, photostability, and water solubility make it a preferred choice for a wide range of applications, from in vitro assays to in vivo imaging. This technical guide provides a comprehensive overview of the solubility and stability of Cy5.5 DBCO, offering critical data and protocols to aid researchers in its effective application.

Core Properties of this compound

This compound is characterized by its excellent photophysical properties and its utility in bioorthogonal conjugation reactions.[1][2] The DBCO moiety allows for a highly specific and efficient reaction with azides without the need for a cytotoxic copper catalyst, a significant advantage for live-cell and in vivo studies.[3]

Solubility of this compound

The solubility of this compound is a critical parameter for its effective use in various experimental settings. Generally described as a water-soluble and hydrophilic dye, its solubility can be influenced by the specific solvent and the presence of salts.[1][4][5]

Solvent/BufferReported SolubilityEstimated Quantitative Solubility (mg/mL)Estimated Molar Solubility (mM)Notes
WaterWater-soluble, Hydrophilic[1][4][5]> 1> 0.86Sulfonated cyanine (B1664457) dyes exhibit high water solubility.[]
Phosphate-Buffered Saline (PBS)Soluble in aqueous buffers[7]≥ 1.25[8]≥ 1.08Expected to be readily soluble for most biological applications.
Dimethyl Sulfoxide (DMSO)Soluble[4][5]> 10> 8.6A common solvent for preparing concentrated stock solutions.
Dimethylformamide (DMF)Soluble[4][5]> 10> 8.6Another common organic solvent for stock solution preparation.
Dichloromethane (DCM)Soluble[5]> 5> 4.3Useful for certain organic synthesis and purification steps.

Note: Estimated quantitative solubility values are based on available data for this compound and similar cyanine dyes. Actual solubility may vary depending on the specific batch, purity, and experimental conditions.

Stability of this compound

The stability of this compound under various conditions is crucial for ensuring the reliability and reproducibility of experimental results. This includes its pH stability, photostability, and chemical stability.

pH Stability

The fluorescence of this compound is notably stable over a wide pH range. It is reported to be pH-insensitive from pH 4 to pH 10, making it suitable for a variety of biological and chemical environments without significant loss of fluorescent signal.[1][4]

Photostability

This compound is described as a bright and photostable near-IR probe.[1][4] Cyanine dyes, in general, are known for their high photostability, which allows for prolonged imaging and repeated measurements with minimal photobleaching.[9][10][11]

Chemical Stability and Compatibility

The chemical stability of both the cyanine dye and the DBCO moiety is essential for successful bioconjugation and subsequent applications.

  • DBCO Moiety: The DBCO group is stable in aqueous buffers and does not react with endogenous functional groups like amines and hydroxyls, ensuring bioorthogonality.[3] However, it can exhibit some reactivity with thiols (sulfhydryl groups), although this reaction is significantly slower than the reaction with azides.[12][13] For applications involving free thiols, it is advisable to perform control experiments or use thiol-blocking agents if necessary. The DBCO group can also be sensitive to strong oxidizing agents.

  • Cyanine Dye: The cyanine core structure is generally chemically stable.[][14] However, prolonged exposure to harsh chemical conditions should be avoided.

Storage and Handling

For optimal stability, this compound should be stored at -20°C, protected from light, and kept in a desiccated environment.[4][5] When dissolved in organic solvents like DMSO, stock solutions are typically stable for several months at -20°C.[15]

Experimental Protocols

Detailed experimental protocols are essential for the successful application of this compound. Below are methodologies for key experiments related to solubility, stability, and a typical bioconjugation reaction.

Protocol for Determining Aqueous Solubility

This protocol outlines a method to determine the quantitative aqueous solubility of this compound.

G cluster_prep Preparation cluster_incubation Incubation & Equilibration cluster_analysis Analysis prep_stock Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL). prep_serial Create a series of dilutions of the stock solution in your aqueous buffer of choice (e.g., PBS). prep_stock->prep_serial incubate Incubate the solutions at a controlled temperature (e.g., room temperature) for a set period (e.g., 24 hours) to allow for equilibration. prep_serial->incubate centrifuge Centrifuge the samples to pellet any undissolved material. incubate->centrifuge measure_abs Carefully collect the supernatant and measure its absorbance at the maximum absorption wavelength of Cy5.5 (~675 nm). centrifuge->measure_abs calc_conc Calculate the concentration using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of Cy5.5. measure_abs->calc_conc

Caption: Workflow for determining the aqueous solubility of this compound.

Protocol for Assessing Photostability

This protocol provides a method for evaluating the photostability of this compound-conjugated biomolecules.

G cluster_sample Sample Preparation cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis prep_conjugate Prepare a solution of your this compound-conjugated biomolecule at a known concentration. mount_sample Mount the sample on a microscope slide. prep_conjugate->mount_sample acquire_initial Acquire an initial fluorescence image using a defined set of imaging parameters (e.g., laser power, exposure time). mount_sample->acquire_initial continuous_exposure Continuously expose the sample to the excitation light for a defined period. acquire_initial->continuous_exposure acquire_series Acquire a time-series of fluorescence images at regular intervals during the exposure period. continuous_exposure->acquire_series measure_intensity Measure the fluorescence intensity of a region of interest in each image of the time-series. acquire_series->measure_intensity plot_decay Plot the normalized fluorescence intensity as a function of time to determine the photobleaching rate. measure_intensity->plot_decay

Caption: Experimental workflow for assessing the photostability of this compound.

Protocol for Copper-Free Click Chemistry Bioconjugation

This protocol describes a general procedure for labeling an azide-modified protein with this compound.

G cluster_reagents Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization prep_protein Prepare the azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4). mix_reagents Add a molar excess of the this compound stock solution to the protein solution. prep_protein->mix_reagents prep_dye Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). prep_dye->mix_reagents incubate Incubate the reaction mixture at room temperature or 4°C for 2-12 hours, protected from light. mix_reagents->incubate purify Purify the this compound-protein conjugate from unreacted dye using size-exclusion chromatography, dialysis, or spin filtration. incubate->purify characterize Characterize the conjugate by measuring the degree of labeling using UV-Vis spectroscopy. purify->characterize

Caption: Workflow for bioconjugation using this compound via copper-free click chemistry.

Signaling Pathways and Logical Relationships

The primary utility of this compound is in the labeling and subsequent detection of biomolecules. The logical relationship for its application in a typical cell-surface labeling experiment is depicted below.

G Metabolic_Labeling Metabolic Labeling with Azide-Sugar Cell_Surface_Azides Cell Surface Glycans with Azide Groups Metabolic_Labeling->Cell_Surface_Azides Cy55_DBCO_Addition Addition of this compound Cell_Surface_Azides->Cy55_DBCO_Addition Incubation Click_Reaction Copper-Free Click Reaction Cy55_DBCO_Addition->Click_Reaction Labeled_Cells Fluorescently Labeled Cells Click_Reaction->Labeled_Cells Detection Detection (e.g., Flow Cytometry, Microscopy) Labeled_Cells->Detection

Caption: Logical workflow for cell-surface labeling using this compound.

Conclusion

This compound stands out as a robust and versatile near-infrared fluorescent probe for copper-free click chemistry applications. Its favorable solubility in aqueous buffers and common organic solvents, combined with its excellent pH and photostability, makes it an ideal choice for a wide array of bioconjugation and imaging experiments. By understanding its core properties and adhering to optimized protocols, researchers can effectively leverage this compound to achieve high-quality, reproducible results in their drug development and life science research endeavors.

References

Understanding Cy5.5 DBCO for In Vivo Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cy5.5 Dibenzocyclooctyne (DBCO), a near-infrared (NIR) fluorescent probe, for in vivo imaging applications. This guide details the core principles of its application, quantitative data, experimental protocols, and visual representations of its use in bioorthogonal chemistry for advanced biological research and drug development.

Core Principles of Cy5.5 DBCO in In Vivo Imaging

This compound is a vital tool in molecular imaging, leveraging the principles of bioorthogonal chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction, also known as copper-free click chemistry, allows for the covalent labeling of biomolecules in living systems without interfering with native biological processes.

The Cy5.5 fluorophore is a bright and photostable cyanine (B1664457) dye that emits in the near-infrared (NIR) spectrum. This is particularly advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration of light in this wavelength range. The DBCO group is a cyclooctyne (B158145) derivative that reacts specifically and efficiently with azide-functionalized molecules to form a stable triazole linkage. This reaction is biocompatible as it proceeds at physiological temperatures and pH without the need for a cytotoxic copper catalyst.

This technology enables researchers to pre-label biomolecules of interest (e.g., proteins, glycans, or nanoparticles) with an azide (B81097) group, either through metabolic labeling or direct chemical modification. Subsequent administration of this compound allows for the in vivo visualization and tracking of these azide-tagged molecules.

Data Presentation: Properties and In Vivo Performance of this compound

The following tables summarize the key quantitative data for this compound, providing a clear reference for experimental design.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference(s)
Excitation Maximum (λex) 678 nm[1]
Emission Maximum (λem) 694 nm[1]
Molar Extinction Coefficient ~190,000 M⁻¹cm⁻¹[1]
Molecular Weight ~1161.34 g/mol [1]
Solubility Water, DMSO, DMF[1]
Quantum Yield Not specified in the provided results
Optimal Laser Line 670 nm[2]

Table 2: Representative In Vivo Biodistribution of Cy5.5-Conjugated Agents in Tumor-Bearing Mice

Organ/TissuePercent Injected Dose per Gram (%ID/g) or Signal IntensityTime PointAnimal ModelLabeled MoleculeReference(s)
Tumor ~5-fold higher fluorescence vs. control48 hoursLS174T colon cancer xenograftDBCO-Cy5 after Ac₄ManAz labeling[3]
Tumor ~1.52-fold higher fluorescence vs. control48 hoursLS174T colon cancer xenograftDBCO-Cy5 after DCL-AAM labeling[3]
Tumor High specific accumulation24 hoursLymphoid tumor xenograftRituximab-Cy5.5[4][5]
Liver High uptake0.5 - 24 hoursICR miceFree Cy5.5 dye[6]
Liver High uptake24 hoursBGC-823 xenograftCy5.5-GX1 peptide[7]
Kidneys Moderate uptake24 hoursBGC-823 xenograftCy5.5-GX1 peptide[7]
Lungs High initial uptake, then clearance0.5 hoursICR miceCy5.5-labeled TCL-SPIONs[6]
Spleen Maintained fluorescence over 28 days28 daysICR miceCy5.5-labeled TCL-SPIONs[6]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in in vivo imaging. Below are representative protocols for protein labeling and in vivo imaging.

Protocol for Labeling an Azide-Modified Antibody with this compound

This protocol outlines the general steps for conjugating this compound to an antibody that has been functionalized with azide groups.

Materials:

  • Azide-modified antibody in an amine-free buffer (e.g., PBS).

  • This compound.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Prepare the Antibody Solution: Dissolve the azide-modified antibody in the reaction buffer to a concentration of 2-10 mg/mL.

  • Prepare the this compound Solution: Allow the vial of this compound to warm to room temperature. Dissolve the this compound in DMSO to a concentration of 1-10 mg/mL. This solution should be prepared fresh.

  • Conjugation Reaction: Add the this compound solution to the antibody solution. The molar ratio of dye to protein typically ranges from 5:1 to 15:1 and should be optimized for the specific antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.

  • Purification: Purify the Cy5.5-labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 678 nm (for Cy5.5).

Protocol for In Vivo Tumor Imaging with Cy5.5-Labeled Antibody

This protocol describes a typical workflow for imaging tumors in a xenograft mouse model using a Cy5.5-labeled antibody.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts).

  • Cy5.5-labeled antibody.

  • Sterile PBS or other appropriate vehicle.

  • Anesthesia (e.g., isoflurane).

  • In vivo imaging system (e.g., IVIS).

Procedure:

  • Animal Preparation: Anesthetize the mice using isoflurane.

  • Probe Administration: Inject the Cy5.5-labeled antibody (typically 50-100 µg) intravenously (i.v.) via the tail vein. The injection volume is usually 100-200 µL.

  • Image Acquisition:

    • Acquire a baseline image before injecting the probe to assess autofluorescence.

    • Image the mice at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to determine the optimal imaging window.

    • Use appropriate filter sets for Cy5.5 (e.g., Excitation: 670 nm, Emission: 700 nm long pass)[2].

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and a background area (e.g., muscle).

    • Quantify the average fluorescence intensity in each ROI.

    • Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

  • Ex Vivo Analysis (Optional): After the final imaging session, euthanize the mouse, dissect the tumor and major organs, and image them ex vivo to confirm the in vivo findings and assess biodistribution.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and a relevant signaling pathway for the application of this compound.

Experimental Workflow: Metabolic Labeling and In Vivo Imaging

This workflow demonstrates the use of metabolic glycoengineering to introduce azide groups onto cell surface glycans for subsequent labeling with this compound.

metabolic_labeling_workflow cluster_step1 Step 1: Metabolic Labeling cluster_step2 Step 2: Bioorthogonal Ligation cluster_step3 Step 3: In Vivo Imaging azido_sugar Azido-Sugar Precursor (e.g., Ac₄ManNAz) administration Systemic Administration (e.g., i.v. injection) azido_sugar->administration metabolism Cellular Metabolism and Glycan Incorporation administration->metabolism click_reaction In Vivo Click Chemistry (SPAAC) metabolism->click_reaction Azide-labeled cells cy55_dbco This compound injection Intravenous Injection cy55_dbco->injection injection->click_reaction imaging Near-Infrared (NIR) Fluorescence Imaging click_reaction->imaging Fluorescently labeled cells analysis Image Analysis and Quantification imaging->analysis

Metabolic labeling and in vivo imaging workflow.
Logical Relationship: Pre-targeting Strategy for Tumor Imaging

This diagram illustrates a two-step pre-targeting approach where an azide-modified targeting moiety is first administered, followed by the smaller, rapidly clearing this compound for imaging.

pretargeting_strategy cluster_phase1 Phase 1: Targeting Moiety Administration cluster_phase2 Phase 2: Imaging Probe Administration cluster_result Result targeting_moiety Azide-Modified Targeting Moiety (e.g., Antibody-N₃) injection1 Systemic Injection targeting_moiety->injection1 accumulation Tumor Accumulation and Background Clearance injection1->accumulation reaction_clearance Rapid Reaction at Tumor Site and Fast Systemic Clearance accumulation->reaction_clearance imaging_probe This compound injection2 Systemic Injection imaging_probe->injection2 injection2->reaction_clearance high_contrast_imaging High Signal-to-Background Ratio Imaging reaction_clearance->high_contrast_imaging

Pre-targeting strategy for enhanced in vivo imaging.
Signaling Pathway: EGFR Signaling in Cancer

This diagram depicts a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target in cancer research where this compound-labeled antibodies can be used for imaging.

egfr_signaling cluster_membrane Plasma Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 phosphorylation Akt Akt PIP3->Akt Akt->Proliferation

Simplified EGFR signaling pathway in cancer.

This compound-conjugated antibodies targeting EGFR can be used to visualize tumors overexpressing this receptor, providing insights into tumor localization and response to therapy targeting this pathway[8].

Conclusion

This compound has emerged as a powerful tool for in vivo imaging, enabling researchers to visualize and quantify biological processes in living organisms with high sensitivity and specificity. Its utility in bioorthogonal, copper-free click chemistry allows for a wide range of applications, from tracking cell populations to evaluating the pharmacokinetics of targeted therapies. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in preclinical research and drug development, paving the way for new discoveries in diagnostics and therapeutics.

References

An In-depth Technical Guide to the Reactivity and Specificity of Cy5.5 DBCO in Azide-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reactivity and specificity of Cyanine5.5-Dibenzocyclooctyne (Cy5.5 DBCO). It delves into the quantitative aspects of its performance, detailed experimental protocols for its application, and visual representations of the underlying chemical and logical frameworks. This document is intended to serve as a critical resource for professionals in research, discovery, and drug development who are leveraging bioorthogonal chemistry for advanced applications.

Core Principles: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The conjugation of this compound to azide-modified molecules is governed by the principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[1][2] The driving force behind this reaction is the significant ring strain within the dibenzocyclooctyne (DBCO) moiety.[3] This inherent strain dramatically lowers the activation energy for the [3+2] cycloaddition reaction with an azide (B81097), enabling the reaction to proceed efficiently at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst.[1][3][4]

This copper-free nature is a significant advantage over the traditional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), as it allows for applications in living cells and whole organisms where copper toxicity is a concern.[][6] The reaction is highly bioorthogonal, meaning the DBCO and azide groups are mutually reactive and generally inert to the vast array of functional groups present in complex biological systems, such as amines, thiols, and carboxylic acids.[][7] This ensures exceptional specificity and minimizes off-target reactions, leading to the formation of a stable triazole linkage.[1][7]

The reaction kinetics of DBCO with azides are remarkably fast, with second-order rate constants reported to be as high as 1 M⁻¹s⁻¹.[8][9] This rapid reactivity allows for efficient labeling even at low concentrations of reactants.[]

Quantitative Data

The photophysical and chemical properties of this compound are critical for its utility in fluorescence-based applications. The following tables summarize key quantitative data for this molecule.

PropertyValueReferences
Molecular Weight 1161.34 g/mol [10][11][12]
CAS Number 1857352-95-4[10][11][12]
Appearance Blue solid[10][11]
Solubility Water, DMSO, DMF[11][12]
PropertyValueReferences
Excitation Maximum (λ_abs_) 678 - 684 nm[12][13]
Emission Maximum (λ_em_) 694 - 710 nm[12][13]
Molar Extinction Coefficient (ε) 190,000 - 198,000 L⋅mol⁻¹⋅cm⁻¹[11][12][13]
Fluorescence Quantum Yield (Φ) 0.2[13][14]
pH Sensitivity Fluorescence is insensitive from pH 4 to 10[10][11]

Experimental Protocols

The following are detailed methodologies for common applications of this compound. It is important to note that optimal conditions, such as molar ratios and incubation times, may need to be empirically determined for specific applications.[15]

General Protocol for Labeling Azide-Modified Proteins

This protocol outlines the fundamental steps for conjugating this compound to a protein that has been previously functionalized with an azide group.

Materials:

  • Azide-modified protein

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4. Crucially, this buffer must not contain sodium azide. [15][16]

  • Spin desalting columns or dialysis equipment for purification.[15]

Procedure:

  • Protein Preparation: Dissolve the azide-modified protein in the reaction buffer to a concentration of 1-10 mg/mL.[16]

  • This compound Preparation: Prepare a stock solution of this compound in DMSO or DMF. For example, dissolve 1 mg of this compound in a sufficient volume of solvent to achieve a 10 mM concentration.[16]

  • Labeling Reaction: Add a 2-4 fold molar excess of the this compound solution to the azide-modified protein solution.[15] The final concentration of the organic solvent (DMSO or DMF) should be kept below 20% to maintain protein stability.[16]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[15][16] Protect the reaction from light to prevent photobleaching of the Cy5.5 dye.

  • Purification: Remove unreacted this compound using a spin desalting column or by dialysis against the reaction buffer.[15]

  • Characterization: Confirm the conjugation and determine the degree of labeling using SDS-PAGE and UV-Vis spectrophotometry. The conjugate will exhibit a higher molecular weight than the unlabeled protein on the gel. The degree of labeling can be calculated from the absorbance at 280 nm (for the protein) and ~678 nm (for Cy5.5).[16]

Protocol for Labeling Live Cells with Azide-Modified Surface Glycans

This protocol describes the labeling of cell surface glycans that have been metabolically engineered to incorporate azide groups.

Materials:

  • Cells with azide-modified surface glycans (e.g., after incubation with an azide-derivatized sugar like Ac4ManNAz)

  • This compound

  • DMSO or DMF

  • Dulbecco's Phosphate-Buffered Saline (DPBS) with 1% Fetal Bovine Serum (FBS)

  • 4% formaldehyde (B43269) in DPBS (for fixing)

  • (Optional) Hoechst 33342 or DAPI for nuclear counterstaining.[17][18]

Procedure:

  • Cell Preparation: Grow cells to the desired confluency. If metabolically labeling, incubate the cells with an azide-derivatized metabolite (e.g., 50 µM Ac4ManNAz) for 2-3 days.[18] Wash the cells twice with DPBS containing 1% FBS.[17]

  • This compound Preparation: Prepare a stock solution of this compound in DMSO or DMF (e.g., 5 mM).[17]

  • Labeling: Dilute the this compound stock solution in DPBS with 1% FBS to a final concentration of 5-30 µM.[17] Incubate the cells with the labeling solution for 30-60 minutes at room temperature in the dark.[17]

  • Washing: Wash the cells four times with DPBS containing 1% FBS to remove unreacted dye.[17]

  • Fixing (Optional): Fix the cells with 4% formaldehyde in DPBS for 15-20 minutes at room temperature.[17][19]

  • Counterstaining (Optional): Wash the cells with DPBS and incubate with a nuclear stain like Hoechst 33342 or DAPI for 15 minutes at room temperature.[17][18]

  • Washing: Wash the cells two times with DPBS.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for Cy5.5 (Excitation ~635 nm, Emission ~650-700 nm) and the nuclear stain.[18]

Visualizations

The following diagrams, generated using the DOT language, illustrate the core concepts and workflows associated with this compound and its reaction with azides.

G cluster_product Product Cy5_5_DBCO Cy5.5-DBCO Triazole_Product Stable Cy5.5-Labeled Triazole Conjugate Cy5_5_DBCO->Triazole_Product Strain-Promoted [3+2] Cycloaddition Azide_Molecule Azide-Modified Molecule Azide_Molecule->Triazole_Product

Caption: SPAAC Reaction of this compound with an Azide.

G start Start: Azide-Modified Biomolecule mix Mix Biomolecule and this compound start->mix prep_dbco Prepare This compound Solution prep_dbco->mix incubate Incubate (Room Temp or 4°C) mix->incubate purify Purify Conjugate (e.g., Desalting Column) incubate->purify analyze Analyze Product (SDS-PAGE, Spectroscopy) purify->analyze end End: Purified Cy5.5-Labeled Biomolecule analyze->end

Caption: Workflow for Biomolecule Labeling.

G cluster_advantages Key Advantages SPAAC SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition) Biocompatibility Biocompatibility (No Copper Catalyst) SPAAC->Biocompatibility Specificity High Specificity (Bioorthogonal) SPAAC->Specificity Efficiency High Efficiency (Quantitative Yields) SPAAC->Efficiency Mild_Conditions Mild Conditions (Physiological pH & Temp) SPAAC->Mild_Conditions

Caption: Advantages of the SPAAC Reaction.

References

The Role of Cy5.5 DBCO in Bioorthogonal Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of Cy5.5 Dibenzocyclooctyne (DBCO) in bioorthogonal labeling. Cy5.5 DBCO has emerged as a powerful tool in chemical biology, enabling the fluorescent labeling of biomolecules in complex biological systems with high specificity and minimal perturbation. This guide provides a comprehensive overview of its mechanism of action, key quantitative data, detailed experimental protocols, and visual workflows to facilitate its application in research and drug development.

Core Principles of this compound in Bioorthogonal Labeling

This compound is a fluorescent probe consisting of a Cy5.5 fluorophore linked to a dibenzocyclooctyne (DBCO) moiety. The Cy5.5 dye is a near-infrared (NIR) fluorophore known for its brightness and photostability, making it well-suited for in vivo imaging applications due to reduced autofluorescence from biological tissues in this spectral region.[1][2]

The DBCO group is the reactive handle that enables bioorthogonal labeling through a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3] This reaction is a type of "click chemistry" that occurs between the strained alkyne of the DBCO and an azide (B81097) group (-N3).[3] The inherent ring strain of the cyclooctyne (B158145) ring in DBCO allows the reaction to proceed rapidly and efficiently without the need for a cytotoxic copper(I) catalyst, which is required for the conventional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4]

The bioorthogonal nature of the SPAAC reaction lies in the fact that both the azide and the cyclooctyne are abiotic functional groups that do not participate in or interfere with native biological processes.[3] This allows for the specific labeling of azide-modified biomolecules within living cells, tissues, and even whole organisms.[4]

The general workflow for using this compound in bioorthogonal labeling involves two main steps:

  • Introduction of an Azide Handle: The target biomolecule (e.g., a protein, glycan, or nucleic acid) is metabolically, enzymatically, or chemically modified to incorporate an azide group. A common strategy is metabolic glycan engineering, where cells are fed with an azide-containing sugar analog that is incorporated into newly synthesized glycans.[4]

  • Labeling with this compound: The azide-modified biomolecule is then treated with this compound. The DBCO moiety reacts specifically with the azide group, forming a stable triazole linkage and covalently attaching the Cy5.5 fluorophore to the target.[4]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, compiled from various sources. These values are essential for designing and quantifying experiments.

PropertyValueSource(s)
Molecular Weight ~1161.34 g/mol [5]
Excitation Maximum (λex) 675 - 678 nm[5]
Emission Maximum (λem) 694 - 707 nm[5]
Extinction Coefficient ~190,000 - 250,000 M⁻¹cm⁻¹ at λex[5]
Quantum Yield (Φ) ~0.2 - 0.28 (for Cy5.5 dye)
Second-Order Rate Constant 0.32 - 1.22 M⁻¹s⁻¹ (for sulfo-DBCO with azides)[6]
Solubility Water, DMSO, DMF[5]

Note: The quantum yield and reaction rate constant can vary depending on the specific molecular environment, solvent, pH, and temperature.[6]

Experimental Protocols and Visual Workflows

This section provides detailed methodologies for key experiments using this compound, accompanied by Graphviz diagrams illustrating the workflows.

Metabolic Labeling of Cell Surface Glycans and Flow Cytometry Analysis

This protocol describes the labeling of cell surface sialoglycans with this compound for subsequent analysis by flow cytometry.

Experimental Protocol:

  • Metabolic Labeling:

    • Culture cells of interest to 70-80% confluency.

    • Replace the culture medium with fresh medium containing 25-50 µM of an azide-modified sugar precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz).

    • Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar into cell surface glycans. Include a negative control of cells cultured without the azido-sugar.

  • Cell Harvesting and Washing:

    • Gently wash the cells twice with warm phosphate-buffered saline (PBS).

    • Harvest the cells using a non-enzymatic cell dissociation solution.

    • Wash the cells three times with a staining buffer (e.g., PBS with 1% BSA) by centrifugation at 300 x g for 5 minutes.

  • This compound Labeling:

    • Prepare a 10-50 µM working solution of this compound in the staining buffer.

    • Resuspend the cell pellet in the this compound solution.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washing and Analysis:

    • Wash the cells three times with the staining buffer.

    • Resuspend the final cell pellet in a suitable buffer for flow cytometry.

    • Analyze the cells on a flow cytometer equipped with appropriate lasers and filters for Cy5.5 (e.g., excitation at ~640 nm, emission at ~695 nm).

G cluster_0 Metabolic Labeling cluster_1 Cell Preparation cluster_2 SPAAC Reaction cluster_3 Analysis cell_culture 1. Culture cells add_azide_sugar 2. Add Ac4ManNAz to medium cell_culture->add_azide_sugar incubation 3. Incubate for 1-3 days add_azide_sugar->incubation wash_cells 4. Wash cells with PBS incubation->wash_cells harvest_cells 5. Harvest cells wash_cells->harvest_cells wash_again 6. Wash with staining buffer harvest_cells->wash_again add_cy5_5_dbco 7. Resuspend cells in this compound solution wash_again->add_cy5_5_dbco incubate_dbco 8. Incubate for 30-60 min add_cy5_5_dbco->incubate_dbco final_wash 9. Wash cells incubate_dbco->final_wash flow_cytometry 10. Analyze by Flow Cytometry final_wash->flow_cytometry

Workflow for metabolic labeling and flow cytometry analysis.

In Vivo Tracking of Labeled Exosomes

This protocol outlines a general procedure for labeling exosomes with this compound and tracking their biodistribution in a murine model.[6]

Experimental Protocol:

  • Metabolic Labeling of Parent Cells:

    • Culture exosome-producing cells (e.g., cancer cell line) in the presence of an azide-modified precursor (e.g., Ac4ManNAz) for 2-3 days.

  • Exosome Isolation:

    • Isolate exosomes from the cell culture supernatant using a standard protocol, such as differential ultracentrifugation or a commercial exosome isolation kit.

  • This compound Labeling of Exosomes:

    • Resuspend the isolated exosomes in PBS.

    • Add this compound to a final concentration of 10-50 µM.

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Remove excess, unreacted this compound by size exclusion chromatography or dialysis.

  • In Vivo Administration and Imaging:

    • Administer the Cy5.5-labeled exosomes to the animal model (e.g., via intravenous injection).

    • At various time points (e.g., 1, 4, 24 hours post-injection), perform whole-body in vivo imaging using an imaging system capable of detecting near-infrared fluorescence (e.g., IVIS).

  • Ex Vivo Organ Analysis:

    • At the final time point, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, tumor, etc.).

    • Image the excised organs to determine the exosome biodistribution with higher resolution.

G cluster_0 Exosome Production & Labeling cluster_1 In Vivo Studies cluster_2 Ex Vivo Analysis metabolic_labeling 1. Metabolic labeling of parent cells with azides isolate_exosomes 2. Isolate azide-modified exosomes metabolic_labeling->isolate_exosomes label_exosomes 3. React with this compound isolate_exosomes->label_exosomes purify_exosomes 4. Purify labeled exosomes label_exosomes->purify_exosomes inject_exosomes 5. Inject labeled exosomes into animal model purify_exosomes->inject_exosomes in_vivo_imaging 6. Perform in vivo imaging at time points inject_exosomes->in_vivo_imaging harvest_organs 7. Harvest organs at final time point in_vivo_imaging->harvest_organs ex_vivo_imaging 8. Image excised organs harvest_organs->ex_vivo_imaging

Workflow for in vivo tracking of labeled exosomes.

Construction of an Antibody-Drug Conjugate (ADC)

This workflow illustrates the use of this compound in a multi-step synthesis of a fluorescently labeled antibody-drug conjugate for tracking and therapeutic purposes.[7]

Logical Relationship:

  • Antibody Modification: An antibody is first enzymatically modified to introduce an azide-containing linker at a specific site.

  • Drug-Linker Synthesis: A cytotoxic drug is conjugated to a DBCO-containing linker.

  • Click Reaction: The azide-modified antibody is reacted with the DBCO-drug linker via SPAAC to form the ADC.

  • Fluorescent Labeling (Optional): For tracking purposes, a portion of the antibody can be separately labeled with this compound if an azide is introduced at another site, or the drug-linker itself could be fluorescent. This diagram depicts a dual-labeling strategy.

G cluster_0 Component Preparation cluster_1 Modification & Conjugation cluster_2 Final Assembly (SPAAC) antibody Monoclonal Antibody modify_ab Enzymatic modification of antibody with azide-linker antibody->modify_ab azide_linker Azide-Linker azide_linker->modify_ab drug Cytotoxic Drug conjugate_drug Conjugation of drug to DBCO-linker drug->conjugate_drug dbco_linker DBCO-Linker dbco_linker->conjugate_drug cy5_5_dbco This compound labeled_adc Fluorescently Labeled ADC cy5_5_dbco->labeled_adc click_reaction Click reaction: Azide-Ab + DBCO-Drug modify_ab->click_reaction conjugate_drug->click_reaction adc Antibody-Drug Conjugate (ADC) click_reaction->adc adc->labeled_adc G cluster_0 Virus Preparation cluster_1 Imaging label_host 1. Metabolically label host cells with azides propagate_virus 2. Propagate virus in labeled cells label_host->propagate_virus purify_virus 3. Purify azide-modified virus propagate_virus->purify_virus label_virus 4. React virus with this compound purify_virus->label_virus add_virus_to_cells 5. Add labeled virus to target cells label_virus->add_virus_to_cells live_cell_imaging 6. Live-cell fluorescence microscopy add_virus_to_cells->live_cell_imaging observe_fusion 7. Observe fluorescence changes upon fusion live_cell_imaging->observe_fusion

References

An In-Depth Technical Guide to Cy5.5 DBCO for Near-Infrared Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy5.5 Dibenzocyclooctyne (DBCO), a near-infrared (NIR) fluorescent dye tailored for advanced bio-orthogonal labeling and in vivo imaging. We will delve into its core properties, detailed experimental protocols for its application, and the underlying principles of its use in targeted drug delivery and cellular imaging.

Core Properties and Advantages of Cy5.5 DBCO

This compound is a bright and photostable cyanine (B1664457) dye functionalized with a DBCO group, enabling copper-free click chemistry.[1][2] This bio-orthogonal reaction allows for the covalent labeling of azide-modified biomolecules with high specificity and efficiency, even in complex biological environments.[1][3] Its fluorescence in the NIR spectrum (excitation ~678 nm, emission ~694 nm) is a key advantage for in vivo applications, as it minimizes interference from tissue autofluorescence and allows for deeper tissue penetration.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, facilitating comparison and experimental design.

PropertyValueReferences
Excitation Maximum (λ_max) 678 nm[4]
Emission Maximum (λ_em) 694 nm[4]
Molar Extinction Coefficient 190,000 cm⁻¹M⁻¹[4]
Fluorescence Quantum Yield ~0.2[5]
Molecular Weight ~1161.34 g/mol
Solubility Water, DMSO, DMF[4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are protocols for antibody conjugation and in vivo imaging.

Antibody Conjugation with this compound-NHS Ester

This protocol outlines the steps for labeling an antibody with a this compound-NHS ester, preparing it for subsequent conjugation to an azide-modified molecule.

1. Pre-conjugation Antibody Preparation:

  • Ensure the antibody is purified and at a concentration of 1-2 mg/mL in a buffer free of amines (e.g., PBS).[] Buffers containing sodium azide (B81097) should be avoided as it will interfere with the subsequent click reaction.[7]

  • If necessary, perform a buffer exchange using dialysis or spin desalting columns.[7]

  • Remove additives like BSA and gelatin using appropriate purification kits.[7]

2. Activation of Antibody with DBCO-NHS Ester:

  • Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[7]

  • Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be around 20%.[7]

  • Incubate the reaction for 60 minutes at room temperature with gentle agitation.[7][8]

3. Quenching and Purification:

  • To quench the reaction, add Tris buffer to a final concentration of 100 µM and incubate for 15 minutes.[7]

  • Remove unreacted DBCO-NHS ester by dialysis or using desalting spin columns.[8]

4. Copper-Free Click Reaction:

  • Mix the DBCO-activated antibody with a 2-4x molar excess of the azide-modified molecule of interest (e.g., a drug, peptide, or oligonucleotide).[7]

  • Incubate the reaction overnight at 4°C.[7] For slower reactions, incubation for 16-18 hours at 4°C is recommended to increase the yield.[3]

  • The final conjugate can be purified using liquid chromatography (e.g., size-exclusion or affinity chromatography).[7]

In Vivo Imaging Protocol with this compound-Labeled Probes

This protocol provides a general workflow for in vivo imaging in a mouse model using a this compound-labeled probe.

1. Animal Preparation:

  • Use appropriate mouse models (e.g., tumor-bearing or healthy).

  • Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane (B1672236) or intraperitoneal injection of 2% sodium pentobarbital).[9][10]

  • Position the mouse in the imaging system.[9]

2. Probe Administration:

  • Dilute the Cy5.5-labeled probe to the desired concentration in a sterile vehicle such as PBS. A typical dose for an antibody probe is 1-2 nmol per mouse.[11]

  • Inject the probe intravenously via the tail vein. The typical injection volume is 100-200 µL.[11]

3. In Vivo Image Acquisition:

  • Acquire a baseline image before probe injection to assess autofluorescence.[11]

  • Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.[11]

  • Use appropriate filter sets for Cy5.5 (e.g., Excitation: ~675 nm, Emission: ~720 nm).[5]

4. Ex Vivo Organ Analysis:

  • After the final in vivo imaging session, euthanize the mouse.[11]

  • Perfuse the animal with saline to remove blood from the organs.[11]

  • Dissect the major organs (liver, spleen, kidneys, lungs, heart, brain) and the tumor (if applicable).[9][11]

  • Arrange the organs in the imaging chamber and acquire a fluorescence image to confirm the in vivo findings and assess biodistribution.[11]

5. Data Quantification:

  • Draw regions of interest (ROIs) around the tumor and organs in both in vivo and ex vivo images to measure the average fluorescence intensity.[11]

  • Calculate the signal-to-background ratio to quantify the specific targeting of the probe.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and biological pathways are essential for clear communication of complex processes.

G Workflow for Antibody Labeling with this compound cluster_0 Antibody Preparation cluster_1 DBCO Activation cluster_2 Quenching & Purification cluster_3 Copper-Free Click Reaction a Purified Antibody (1-2 mg/mL in amine-free buffer) b Buffer Exchange (if needed) a->b c Add 20-30x molar excess of DBCO-NHS Ester b->c d Incubate 60 min at RT c->d e Quench with Tris buffer d->e f Purify via dialysis/spin column e->f g Mix with Azide-Modified Molecule (2-4x excess) f->g h Incubate overnight at 4°C g->h i Purify Final Conjugate h->i G In Vivo Imaging Workflow with this compound Probe cluster_0 Preparation cluster_1 Probe Administration cluster_2 In Vivo Imaging cluster_3 Ex Vivo Analysis a Anesthetize Mouse b Acquire Baseline Image a->b c Inject Cy5.5-labeled Probe (i.v.) b->c d Image at Multiple Time Points c->d e Euthanize & Perfuse d->e f Dissect Organs & Tumor e->f g Image Organs f->g h Quantify Biodistribution g->h G Targeted Drug Delivery & Imaging Signaling Concept cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ADC Cy5.5-Antibody-Drug Conjugate Receptor Target Receptor ADC->Receptor Binding & NIR Signal Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug Released Drug Lysosome->Drug Drug Release Pathway Signaling Pathway (e.g., Apoptosis) Drug->Pathway Effect Therapeutic Effect Pathway->Effect

References

Methodological & Application

Application Notes: Cy5.5 DBCO Labeling of Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a powerful bioorthogonal chemistry that enables the specific labeling of biomolecules in living systems. This application note details a protocol for labeling live cells using Cy5.5 DBCO (Dibenzocyclooctyne), a near-infrared fluorescent probe. This method involves a two-step process: first, the metabolic incorporation of an azide-modified monosaccharide into cellular glycans, and second, the highly specific "click chemistry" reaction with this compound for visualization. This copper-free click chemistry approach is ideal for live-cell imaging as it circumvents the cytotoxicity associated with copper catalysts.[1][2][3] this compound is a bright and photostable dye, making it suitable for various fluorescence-based applications, including flow cytometry and microscopy.[2][3]

Principle of the Technology

The labeling strategy is based on a two-step bioorthogonal reaction.[4] Initially, cells are cultured in a medium supplemented with a peracetylated azido-sugar, such as N-azidoacetyl-D-mannosamine (Ac4ManNAz).[4][5] The cells' metabolic machinery processes this sugar analog and incorporates the azide (B81097) group into cell surface glycoconjugates.[4] Subsequently, the azide-labeled cells are treated with this compound. The DBCO moiety of the dye reacts specifically with the azide group via SPAAC to form a stable triazole linkage, covalently attaching the Cy5.5 fluorophore to the cell surface.[2][3] This specific and efficient reaction allows for the sensitive detection of metabolically labeled cells.

Data Presentation

ParameterValueReference(s)
Metabolic Labeling
Azido-sugar (e.g., Ac4ManNAz) Concentration25-50 µM[6]
Incubation Time1-3 days[4][5]
This compound Labeling
This compound Stock Solution2 mM in DMSO or water[7]
This compound Working Concentration5-30 µM[8]
Incubation Time30-60 minutes[8][9]
Incubation TemperatureRoom temperature or 37°C[4][7][8]
Fluorescence Properties
Excitation Maximum (Ex)~678 nm[3]
Emission Maximum (Em)~694 nm[3]

Experimental Protocols

Materials Required
  • Live cells of interest

  • Complete cell culture medium

  • Azido-sugar (e.g., Peracetylated N-azidoacetyl-D-mannosamine - Ac4ManNAz)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or water for dissolving reagents

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fetal Bovine Serum (FBS)

  • Culture vessels (e.g., plates, flasks, or glass-bottom dishes for microscopy)

  • Optional: Hoechst 33342 or DAPI for nuclear counterstaining

  • Optional: Cell viability assay kit (e.g., MTT or Trypan Blue)

Protocol for Live Cell Labeling

Step 1: Metabolic Labeling with Azido-sugar

  • Cell Seeding: Seed the cells in an appropriate culture vessel at a density that allows for logarithmic growth during the labeling period.

  • Prepare Azido-sugar Stock Solution: Prepare a stock solution of the azido-sugar (e.g., 10 mM Ac4ManNAz in DMSO).[4]

  • Metabolic Incorporation: Add the azido-sugar stock solution to the cell culture medium to achieve a final concentration of 25-50 µM.[6]

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days to allow for the metabolic incorporation of the azide groups into the cell surface glycans.[4][5]

Step 2: Labeling with this compound

  • Prepare this compound Stock Solution: Prepare a 2 mM stock solution of this compound in DMSO or water.[7] Store any unused portion at -20°C, protected from light.

  • Cell Washing: Gently wash the azide-labeled cells twice with pre-warmed PBS or culture medium to remove any unincorporated azido-sugar.[7]

  • Prepare Labeling Solution: Dilute the this compound stock solution in culture medium or PBS containing 1% FBS to a final working concentration of 5-30 µM.[8] The optimal concentration may vary depending on the cell type and should be determined experimentally.

  • Incubation: Add the labeling solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[8][9]

  • Washing: Remove the labeling solution and wash the cells three to four times with PBS or culture medium to remove any unbound this compound.[7][8]

  • Imaging: The cells are now labeled and ready for imaging using a fluorescence microscope or analysis by flow cytometry. For microscopy, add fresh culture medium or PBS to the cells.

Optional Steps:

  • Nuclear Counterstaining: If desired, incubate the cells with a nuclear counterstain like Hoechst 33342 or DAPI for 5-15 minutes, followed by washing.[4][8]

  • Cell Viability Assessment: To assess the potential cytotoxicity of the labeling procedure, a cell viability assay can be performed. No significant cytotoxicity has been observed with this method.[10]

Mandatory Visualization

experimental_workflow Experimental Workflow for Live Cell Labeling cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: this compound Labeling cluster_2 Step 3: Analysis A Seed live cells in culture vessel B Add azido-sugar (e.g., Ac4ManNAz) to culture medium A->B C Incubate for 1-3 days at 37°C B->C D Wash cells to remove excess azido-sugar C->D E Incubate with this compound solution (30-60 min) D->E F Wash cells to remove unbound this compound E->F G Image cells via fluorescence microscopy F->G H Analyze cells by flow cytometry F->H

Caption: Workflow for labeling live cells using this compound.

labeling_mechanism Mechanism of this compound Cell Labeling cluster_0 Cellular Process cluster_1 Chemical Reaction Cell Live Cell Metabolism Metabolic Incorporation Cell->Metabolism AzideCell Azide-labeled Cell Surface Glycan Metabolism->AzideCell Click Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) AzideCell->Click DBCO This compound DBCO->Click LabeledCell Cy5.5 Labeled Cell Click->LabeledCell

Caption: SPAAC reaction between this compound and azide-labeled cells.

References

Step-by-Step Protein Conjugation with Cy5.5 DBCO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of proteins with the fluorescent dye Cy5.5 DBCO (Dibenzocyclooctyne). This method utilizes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry, to form a stable covalent bond between an azide-modified protein and the DBCO-functionalized Cy5.5 dye. This bioorthogonal reaction is highly specific and efficient, proceeding under mild, physiological conditions, making it an ideal choice for labeling sensitive biological molecules. Cy5.5 is a bright, photostable, near-infrared (NIR) fluorescent dye, well-suited for a variety of applications including in vivo imaging, flow cytometry, and fluorescence microscopy, due to its minimal autofluorescence in biological samples.[1]

The overall workflow involves the introduction of an azide (B81097) group onto the target protein, followed by the click reaction with this compound, and subsequent purification of the fluorescently labeled protein conjugate.

Materials and Reagents

Reagent/MaterialSupplier ExamplesNotes
Azide-modified Protein-Protein of interest with an accessible azide group.
This compoundVector Labs, LumiprobeStore at -20°C, protected from light and moisture.
Amine-free Buffer (e.g., PBS)Standard lab suppliersBuffers containing primary amines (e.g., Tris, glycine) will interfere with NHS ester reactions if that method is used for azide modification.[2]
Anhydrous Dimethylsulfoxide (DMSO)Sigma-Aldrich, Thermo Fisher ScientificFor dissolving this compound.
Spin Desalting ColumnsThermo Fisher Scientific (Zeba™), Cytiva (Sephadex™)For purification of the final conjugate.
Spectrophotometer (UV-Vis)Beckman Coulter, Thermo Fisher ScientificFor determining protein and dye concentrations.

Experimental Protocols

Part 1: Preparation of Azide-Modified Protein

For this protocol, it is assumed that the researcher has an azide-modified protein. There are several methods to introduce azide groups into a protein, including:

  • Metabolic Labeling: Incorporating unnatural amino acids with azide functionalities (e.g., azidohomoalanine) during protein expression.

  • Chemical Modification: Using NHS-ester or other crosslinkers containing an azide group to react with primary amines (e.g., lysine (B10760008) residues) on the protein surface.

Important Considerations Before Starting:

  • Ensure the protein is in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.2-7.5.[3]

  • Remove any additives like sodium azide from the protein solution, as it will react with the DBCO group.[3]

  • For optimal labeling, it is recommended to use a protein concentration of 1-10 mg/mL.[3]

Part 2: Protein Conjugation with this compound

This protocol outlines the copper-free click chemistry reaction between the azide-modified protein and this compound.

1. Reagent Preparation: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh for each experiment.[3]

2. Conjugation Reaction: a. In a microcentrifuge tube, combine the azide-modified protein with the freshly prepared this compound stock solution. b. The recommended molar excess of this compound to the azide-modified protein is typically between 2 to 4-fold.[3] However, optimization may be required depending on the protein and the number of azide groups. A starting point could be a 3-fold molar excess. c. Gently mix the reaction solution by pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation. d. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[4] Longer incubation times can improve conjugation efficiency.[5]

Part 3: Purification of the Cy5.5-Protein Conjugate

It is crucial to remove the unreacted this compound from the conjugate solution for accurate downstream applications and characterization.[6]

Using a Spin Desalting Column (for sample volumes up to 120 µL): [7][8]

  • Column Preparation: a. Remove the bottom closure of the spin column and place it in a collection tube. b. Centrifuge at 1,500 x g for 1 minute to remove the storage buffer. Discard the flow-through.
  • Equilibration: a. Add 300 µL of amine-free buffer (e.g., PBS) to the column. b. Centrifuge at 1,500 x g for 1 minute. Discard the flow-through. Repeat this step two more times.
  • Sample Loading and Elution: a. Place the equilibrated column into a new, clean collection tube. b. Carefully apply the conjugation reaction mixture (≤120 µL) to the center of the resin bed.[8] c. Centrifuge at 1,500 x g for 2 minutes to elute the purified Cy5.5-protein conjugate.[8] The unreacted this compound will be retained in the column resin.

Part 4: Characterization of the Cy5.5-Protein Conjugate

The degree of labeling (DOL), or dye-to-protein ratio (D/P), is a critical parameter to determine the average number of dye molecules conjugated to each protein molecule.[6]

1. Absorbance Measurements: a. Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of Cy5.5, which is approximately 678 nm (Amax). b. If the absorbance readings are above 2.0, dilute the sample with the purification buffer and re-measure. Remember to account for the dilution factor in the calculations.[6]

2. Calculation of Degree of Labeling (DOL): The DOL can be calculated using the following formulas:

Quantitative Data Summary

ParameterValueReference
Cy5.5 Excitation Maximum (λex)~678 nm
Cy5.5 Emission Maximum (λem)~694 nm[1]
Molar Extinction Coefficient of Cy5.5 (εdye)~190,000 M⁻¹cm⁻¹[1]
Correction Factor (CF) for Cy5.5 at 280 nm (estimated)~0.04
Recommended Molar Excess of this compound for Conjugation2-4 fold[3]
Typical Incubation Time2-4 hours at RT or overnight at 4°C[4]
Recommended Purification MethodSpin Desalting Columns / Gel Filtration[6]
Part 5: Storage of the Conjugate

For long-term stability, it is recommended to store the purified Cy5.5-protein conjugate in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The addition of a cryoprotectant such as glycerol (B35011) to a final concentration of 50% can also enhance stability. Always protect the conjugate from light.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conjugation 1. Degradation of this compound: DBCO reagents are sensitive to moisture and can hydrolyze.[2] 2. Inactive Azide Groups on Protein: The azide modification of the protein may have been unsuccessful. 3. Presence of Sodium Azide in Buffer: Sodium azide will react with and quench the DBCO reagent.[2] 4. Suboptimal Reaction Conditions: Incorrect pH, temperature, or insufficient incubation time.[2]1. Use fresh, anhydrous DMSO to prepare the this compound stock solution immediately before use. Store the solid dye desiccated at -20°C. 2. Verify the presence of azide groups on the protein using an independent method if possible. 3. Ensure all buffers are free of sodium azide by performing a buffer exchange (e.g., dialysis or desalting column) prior to conjugation.[3] 4. Optimize reaction conditions. Increase the incubation time or perform the reaction at a slightly elevated temperature (e.g., 37°C) if the protein is stable.
Protein Precipitation during Conjugation 1. High Concentration of DMSO: Some proteins are sensitive to high concentrations of organic solvents. 2. Over-labeling with Hydrophobic DBCO: Attaching too many hydrophobic DBCO molecules can decrease protein solubility.[2]1. Keep the final DMSO concentration in the reaction mixture below 20%.[3] 2. Reduce the molar excess of this compound used in the reaction.
Low Recovery After Purification 1. Protein Adsorption to Column: The protein may be non-specifically binding to the desalting column resin. 2. Incorrect Column Choice: The molecular weight cutoff of the column may be inappropriate for the protein size.1. Try a different type of desalting column or an alternative purification method like dialysis. 2. Ensure the spin column is appropriate for the molecular weight of your protein.
Inaccurate DOL Calculation 1. Presence of Unreacted Dye: Incomplete removal of free this compound will lead to an overestimation of the DOL.[6] 2. Inaccurate Protein Extinction Coefficient: An incorrect ε_protein value will affect the protein concentration calculation.1. Repeat the purification step to ensure all free dye is removed.[6] 2. Use the correct molar extinction coefficient for your specific protein. This can often be found in literature or calculated from the protein's amino acid sequence.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Storage p1 Azide-Modified Protein p2 Buffer Exchange (Amine-free, Azide-free) p1->p2 c2 Mix Protein and this compound (2-4x molar excess) p2->c2 c1 Prepare 10 mM this compound in DMSO c1->c2 c3 Incubate (2-4h at RT or overnight at 4°C) c2->c3 u1 Spin Desalting Column c3->u1 u2 Elute Purified Conjugate u1->u2 a1 Measure Absorbance (280 nm & 678 nm) u2->a1 a2 Calculate Degree of Labeling (DOL) a1->a2 a3 Store at -20°C to -80°C a2->a3

Caption: Experimental workflow for protein conjugation with this compound.

SPAAC_reaction cluster_product Product protein Azide-Modified Protein plus + protein->plus dye This compound reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (Copper-Free, Physiological pH) dye->reaction conjugate Cy5.5-Protein Conjugate (Stable Triazole Linkage) plus->dye reaction->conjugate

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

References

Application Notes and Protocols for Cy5.5 DBCO in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of copper-free click chemistry has revolutionized the ability to label and track live cells with high specificity and minimal toxicity. This application note provides a detailed protocol for the use of Cy5.5 Dibenzocyclooctyne (DBCO), a bright and photostable near-infrared fluorescent probe, for the labeling of azide-modified cells for analysis by flow cytometry.[1][2] This method is particularly well-suited for cell surface labeling and is a powerful tool for applications such as cell tracking, immune cell interaction studies, and monitoring drug delivery.[3]

The core principle of this technique is a two-step process. First, cells are metabolically labeled by introducing an azide-containing sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), into the cellular glycan biosynthesis pathway.[4][5] This results in the presentation of azide (B81097) groups on the cell surface glycoproteins. The second step involves the specific and covalent reaction of the azide group with the DBCO moiety of Cy5.5 DBCO via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[4][5] This bioorthogonal reaction is highly efficient and occurs under physiological conditions without the need for a cytotoxic copper catalyst.[3]

Quantitative Data Summary

The efficiency of cell labeling is dependent on several factors, including the concentration of the azide-sugar and the this compound probe, as well as the incubation time. The following tables summarize key quantitative data for optimizing your experiments.

Table 1: this compound Properties

PropertyValueReference
Excitation Maximum~675 nm[1]
Emission Maximum~694 nm[1]
Molecular Weight~1000 g/mol [1]
SolubilityDMSO, DMF[1]

Table 2: Recommended Reagent Concentrations and Incubation Times

ReagentCell TypeConcentrationIncubation TimeReference
Ac4ManNAzVarious25-50 µM1-3 days[4][5]
This compoundVarious10-50 µM30-60 minutes[4]

Table 3: Labeling Efficiency and Cell Viability

Cell LineAc4ManNAz Concentration (µM)This compound Concentration (µM)Labeling OutcomeCell ViabilityReference
A549502-50Dose-dependent increase in fluorescenceHigh[4]
Jurkat10-50Not specifiedDose-dependent increase in fluorescenceAc4ManNAz toxic at 50µM[4]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with Ac4ManNAz

This protocol describes the metabolic incorporation of azide groups onto the cell surface.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Ac4ManNAz

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • Tissue culture plates/flasks

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in a logarithmic growth phase at the time of labeling.

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to create a 10 mM stock solution. Store at -20°C.

  • Metabolic Labeling: The following day, add the Ac4ManNAz stock solution to the complete cell culture medium to achieve a final concentration of 25-50 µM. For sensitive cell lines, a lower concentration may be required.

  • Incubation: Incubate the cells in the Ac4ManNAz-containing medium for 1 to 3 days at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for each cell line.

  • Washing: After incubation, gently wash the cells twice with pre-warmed PBS to remove any unincorporated Ac4ManNAz.

Protocol 2: Labeling of Azide-Modified Cells with this compound for Flow Cytometry

This protocol details the copper-free click chemistry reaction to label the azide-modified cells with this compound.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • DMSO (for stock solution)

  • Complete cell culture medium or PBS with 1% BSA

  • FACS buffer (PBS containing 2% FBS and 1 mM EDTA)

  • Flow cytometry tubes

Procedure:

  • Prepare this compound Labeling Solution: Prepare a 1 mM stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium or PBS with 1% BSA to a final working concentration of 10-50 µM.

  • Cell Preparation: Detach adherent cells using a gentle cell dissociation reagent. Resuspend the cells (both adherent and suspension) in the prepared this compound labeling solution at a concentration of 1 x 10^6 cells/mL.

  • Labeling Reaction: Incubate the cells with the this compound solution for 30 to 60 minutes at 37°C, protected from light.

  • Washing: After incubation, wash the cells three times with FACS buffer to remove any unbound this compound. Centrifuge at 300 x g for 5 minutes for each wash.

  • Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer for flow cytometry analysis.

  • Flow Cytometry Analysis: Analyze the labeled cells on a flow cytometer equipped with a laser capable of exciting Cy5.5 (e.g., 633 nm or 640 nm laser) and the appropriate emission filters.

Mandatory Visualizations

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Copper-Free Click Chemistry cluster_analysis Analysis start Seed Cells add_azide Add Ac4ManNAz to Culture Medium start->add_azide incubate_azide Incubate for 1-3 Days add_azide->incubate_azide wash_azide Wash to Remove Excess Ac4ManNAz incubate_azide->wash_azide prepare_dbco Prepare this compound Solution wash_azide->prepare_dbco Azide-Modified Cells incubate_dbco Incubate Cells with this compound prepare_dbco->incubate_dbco wash_dbco Wash to Remove Unbound Dye incubate_dbco->wash_dbco flow_cytometry Flow Cytometry Analysis wash_dbco->flow_cytometry Cy5.5 Labeled Cells cellular_process cluster_cell Cell cluster_glycan_pathway Glycan Biosynthesis Ac4ManNAz Ac4ManNAz (Azide Sugar) Metabolism Cellular Metabolism Ac4ManNAz->Metabolism Azide_Glycan Azide-Modified Glycoprotein Metabolism->Azide_Glycan Cell_Surface Cell Surface Azide_Glycan->Cell_Surface Transport to Cell Surface Labeled_Cell Labeled Cell (Fluorescent) Cell_Surface->Labeled_Cell Click Reaction Cy55_DBCO This compound Cy55_DBCO->Labeled_Cell

References

Application Notes and Protocols for Labeling Azide-Modified Glycans with Cy5.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic glycan labeling is a powerful technique for studying, visualizing, and quantifying glycans in living cells and organisms.[1][2][3] This method involves the metabolic incorporation of a sugar analog containing a bioorthogonal chemical reporter, such as an azide (B81097) group, into glycoconjugates.[4] The azide group, being small and biologically inert, serves as a chemical handle for subsequent covalent ligation with a probe molecule.[2][3]

This document provides detailed protocols for labeling azide-modified glycans using a Cy5.5 dye conjugated to dibenzocyclooctyne (DBCO). The labeling reaction is based on Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes.[5][] This copper-free reaction allows for the specific and robust attachment of the Cy5.5 fluorophore to azide-labeled glycans, enabling their visualization and analysis by fluorescence-based methods.[7] Cy5.5 is a bright, photostable near-infrared dye, making it well-suited for imaging applications where minimizing background autofluorescence is critical.[7]

Principle of the Technology

The overall process involves two main steps:

  • Metabolic Labeling: Cells are cultured in the presence of a peracetylated azido (B1232118) sugar, such as N-azidoacetylmannosamine (Ac₄ManNAz). The cells' metabolic machinery processes this sugar analog and incorporates it into the glycan structures of glycoproteins.[1][8]

  • Fluorescent Labeling via SPAAC: The azide-modified glycans are then specifically labeled with Cy5.5 DBCO. The strained alkyne group (DBCO) reacts spontaneously with the azide group to form a stable triazole linkage, covalently attaching the Cy5.5 dye to the target glycans.[7][9]

Data Presentation

The following tables summarize typical quantitative parameters for the metabolic labeling and subsequent fluorescent detection of azide-modified glycans.

Table 1: Metabolic Labeling Conditions

ParameterValueReference
Azido SugarPeracetylated N-azidoacetylmannosamine (Ac₄ManNAz)[10]
Concentration25 - 100 µM[8][10]
Incubation Time24 - 72 hours[8][10]
Cell TypeAdherent mammalian cells (e.g., HeLa, HEK293, A549)[10][11]
Culture ConditionsStandard (37°C, 5% CO₂)[10]

Table 2: this compound Labeling Conditions

ParameterLive Cell ImagingFixed Cell ImagingReference
This compound Concentration20 - 50 µM20 - 50 µM[10][11]
Incubation Time15 - 60 minutes60 minutes[10][12]
Temperature37°CRoom Temperature[10][12]
SolventSerum-free medium or PBSPBS[12]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Glycans with Ac₄ManNAz

This protocol describes the incorporation of azide groups into the glycans of cultured mammalian cells.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cells in the desired format (e.g., 6-well plate, 96-well plate, or on coverslips in a petri dish) and allow them to adhere and grow to 70-80% confluency.

  • Prepare Ac₄ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac₄ManNAz in sterile DMSO.

  • Metabolic Labeling:

    • Dilute the Ac₄ManNAz stock solution directly into pre-warmed complete cell culture medium to a final concentration of 25-100 µM.

    • Remove the existing medium from the cells and replace it with the Ac₄ManNAz-containing medium.

    • Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO₂).[10]

  • Washing: After the incubation period, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac₄ManNAz.[12] The cells are now ready for fluorescent labeling.

Protocol 2: Fluorescent Labeling of Azide-Modified Glycans in Live Cells

This protocol details the labeling of azide-modified glycans with this compound for live-cell imaging.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • Serum-free cell culture medium or PBS

  • Fluorescence microscope

Procedure:

  • Prepare this compound Staining Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the this compound stock solution in pre-warmed serum-free cell culture medium or PBS to a final concentration of 20-50 µM.[10]

  • SPAAC Reaction:

    • Add the this compound staining solution to the metabolically labeled cells.

    • Incubate for 15-60 minutes at 37°C, protected from light.[10]

  • Washing: Gently wash the cells three times with warm PBS to remove unreacted this compound.[10]

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for Cy5.5 (Excitation/Emission: ~675/694 nm).

Protocol 3: Fluorescent Labeling of Azide-Modified Glycans in Fixed Cells

This protocol is for labeling azide-modified glycans in fixed cells, which can be useful for applications requiring permeabilization to label intracellular glycans.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (Optional)

  • This compound

  • Anhydrous DMSO

  • PBS

  • Nuclear counterstain (e.g., DAPI) (Optional)

  • Fluorescence microscope

Procedure:

  • Fixation:

    • After metabolic labeling and washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[12]

    • Wash the cells twice with PBS.[12]

  • Permeabilization (Optional):

    • To label intracellular glycans, incubate the fixed cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[12]

    • Wash the cells twice with PBS.[12]

  • SPAAC Reaction:

    • Prepare a 20-50 µM solution of this compound in PBS.

    • Incubate the fixed (and permeabilized, if applicable) cells with the this compound staining solution for 1 hour at room temperature, protected from light.[12]

  • Washing: Wash the cells three times with PBS.[12]

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

    • Wash the cells twice with PBS.[12]

  • Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope with the appropriate filter sets.

Visualizations

experimental_workflow cluster_step1 Step 1: Metabolic Labeling cluster_step2 Step 2: Fluorescent Labeling (SPAAC) cluster_step3 Step 3: Analysis cell_culture Culture Cells add_azido_sugar Add Ac₄ManNAz to Medium cell_culture->add_azido_sugar incubate_cells Incubate (48-72h) add_azido_sugar->incubate_cells wash_cells1 Wash Cells incubate_cells->wash_cells1 add_cy55_dbco Add this compound wash_cells1->add_cy55_dbco incubate_reaction Incubate (15-60 min) wash_cells2 Wash Cells imaging Fluorescence Imaging wash_cells2->imaging

Caption: Experimental workflow for labeling azide-modified glycans.

spaac_reaction glycan Azide-Modified Glycan (R-N₃) plus + dbco Cy5.5-DBCO arrow Strain-Promoted [3+2] Cycloaddition (Copper-Free) product Labeled Glycan (Stable Triazole) arrow->product

Caption: SPAAC reaction between an azide and DBCO.

References

Application Notes and Protocols for In Vivo Cell Tracking Using Cy5.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to track cells in a living organism over time is crucial for understanding complex biological processes such as immune cell trafficking, stem cell engraftment, and cancer metastasis. This knowledge is also vital for the development of cell-based therapies. Cy5.5 Dibenzocyclooctyne (DBCO) is a near-infrared (NIR) fluorescent dye that has emerged as a powerful tool for in vivo cell tracking.[1][2] Its utility lies in its participation in bioorthogonal chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC) or "copper-free click chemistry".[1][3] This reaction is highly specific and can occur in living systems without interfering with native biological processes.[4][5]

This document provides detailed application notes and protocols for utilizing Cy5.5 DBCO to label and track cells in vivo. The methodology is primarily based on a two-step process:

  • Metabolic Glycoengineering: Target cells are first treated with an unnatural sugar, such as tetra-acetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz), which is metabolized by the cells and results in the expression of azide (B81097) groups on their surface glycans.[6]

  • Bioorthogonal "Click" Reaction: The azide-labeled cells are then introduced into the in vivo model. Subsequently, this compound is administered, which specifically reacts with the azide groups on the engineered cell surfaces via a copper-free click reaction, covalently attaching the fluorescent dye to the cells.[1][6]

This method offers a robust and highly specific way to label and monitor cell populations in vivo, minimizing background signal and offering deep tissue penetration due to the near-infrared properties of Cy5.5.[1][7]

Key Properties of this compound

PropertyValueReference
Excitation Maximum~673-678 nm[2][8]
Emission Maximum~691-694 nm[2][8]
Molecular Weight~1161.3 g/mol [1][8]
SolubilityWater, DMSO, DMF[1][8]
ChemistryStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[1][3]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with Azide Sugars (In Vitro)

This protocol describes the metabolic labeling of cells in culture to express azide groups on their surface.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Tetra-acetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS)

  • Tissue culture plates/flasks

Procedure:

  • Seed the cells in a tissue culture plate or flask at a density that allows for logarithmic growth during the incubation period.

  • Allow the cells to adhere and grow overnight in a CO₂ incubator at 37°C.

  • Prepare a stock solution of Ac₄ManNAz in a suitable solvent (e.g., sterile DMSO or PBS).

  • The next day, replace the culture medium with fresh medium containing Ac₄ManNAz at a final concentration of 25-50 µM.[6][9]

  • Incubate the cells for 1-3 days at 37°C in a CO₂ incubator.[6][9] The optimal incubation time can be determined empirically for each cell type.

  • After incubation, wash the cells twice with sterile PBS to remove any unincorporated Ac₄ManNAz.

  • The azide-labeled cells are now ready for in vivo administration.

Protocol 2: In Vivo Cell Tracking with this compound

This protocol outlines the procedure for administering azide-labeled cells into an animal model and subsequent tracking using this compound.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • Animal model (e.g., mouse)

  • Sterile PBS or other appropriate vehicle for cell injection

  • This compound

  • In vivo imaging system (e.g., IVIS)

Procedure:

  • Resuspend the prepared azide-labeled cells in a sterile vehicle (e.g., PBS) at the desired concentration for injection.

  • Administer the cells to the animal model via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).

  • Allow time for the cells to circulate and home to their target tissues. This time will vary depending on the cell type and experimental goals.

  • Prepare a solution of this compound in a biocompatible solvent.

  • Administer the this compound solution to the animal, typically via intravenous injection. A common dosage is 5 mg/kg.[10][11]

  • Perform whole-body in vivo fluorescence imaging at various time points post-injection of this compound (e.g., 4, 24, 48 hours) to track the location and migration of the labeled cells.[6] Use appropriate filter sets for Cy5.5 (Excitation: ~675 nm, Emission: ~720 nm).

  • For more detailed analysis, organs can be harvested post-mortem for ex vivo imaging to quantify the biodistribution of the labeled cells.[7][11]

Quantitative Data Summary

The following tables summarize key quantitative data from published studies utilizing the metabolic labeling and this compound click chemistry approach for cell tracking.

Table 1: In Vitro Labeling Parameters

Cell LineAzide Sugar Concentration (Ac₄ManNAz)Incubation TimeThis compound ConcentrationOutcomeReference
A54950 µM3 days20 µMSuccessful cell surface labeling confirmed by fluorescence microscopy.[6]
A549Not specifiedNot specified0-50 µMDose-dependent increase in labeling efficiency observed by flow cytometry.[6]
LS174TNot specifiedNot specified5 mg/kg (in vivo)Enhanced tumor accumulation of DBCO-Cy5 in Ac₄ManNAz-treated tumors.[10]
Platelets (in vivo labeling)i.p. injection twice daily3 daysNot specifiedSuccessful in vivo labeling of platelets.[12]

Table 2: In Vivo Imaging and Biodistribution

Animal ModelCell TypeThis compound DoseImaging Time PointsKey FindingsReference
MouseAzide-labeled A549 cellsNot specified4 hours post-injectionSignificant fluorescence signal detected in the liver where cells were transplanted.[6]
MouseLS174T tumor-bearing5 mg/kg48 hours post-injectionApproximately five-fold higher Cy5 fluorescence in Ac₄ManAz-treated tumors compared to controls.[10]
MouseTumor allografts5 mg/kg48 hours post-injectionDBCO-Cy5 was mainly linked to the tumor allografts and the liver.[11]
ZebrafishN₃-tagged HEK292 cellsNot specifiedNot specifiedSuccessful manipulation of Ca²⁺ influx in vivo demonstrated.[13]

Visualizations

Experimental Workflow

G cluster_invitro In Vitro Cell Preparation cluster_invivo In Vivo Tracking node_cell_culture 1. Cell Culture node_metabolic_labeling 2. Metabolic Labeling with Ac₄ManNAz node_cell_culture->node_metabolic_labeling Incubate 1-3 days node_wash 3. Wash Cells node_metabolic_labeling->node_wash node_injection 4. Inject Azide-Labeled Cells into Animal Model node_wash->node_injection node_dbco_injection 5. Inject this compound node_injection->node_dbco_injection Allow for cell homing node_imaging 6. In Vivo Fluorescence Imaging node_dbco_injection->node_imaging Image at various time points node_exvivo 7. (Optional) Ex Vivo Organ Analysis node_imaging->node_exvivo

Caption: Workflow for in vivo cell tracking using metabolic labeling and this compound.

Bioorthogonal Labeling Chemistry

G cluster_cell Cell Surface cluster_labeled_cell Labeled Cell Surface node_glycan Glycan node_azide N₃ node_glycan->node_azide node_reaction Strain-Promoted Azide-Alkyne Cycloaddition (Copper-Free) node_azide->node_reaction node_cy55_dbco Cy5.5-DBCO node_cy55_dbco->node_reaction node_triazole Triazole-Cy5.5 node_reaction->node_triazole node_labeled_glycan Glycan node_labeled_glycan->node_triazole

Caption: Schematic of the bioorthogonal click chemistry reaction on the cell surface.

References

Application Notes: Quantifying the Labeling Efficiency of Cy5.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy5.5 Dibenzocyclooctyne (DBCO) is a near-infrared (NIR) fluorescent dye that is a key tool in bioconjugation and molecular imaging.[1][2][3] It is frequently used in drug development and biological research to visualize and track molecules.[4] Part of the cyanine (B1664457) dye family, Cy5.5 has a long wavelength, high extinction coefficient, and good water solubility.[3] Its fluorescence is not visible to the naked eye but can be easily detected by most imaging systems.[2]

A crucial aspect of using Cy5.5 DBCO is the ability to accurately quantify its labeling efficiency. This is vital for ensuring the reproducibility of experiments and for the precise interpretation of data in applications such as in-vivo imaging, flow cytometry, and fluorescence microscopy. These application notes provide a detailed overview of the principles and protocols for labeling biomolecules with this compound and for quantifying the degree of labeling.

Principle of this compound Labeling

This compound is used in a type of reaction known as copper-free click chemistry.[2] Specifically, it participates in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[5][6] In this reaction, the DBCO group on the Cy5.5 molecule reacts with an azide (B81097) group that has been attached to a target biomolecule, such as a protein or antibody.[6][7] This reaction is highly efficient and forms a stable covalent bond called a triazole.[6][7]

A major advantage of this method is that it is bioorthogonal, meaning it does not interfere with biological processes.[6][8] It also does not require a cytotoxic copper catalyst, making it suitable for use in living cells and whole organisms.[5][6][8] The reaction can be carried out in aqueous buffers under mild conditions.[5][8]

cluster_reactants Reactants cluster_reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_product Product Azide-Modified_Biomolecule Azide-Modified Biomolecule (e.g., Protein-N3) Reaction Copper-Free Click Chemistry Azide-Modified_Biomolecule->Reaction Reacts with Cy5_5_DBCO This compound Cy5_5_DBCO->Reaction Labeled_Biomolecule Cy5.5-Labeled Biomolecule Reaction->Labeled_Biomolecule Forms stable triazole linkage

Caption: Copper-free click chemistry reaction between this compound and an azide-modified biomolecule.

Experimental Protocols

Protocol 1: Labeling of an Azide-Modified Protein with this compound

This protocol details the steps for conjugating this compound to a protein that has been functionalized with azide groups.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.[8]

  • This compound, dissolved in a compatible organic solvent like DMSO.

  • Purification column (e.g., size-exclusion chromatography) for removing excess dye.

Procedure:

  • Protein Preparation: Prepare the azide-modified protein at a concentration of 1-10 mg/mL in an appropriate buffer.[8]

  • Dye Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Reaction Setup: Add a 1.5 to 3-fold molar excess of this compound to the azide-modified protein.[6] The final concentration of DMSO in the reaction mixture should be kept below 20%.[8]

  • Incubation: Incubate the reaction mixture for 2 to 4 hours at room temperature, or overnight at 4°C, with protection from light.[8] Longer incubation times may improve efficiency.[6]

  • Purification: Remove the unreacted this compound from the labeled protein using a size-exclusion chromatography column or through dialysis.[9] This step is crucial for accurate quantification.[9]

  • Storage: Store the purified Cy5.5-labeled protein at 4°C, protected from light. For long-term storage, -20°C is recommended.

Protocol 2: Quantification of Labeling Efficiency by Spectrophotometry

This protocol describes how to determine the degree of labeling (DOL), also known as the dye-to-protein ratio, using absorbance measurements.

Materials:

  • Purified Cy5.5-labeled protein from Protocol 1.

  • UV-Vis spectrophotometer.

  • Cuvettes with a 1 cm path length.

Procedure:

  • Absorbance Measurement:

    • Measure the absorbance of the purified Cy5.5-labeled protein solution at 280 nm (A280), which corresponds to the protein absorbance.[10][11]

    • Measure the absorbance at the maximum absorbance wavelength for Cy5.5, which is approximately 675 nm (A675).[12]

  • Calculations:

    • Correction Factor (CF): A correction factor is needed because Cy5.5 also absorbs light at 280 nm.[13] This can be obtained from the dye manufacturer's datasheet or calculated as the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength. For Cy5.5, a typical correction factor is approximately 0.05.

    • Protein Concentration:

      • Corrected A280 = A280 - (A675 * CF)

      • Protein Concentration (M) = Corrected A280 / (Molar extinction coefficient of the protein * Path length in cm)

    • Dye Concentration:

      • Dye Concentration (M) = A675 / (Molar extinction coefficient of Cy5.5 * Path length in cm)

      • The molar extinction coefficient for Cy5.5 is approximately 250,000 M⁻¹cm⁻¹.[12]

    • Degree of Labeling (DOL):

      • DOL = Dye Concentration (M) / Protein Concentration (M)

Data Presentation

The following table provides an example of how to present the quantitative data for this compound labeling efficiency under different reaction conditions.

Sample IDMolar Excess of this compoundIncubation Time (hours)A280A675Protein Concentration (µM)Dye Concentration (µM)Degree of Labeling (DOL)
15x20.550.623.32.50.75
210x20.531.13.14.41.42
310x40.541.43.05.61.87
415x40.521.62.86.42.29

Note: The data presented in this table are for illustrative purposes only and will vary depending on the specific protein and reaction conditions.

Experimental Workflow Visualization

cluster_labeling Labeling Protocol cluster_quantification Quantification Protocol cluster_result Result Prepare_Protein Prepare Azide-Modified Protein Add_Dye Add this compound Prepare_Protein->Add_Dye Incubate Incubate (2-4h, RT or 4°C) Add_Dye->Incubate Purify Purify Conjugate (Size-Exclusion Chromatography) Incubate->Purify Measure_Absorbance Measure Absorbance (A280 and A675) Purify->Measure_Absorbance Calculate_Concentrations Calculate Protein and Dye Concentrations Measure_Absorbance->Calculate_Concentrations Calculate_DOL Calculate Degree of Labeling (DOL) Calculate_Concentrations->Calculate_DOL Final_Product Quantified Cy5.5-Labeled Protein Calculate_DOL->Final_Product

Caption: Experimental workflow for this compound labeling and quantification.

References

Surface Labeling of Live Cells Using Cy5.5 DBCO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface labeling of live cells using Cy5.5 DBCO (Dibenzocyclooctyne). This powerful technique utilizes bioorthogonal click chemistry for the specific and efficient fluorescent tagging of cell surface molecules, enabling a wide range of applications in cell biology, immunology, and drug development.

Introduction

Live-cell surface labeling is a critical tool for studying cellular processes in their native environment. The use of this compound in conjunction with metabolic glycoengineering offers a highly specific and biocompatible method for attaching a bright, near-infrared fluorescent probe to the surface of living cells. This approach relies on the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of click chemistry that proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.[1]

The process involves two key steps. First, cells are cultured with a peracetylated azido (B1232118) sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), which is metabolized and incorporated into cell surface glycans, presenting azide (B81097) groups on the cell surface. Subsequently, the cells are treated with this compound, a fluorescent dye functionalized with a strained alkyne. The DBCO group reacts specifically with the azide groups, forming a stable covalent bond and effectively labeling the cell surface with the Cy5.5 fluorophore.[2] This method allows for the sensitive and specific tracking of cells, as well as the study of dynamic cellular events such as cell migration, cell-cell interactions, and receptor trafficking.

Data Presentation

Table 1: Recommended Ac4ManNAz Concentration and Incubation Times for Various Cell Lines
Cell LineAc4ManNAz Concentration (µM)Incubation Time (days)Reference(s)
A549 (Human Lung Carcinoma)10 - 501 - 3[3]
MCF-7 (Human Breast Adenocarcinoma)50 - 1002[4]
HCT116 (Human Colorectal Carcinoma)502[4]
Jurkat (Human T lymphocyte)< 50 (toxicity observed at 50 µM)1 - 3
KB, U87MG, MDA-MB-468, MDA-MB-436Not specified, but labeling confirmedNot specified[5]
Table 2: Cell Viability After Labeling
Cell LineAc4ManNAz Concentration (µM)DBCO-Cy5.5 Concentration (µM)Cell Viability (%)Reference(s)
A5495050> 95[3][5]
A549100Not specified~90[6]
MCF7100Not specifiedNot specified, but similar to control[4]
HCT11650Not specifiedNot specified, but similar to control[4]

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with Ac4ManNAz

Materials:

  • Live cells of interest

  • Complete cell culture medium

  • Ac4ManNAz

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to a stock concentration of 10 mM.

  • Cell Seeding: Seed cells in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the complete culture medium to achieve a final concentration of 10-100 µM (refer to Table 1 for cell-line-specific recommendations).

  • Incubation: Incubate the cells for 1-3 days at 37°C in a humidified atmosphere with 5% CO2 to allow for the metabolic incorporation of the azido sugar.

Protocol 2: Fluorescent Labeling with this compound

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • DMSO

  • Serum-free cell culture medium or PBS

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-5 mM.

  • Washing: Gently wash the azide-labeled cells twice with pre-warmed PBS to remove any unincorporated Ac4ManNAz.

  • Labeling Reaction: Dilute the this compound stock solution in serum-free medium or PBS to a final concentration of 5-25 µM. Add the labeling solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells three to four times with PBS to remove any unbound this compound.

  • Imaging: The labeled cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for Cy5.5 (Excitation/Emission: ~675/694 nm).

Mandatory Visualization

G cluster_0 Metabolic Labeling cluster_1 Fluorescent Labeling Cell_Culture 1. Seed and Culture Live Cells Ac4ManNAz_Addition 2. Add Ac4ManNAz to Culture Medium Cell_Culture->Ac4ManNAz_Addition 70-80% Confluency Incubation_1 3. Incubate for 1-3 Days Ac4ManNAz_Addition->Incubation_1 Azide_Expression Cell Surface Azide Expression Incubation_1->Azide_Expression Washing_1 4. Wash Cells Azide_Expression->Washing_1 DBCO_Addition 5. Add this compound Washing_1->DBCO_Addition Incubation_2 6. Incubate for 30-60 min DBCO_Addition->Incubation_2 Washing_2 7. Wash Cells Incubation_2->Washing_2 Imaging 8. Fluorescence Imaging Washing_2->Imaging

Caption: Experimental workflow for live cell surface labeling.

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Endocytosis & Tracking EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 Recruits PI3K PI3K EGFR_dimer->PI3K Recruits & Activates Endosome Endosome EGFR_dimer->Endosome Internalization Cy5_5 This compound tracks EGFR localization and internalization dynamics EGFR_dimer->Cy5_5 SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Akt->Transcription Regulates Endosome->EGFR Recycling Lysosome Lysosome Endosome->Lysosome Degradation

Caption: EGFR signaling pathway and tracking with this compound.

References

Troubleshooting & Optimization

Optimizing Cy5.5 DBCO Reactions for Enhanced Yield: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing your Cy5.5 DBCO strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve higher reaction yields and more reliable results in their bioconjugation experiments.

Troubleshooting Guide: Common Issues and Solutions

Low or no product yield is a common frustration in bioconjugation. The following section addresses potential causes and provides actionable solutions to troubleshoot your this compound reactions.

Issue: Low or No Conjugation Product

Possible Cause 1: Suboptimal Reaction Conditions

The efficiency of the SPAAC reaction is highly dependent on several key parameters.

  • Solution: Systematically optimize your reaction conditions. Refer to the recommended parameter ranges in the table below and consider performing small-scale trial reactions to identify the optimal conditions for your specific molecules.

Possible Cause 2: Reactant Degradation or Inactivity

This compound and the azide-modified molecule can degrade if not handled or stored properly.

  • Solution:

    • Ensure your this compound is stored protected from light at -20°C.[1][2]

    • Azide-containing buffers should never be used, as they will react with the DBCO moiety.[3][4]

    • If possible, verify the activity of each reactant individually before proceeding with the conjugation.

Possible Cause 3: Steric Hindrance

The bulky nature of the DBCO group and the Cy5.5 dye, combined with the structure of your target molecule, can sometimes impede the reaction.

  • Solution:

    • Consider using a DBCO reagent with a PEG linker, which can increase hydrophilicity and create space between the reacting moieties, potentially enhancing reaction rates by over 30%.[5][6]

Possible Cause 4: Low Reactant Concentration

The kinetics of this second-order reaction are dependent on the concentration of both reactants.

  • Solution: Increase the concentration of your reactants if possible. Reactions are more efficient at higher concentrations.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to my azide-modified molecule?

A1: For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is a 1.5:1 to 3:1 molar ratio of the DBCO-containing molecule to the azide-containing molecule.[7] However, if your azide-modified molecule is more precious or available in limited quantities, this ratio can be inverted.[7] For conjugations involving antibodies and small molecules, a molar excess of up to 10-fold of one component may be used to drive the reaction to completion.[7]

Q2: What are the recommended temperature and duration for the reaction?

A2: this compound-azide reactions are effective across a range of temperatures, typically from 4°C to 37°C.[4][7] Higher temperatures will generally accelerate the reaction rate.[7] Typical reaction times are between 4 and 12 hours at room temperature.[7] For biomolecules that are sensitive to temperature, the reaction can be performed overnight at 4°C.[3][7] In some instances, extending the incubation period up to 48 hours may be necessary to maximize the yield.[7]

Q3: Which solvents are compatible with the this compound reaction?

A3: This reaction is compatible with a variety of solvents. For bioconjugation, aqueous buffers such as PBS are preferred.[3] If the this compound has limited aqueous solubility, it can first be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture.[1][7] It is important to keep the final concentration of the organic solvent below 20% to prevent protein precipitation.[3][7]

Q4: Can I use a buffer containing sodium azide (B81097)?

A4: No. Buffers containing sodium azide must be avoided as the azide will react with the DBCO group, thereby inactivating your this compound reagent.[3][4]

Q5: How can I monitor the progress of my reaction?

A5: The DBCO group has a characteristic UV absorbance peak around 309-310 nm.[3][7] You can monitor the progress of the reaction by observing the decrease in this absorbance over time as the DBCO is consumed.[3][7]

Quantitative Data for Reaction Optimization

The following table summarizes key quantitative data to guide the optimization of your this compound reaction conditions.

ParameterRecommended RangeNotesSource(s)
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1 (or inverted)The more abundant or less critical component should be in excess.[7]
Temperature 4°C to 37°CHigher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[4][7]
Reaction Time 2 to 48 hoursLonger incubation times can improve yield, especially at lower temperatures or concentrations.[3][7]
pH 7.0 to 9.0Higher pH values can increase reaction rates. The fluorescence of Cy5.5 is stable between pH 4 and 10.[4][5][8]
Solvent Aqueous buffers (e.g., PBS)Organic co-solvents (e.g., DMSO, DMF) can be used, but should be kept at <20% of the final volume.[3][7]

Experimental Protocols

Protocol 1: General Labeling of an Azide-Modified Protein with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein that has been functionalized with an azide group.

Materials:

  • Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).

  • This compound, dissolved in DMSO or DMF to a stock concentration of 10 mM.

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Prepare the Protein Solution: Ensure your azide-modified protein is at a concentration of 1-10 mg/mL in an azide-free buffer.

  • Calculate Reagent Volumes: Determine the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 3-fold molar excess).

  • Reaction Setup: Add the calculated volume of the this compound stock solution to the protein solution. Gently mix.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted this compound by size-exclusion chromatography or another suitable purification method.

  • Characterization: Confirm the conjugation and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein (typically at 280 nm) and the Cy5.5 dye (at its absorbance maximum).

Protocol 2: Two-Step Antibody Labeling with this compound

This protocol describes the labeling of an antibody first with a DBCO-NHS ester, followed by conjugation to an azide-modified molecule (e.g., Cy5.5 azide).

Step 1: Activation of Antibody with DBCO-NHS Ester

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.[3]

  • DBCO-NHS ester, dissolved in DMSO to 10 mM.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification column (e.g., desalting column).

Procedure:

  • Reaction Setup: Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution.[3]

  • Incubation: Incubate for 60 minutes at room temperature.[3]

  • Quenching (Optional): Add a quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to stop the reaction.[3]

  • Purification: Remove excess DBCO-NHS ester using a desalting column.

Step 2: Conjugation of DBCO-Antibody with Cy5.5 Azide

Materials:

  • DBCO-activated antibody from Step 1.

  • Cy5.5 azide.

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Purification column.

Procedure:

  • Reaction Setup: Add a 2-4 fold molar excess of the Cy5.5 azide to the DBCO-activated antibody solution.[3]

  • Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C.[3]

  • Purification: Purify the Cy5.5-labeled antibody conjugate using an appropriate chromatography method.

Visualizing Workflows and Pathways

Troubleshooting_Workflow start Start: Low or No Product Yield check_conditions Review Reaction Conditions (Temp, pH, Time, Molar Ratio) start->check_conditions check_reagents Verify Reactant Integrity (Storage, Activity) start->check_reagents check_sterics Consider Steric Hindrance start->check_sterics check_concentration Evaluate Reactant Concentrations start->check_concentration optimize Optimize Conditions (Titrate parameters) check_conditions->optimize new_reagents Use Fresh Reactants check_reagents->new_reagents use_linker Incorporate PEG Linker check_sterics->use_linker increase_conc Increase Reactant Concentrations check_concentration->increase_conc success Successful Conjugation optimize->success Yield Improves fail Re-evaluate Strategy optimize->fail No Improvement new_reagents->success Yield Improves new_reagents->fail No Improvement use_linker->success Yield Improves use_linker->fail No Improvement increase_conc->success Yield Improves increase_conc->fail No Improvement

Caption: Troubleshooting workflow for low yield in this compound reactions.

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis prep_azide Prepare Azide-Modified Molecule in Buffer mix Mix Reactants (Optimized Molar Ratio) prep_azide->mix prep_dbco Prepare this compound Stock Solution (DMSO/DMF) prep_dbco->mix incubate Incubate (Temp & Time Optimized) mix->incubate purify Purify Conjugate (e.g., SEC) incubate->purify analyze Characterize Product (e.g., UV-Vis) purify->analyze

Caption: General experimental workflow for this compound conjugation.

References

Technical Support Center: Preventing Non-specific Binding of Cy5.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting experiments involving Cy5.5 DBCO. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to non-specific binding and high background fluorescence, ensuring the generation of high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding of this compound and why is it a problem?

Q2: What are the primary causes of non-specific binding with this compound?

Several factors can contribute to the non-specific binding of this compound:

  • Hydrophobic and Ionic Interactions: Cyanine (B1664457) dyes like Cy5.5 can be hydrophobic, leading to non-specific interactions with cellular components such as lipids and proteins.[3][4] The physicochemical properties of the dye, including its charge and hydrophobicity, play a significant role in its propensity for non-specific adhesion.[5][6][7]

  • Binding to Specific Cell Types: Cyanine dyes have a known tendency to bind non-specifically to monocytes and macrophages.[8] This is thought to be mediated in part by binding to Fc receptors, even though this compound is not an antibody conjugate.[8][9]

  • Suboptimal Experimental Protocol:

    • Inadequate Blocking: Failure to effectively block non-specific binding sites on cells or tissues.[1]

    • Insufficient Washing: Not thoroughly washing away unbound this compound probe after the labeling reaction.[5]

    • Excessive Probe Concentration: Using a higher concentration of the this compound probe than necessary.[10]

  • Probe Aggregation: Hydrophobic dyes can form aggregates that may bind non-specifically to cellular structures.[3]

  • Autofluorescence: Endogenous fluorescence from the biological sample itself can contribute to the overall background signal.[10][11]

Q3: How can I reduce non-specific binding of this compound in my experiments?

Several strategies can be employed to minimize non-specific binding:

  • Optimize Probe Concentration: Titrate the concentration of this compound to find the lowest effective concentration that provides a good signal-to-noise ratio.[10]

  • Use Effective Blocking Agents: Pre-incubate your sample with a blocking agent to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA), casein, and normal serum.[5][12]

  • Incorporate Detergents: Adding a mild non-ionic detergent, such as Tween-20, to your washing and incubation buffers can help to reduce non-specific hydrophobic interactions.[4][13][14]

  • Thorough Washing: Increase the number and duration of washing steps after incubation with the this compound probe to ensure the removal of all unbound molecules.[5]

  • Consider Commercial Blocking Buffers: Several commercially available blocking buffers are specifically formulated to reduce the non-specific binding of cyanine dyes.[8][15]

  • Control for Autofluorescence: Always include an unstained control sample to assess the level of autofluorescence in your cells or tissue.[11]

Troubleshooting Guides

Guide 1: High Background in Fluorescence Microscopy

Issue: You are observing high, diffuse background fluorescence in your microscopy images, making it difficult to identify your specifically labeled structures.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Excessive Probe Concentration Perform a concentration titration of this compound to determine the optimal concentration with the best signal-to-noise ratio.[10]Reduced background fluorescence while maintaining a strong specific signal.
Inadequate Blocking 1. Increase the concentration of your blocking agent (e.g., 1-5% BSA).2. Increase the blocking incubation time (e.g., 1-2 hours at room temperature).3. Try a different blocking agent such as casein or normal serum from a species different than your sample.[12][16]A significant decrease in diffuse background staining.
Insufficient Washing 1. Increase the number of washes (e.g., from 3 to 5 times).2. Increase the duration of each wash (e.g., from 5 to 10-15 minutes).3. Add a mild detergent like 0.05-0.1% Tween-20 to your wash buffer.[4][13]Removal of unbound probe, leading to a cleaner image with a better signal-to-noise ratio.
Probe Aggregation 1. Briefly sonicate or vortex the this compound stock solution before use.2. Consider using a formulation of this compound with improved water solubility if available.Reduced punctate background staining.
Sample Autofluorescence 1. Image an unstained control sample to determine the level and spectral properties of the autofluorescence.[11]2. If possible, choose imaging channels that minimize the contribution from autofluorescence.Ability to distinguish the specific Cy5.5 signal from the sample's natural fluorescence.
Guide 2: High Background in In Vivo Imaging

Issue: You are observing high background signal in non-target tissues during in vivo imaging experiments with this compound.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Probe Hydrophobicity Consider using a more hydrophilic variant of this compound if available, as increased hydrophobicity is correlated with higher non-specific uptake in tissues like the liver and spleen.[5]Improved biodistribution with lower accumulation in non-target organs.
Circulation Time and Clearance Optimize the imaging time point post-injection to allow for clearance of the unbound probe from circulation and non-target tissues.Enhanced contrast between the target tissue and surrounding background.
Dose Optimization Perform a dose-response study to determine the lowest effective dose of this compound that provides adequate signal at the target site with minimal background.Reduced overall background signal throughout the animal.
Use of Blocking Agents While less common for in vivo applications, pre-administration of a non-specific blocking agent could be explored, though careful consideration of toxicity and effects on probe biodistribution is necessary.Potential reduction in non-specific uptake in certain tissues.

Data Presentation

Table 1: Comparison of Common Blocking Agents

Blocking Agent Typical Concentration Advantages Disadvantages Primary Mechanism of Action
Bovine Serum Albumin (BSA) 1-5% (w/v)Readily available, relatively inexpensive, effective for many applications.[5]Can sometimes be a source of background if not of high purity.Coats surfaces to prevent non-specific hydrophobic and ionic interactions.
Non-fat Dry Milk 1-5% (w/v)Inexpensive and effective for many applications.Contains a mixture of proteins, which can sometimes interfere with specific antibody-based detection (less of a concern for DBCO-azide chemistry). Not recommended for detecting phosphoproteins.[5]A complex mixture of proteins that block non-specific sites.
Normal Serum 5-10% (v/v)Can be very effective, especially for blocking non-specific binding to Fc receptors.[17]Must be from a species different from the primary antibody host (if applicable) and the sample species to avoid cross-reactivity.Contains a wide range of proteins, including immunoglobulins, that block various non-specific binding sites.[17]
Casein 0.5-1% (w/v)Shown to be a highly effective blocking agent in some assays.[12][16]Can sometimes mask certain epitopes.Blocks non-specific binding primarily through protein-plastic and protein-protein interactions.[16]
Commercial Blockers Varies by manufacturerOptimized formulations for specific applications, such as reducing cyanine dye binding.[8][15]Can be more expensive than individual components.Proprietary formulations that often contain a mixture of proteins, polymers, and other molecules to minimize non-specific interactions.

Experimental Protocols

Protocol 1: General Cell Staining with this compound to Minimize Non-specific Binding
  • Cell Preparation:

    • Culture cells on coverslips or in imaging-compatible plates.

    • Wash cells twice with phosphate-buffered saline (PBS).

    • If required for intracellular targets, fix the cells (e.g., with 4% paraformaldehyde in PBS for 15 minutes at room temperature) and then permeabilize (e.g., with 0.1-0.25% Triton X-100 in PBS for 10 minutes). Wash three times with PBS after fixation and permeabilization.

  • Blocking:

    • Prepare a blocking buffer (e.g., 3% BSA in PBS).

    • Incubate the cells in the blocking buffer for at least 1 hour at room temperature.

  • Azide (B81097) Labeling (if applicable):

    • If your target is not endogenously azidated, perform the metabolic labeling or chemical modification step to introduce azide groups. Follow the specific protocol for your azide-labeling reagent.

  • This compound Incubation:

    • Prepare the this compound working solution in a suitable buffer (e.g., PBS or cell culture medium without serum). The optimal concentration should be determined by titration, but a starting point of 5-20 µM is common.[18]

    • Remove the blocking buffer from the cells.

    • Add the this compound working solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.[19]

  • Washing:

    • Remove the this compound solution.

    • Wash the cells three to five times with PBS containing 0.05% Tween-20, for 5-10 minutes each wash, with gentle agitation.[4][13]

    • Perform a final wash with PBS to remove any residual detergent.

  • Imaging:

    • Mount the coverslips with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for Cy5.5 (typically around 675 nm excitation and 694 nm emission).

Protocol 2: Using Detergents to Reduce Non-specific Binding
  • Prepare Buffers with Detergent:

    • Add a non-ionic detergent, such as Tween-20, to your blocking buffer and wash buffer. A final concentration of 0.05% to 0.1% is generally effective.[13]

    • For example, to make a wash buffer, add 500 µL of 10% Tween-20 stock solution to 1 L of PBS.

  • Blocking and Washing Steps:

    • Follow the blocking and washing steps outlined in Protocol 1, using the buffers containing the detergent. The detergent will help to disrupt non-specific hydrophobic interactions.[4][14]

  • Final Wash:

    • It is good practice to perform the final wash with a buffer that does not contain detergent (e.g., plain PBS) to remove any residual detergent before imaging, as high concentrations of detergent can sometimes affect cell morphology or the properties of the mounting medium.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_blocking Blocking cluster_labeling Labeling cluster_washing Washing cluster_imaging Imaging cell_prep Cell/Tissue Preparation fix_perm Fixation & Permeabilization (for intracellular targets) cell_prep->fix_perm blocking Incubate with Blocking Agent (e.g., BSA, Casein) fix_perm->blocking azide_label Azide Labeling (if necessary) blocking->azide_label dbco_incubate Incubate with This compound azide_label->dbco_incubate washing Thorough Washing (with detergent, e.g., Tween-20) dbco_incubate->washing imaging Fluorescence Imaging washing->imaging

Caption: Experimental workflow for minimizing non-specific binding of this compound.

non_specific_binding cluster_probe This compound Probe cluster_cell Cellular Components cluster_target Specific Target probe Cy5.5 DBCO lipids Lipid Membranes probe->lipids Hydrophobic Interactions proteins Proteins probe->proteins Ionic/Hydrophobic Interactions fc_receptors Fc Receptors (e.g., on Macrophages) probe->fc_receptors Potential Dye-Receptor Interaction azide_target Azide-labeled Target probe->azide_target Specific Click Reaction (SPAAC)

Caption: Mechanisms of non-specific vs. specific binding of this compound.

References

Improving signal-to-noise ratio in Cy5.5 DBCO imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Cy5.5 DBCO imaging experiments and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for imaging?

This compound is a near-infrared (NIR) fluorescent dye conjugated to a dibenzocyclooctyne (DBCO) group.[1][2][3] This system utilizes a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC).[2][4] The DBCO moiety on the Cy5.5 molecule reacts specifically and covalently with an azide (B81097) group that has been metabolically incorporated or otherwise introduced into a target biomolecule. This reaction is bio-orthogonal, meaning it occurs with high efficiency and specificity within a biological system without interfering with native biochemical processes.[4][5] The NIR properties of Cy5.5 are advantageous for in vivo imaging due to reduced background autofluorescence and deeper tissue penetration compared to visible light fluorophores.[6][7]

Q2: What are the main causes of high background and low signal-to-noise ratio in this compound imaging?

High background and a low signal-to-noise ratio in fluorescent imaging can stem from several factors:

  • Autofluorescence: Biological samples naturally contain endogenous fluorophores, such as collagen and lipofuscin, that can contribute to background noise.[12][13] Certain fixatives, like those containing aldehydes, can also induce or increase autofluorescence.[12]

  • Suboptimal Staining Protocol: Issues within the experimental workflow can significantly increase background. This includes using too high a concentration of the this compound probe, inadequate blocking of non-specific binding sites, and insufficient washing to remove unbound probe.[12][14][15]

  • Inefficient Click Reaction: Incomplete or slow reaction between the this compound and the azide-labeled target will result in a weak specific signal.

Q3: How can I be sure that the signal I am observing is specific?

Implementing proper controls is crucial for validating the specificity of your signal. Key controls include:

  • Unstained Control: An unstained sample imaged under the same conditions will reveal the level of natural autofluorescence in your cells or tissue.[12]

  • No Azide Control: A sample that has not been labeled with the azide group but is otherwise treated identically to your experimental sample. This will help determine the extent of non-specific binding of the this compound probe.

  • Blocking Agent Control: Comparing a sample with and without the use of a blocking agent can demonstrate the effectiveness of the blocking step in reducing non-specific binding.

Troubleshooting Guides

Below are common issues encountered during this compound imaging and step-by-step guidance to resolve them.

Issue 1: High Background Fluorescence

High background can obscure your specific signal, making data interpretation difficult.

Troubleshooting Workflow for High Background

G start High Background Observed q1 Is the background diffuse or punctate? start->q1 diffuse Diffuse Background q1->diffuse Diffuse punctate Punctate Background q1->punctate Punctate q2_diffuse Have you optimized the this compound concentration? diffuse->q2_diffuse q2_punctate Have you tried filtering the this compound solution? punctate->q2_punctate yes_conc Yes q2_diffuse->yes_conc Yes no_conc No q2_diffuse->no_conc No sol_punctate Filter the this compound solution (0.2 µm filter) to remove aggregates. q2_punctate->sol_punctate q3_diffuse Are your washing steps sufficient? yes_conc->q3_diffuse sol_conc Titrate the this compound concentration to find the optimal balance between signal and background. no_conc->sol_conc yes_wash Yes q3_diffuse->yes_wash Yes no_wash No q3_diffuse->no_wash No q4_diffuse Are you using an appropriate blocking strategy? yes_wash->q4_diffuse sol_wash Increase the number and duration of wash steps. Include a mild detergent like Tween 20 in the wash buffer. no_wash->sol_wash yes_block Yes q4_diffuse->yes_block Yes no_block No q4_diffuse->no_block No q5_diffuse Is autofluorescence a contributing factor? yes_block->q5_diffuse sol_block Implement or optimize a blocking step using agents like BSA or commercial monocyte blockers. no_block->sol_block sol_autofluorescence Use an unstained control to assess autofluorescence. Consider using autofluorescence quenching reagents or spectral unmixing if available. q5_diffuse->sol_autofluorescence

Caption: A logical workflow for troubleshooting high background fluorescence.

Potential Solutions for High Background:

Problem Recommended Solution Supporting Evidence/Rationale
Non-specific binding of Cy5.5 Use a blocking agent. For experiments involving monocytes or macrophages, consider using phosphorothioate (B77711) oligodeoxynucleotides (PS-ODN) or a commercial monocyte blocker.[8][9][10] For general protein-related non-specific binding, bovine serum albumin (BSA) can be effective.[11]Cy5 dyes can bind to Fc receptors (CD64) on monocytes and macrophages; blocking these receptors can reduce this interaction.[8][9] BSA can shield charged surfaces and prevent non-specific protein-protein interactions.[11]
Excessive Probe Concentration Titrate the this compound concentration to determine the lowest effective concentration that provides a strong specific signal with minimal background.[12]High concentrations of fluorescent probes are a common cause of high background.[15][16]
Insufficient Washing Increase the number and/or duration of washing steps after incubation with the this compound probe.[14][16] The inclusion of a mild, non-ionic surfactant like Tween 20 in the wash buffer can help disrupt hydrophobic interactions.[11]Thorough washing is necessary to remove unbound fluorescent probes.[14] Surfactants can reduce non-specific binding due to hydrophobicity.[11]
Autofluorescence Image an unstained control sample to determine the level of autofluorescence. If significant, consider using an autofluorescence quenching reagent.[13] Alternatively, if your imaging system allows, use spectral unmixing to computationally separate the Cy5.5 signal from the autofluorescence.[5]Endogenous fluorophores can contribute to background noise. Quenching agents or computational methods can mitigate this.[5][13]
Probe Aggregation Centrifuge and/or filter the this compound solution before use to remove any aggregates that may have formed during storage.Aggregates of fluorescent probes can appear as bright, non-specific puncta in the image.[16]
Issue 2: Weak or No Specific Signal

A weak or absent signal can be due to problems with the click chemistry reaction or issues with the imaging setup.

Troubleshooting Workflow for Weak Signal

G start Weak or No Signal q1 Have you confirmed successful azide labeling of your target? start->q1 yes_azide Yes q1->yes_azide Yes no_azide No q1->no_azide No q2 Are the click chemistry reaction conditions optimal? yes_azide->q2 sol_azide Verify the efficiency of metabolic labeling or chemical conjugation of the azide group to your target molecule. no_azide->sol_azide yes_click Yes q2->yes_click Yes no_click No q2->no_click No q3 Are your imaging settings appropriate for Cy5.5? yes_click->q3 sol_click Optimize reaction time, temperature, and molar ratio of this compound to the azide-labeled target. no_click->sol_click yes_imaging Yes q3->yes_imaging Yes no_imaging No q3->no_imaging No q4 Could photobleaching be an issue? yes_imaging->q4 sol_imaging Ensure the correct excitation and emission filters are being used. Increase exposure time or detector gain as needed. no_imaging->sol_imaging sol_photobleach Minimize light exposure to the sample. Consider using an anti-fade mounting medium. q4->sol_photobleach

Caption: A logical workflow for troubleshooting weak or no specific signal.

Potential Solutions for Weak Signal:

Problem Recommended Solution Supporting Evidence/Rationale
Inefficient Azide Labeling Ensure that the metabolic labeling with an azide-modified precursor or the chemical conjugation of the azide group to your target molecule was successful and efficient.The click reaction requires the presence of the azide moiety on the target molecule.
Suboptimal Click Reaction Conditions Optimize the reaction parameters. Increase the incubation time (typically 4-12 hours) or perform the reaction overnight at 4°C for sensitive samples.[17] A molar excess of this compound to the azide-labeled target (e.g., 1.5:1 to 10:1) can improve reaction efficiency.[17]The rate and efficiency of the SPAAC reaction are dependent on time, temperature, and reactant concentrations.[17]
Incorrect Imaging Settings Verify that you are using the correct excitation and emission filters for Cy5.5 (Ex/Em ~678/694 nm). Optimize imaging parameters such as exposure time and detector gain.Proper instrument settings are critical for detecting the fluorescent signal.
Photobleaching Minimize the exposure of your sample to the excitation light. Use an anti-fade mounting medium if applicable.Cy5.5, like all fluorophores, is susceptible to photobleaching, which can lead to signal loss over time.[6]
Signal Quenching A novel approach involves a pre-targeting strategy where a quencher dye can be used to reduce background fluorescence, thereby increasing the signal-to-background ratio.[18][19]In one study, a Cy7-DBCO quencher was used to decrease the non-specific signal from an azide-containing Cy5 dye, resulting in a 50% increase in the signal-to-background ratio.[18][19]

Experimental Protocols

General Protocol for this compound Labeling of Cells in vitro

This protocol provides a general starting point and should be optimized for your specific cell type and experimental setup.

  • Metabolic Labeling (if applicable):

    • Culture cells in media supplemented with an appropriate azide-modified precursor (e.g., Ac4ManNAz for labeling cell surface glycans) for 1-3 days. The optimal concentration and incubation time should be determined empirically.

  • Cell Preparation:

    • Harvest the cells and wash them twice with DPBS (pH 7.4).

  • Blocking (Optional but Recommended):

    • Resuspend cells in a blocking buffer (e.g., PBS with 1% BSA) and incubate for 30 minutes at room temperature.

  • This compound Incubation:

    • Prepare a working solution of this compound in a suitable buffer (e.g., serum-free media or PBS). A starting concentration of 20 µM can be used, but this should be titrated.[20]

    • Incubate the cells with the this compound solution for 1-2 hours at 37°C, protected from light.[20]

  • Washing:

    • Wash the cells three to four times with DPBS (pH 7.4) to remove unbound this compound.

  • Fixation (Optional):

    • If required, fix the cells (e.g., with 4% paraformaldehyde) for 15-20 minutes at room temperature.

  • Imaging:

    • Image the cells using a fluorescence microscope or flow cytometer with appropriate filters for Cy5.5 (Excitation ~678 nm, Emission ~694 nm).

Optimization of Click Chemistry Reaction Parameters

The efficiency of the SPAAC reaction is key to achieving a strong specific signal.

Parameter Optimization for DBCO-Azide Click Chemistry

G start Optimize Click Reaction molar_ratio Molar Ratio (DBCO:Azide) start->molar_ratio temperature Reaction Temperature start->temperature time Reaction Time start->time solvent Solvent start->solvent sol_ratio Start with 1.5:1 to 3:1. Can go up to 10:1 if one component is in excess. molar_ratio->sol_ratio sol_temp Room temperature (20-25°C) is common. 4°C for sensitive biomolecules. temperature->sol_temp sol_time Typically 4-12 hours. Can be extended to 48 hours for higher yield. time->sol_time sol_solvent Aqueous buffers (e.g., PBS) are preferred for biomolecules. DMSO can be used to dissolve this compound initially. solvent->sol_solvent

Caption: Key parameters to optimize for the DBCO-azide click reaction.

Parameter Recommended Range Notes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1[17]The more abundant or less critical component should be in excess.
Reaction Temperature 4°C to 37°C[17]Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. Room temperature is a common starting point.
Reaction Time 4 to 12 hours[17]Longer incubation times (up to 48 hours) can improve yield, especially at lower temperatures or concentrations.
Solvent Aqueous buffers (e.g., PBS), DMSO, DMF[17]For biomolecule conjugations, aqueous buffers are preferred. If this compound has low aqueous solubility, it can be dissolved in DMSO first and then added to the aqueous reaction mixture (final DMSO concentration should be low, <20%).[17]

References

Cy5.5 DBCO aggregation issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cy5.5 DBCO. The information is presented in a question-and-answer format to directly address common issues, particularly those related to aggregation.

Troubleshooting Guide

Q1: I am observing a lower-than-expected fluorescence signal in my sample. Could this be due to this compound aggregation?

Yes, aggregation is a common cause of reduced fluorescence for cyanine (B1664457) dyes like Cy5.5. When this compound molecules aggregate, they can form H-aggregates, which are known to have quenched fluorescence. This phenomenon is often concentration-dependent and can be influenced by the experimental buffer conditions.

Indicators of Aggregation:

  • Visual Precipitation: You may see a visible precipitate in your stock solution or reaction mixture.

  • Spectral Changes: A blue-shift in the absorbance maximum of the dye is a hallmark of H-aggregate formation. The monomeric form of Cy5.5 has an absorbance maximum around 678 nm, while aggregates may absorb at shorter wavelengths.

  • Fluorescence Quenching: A significant decrease in fluorescence intensity compared to a dilute, non-aggregated control.

Troubleshooting Workflow for Aggregation Issues

TroubleshootingWorkflow cluster_solutions Solutions start Low Fluorescence Signal (Suspected Aggregation) check_concentration Check this compound Concentration start->check_concentration check_solvent Evaluate Solvent System check_concentration->check_solvent If concentration is high check_buffer Assess Buffer Conditions (pH, Salt) check_solvent->check_buffer perform_spectroscopy Perform UV-Vis & Fluorescence Spectroscopy check_buffer->perform_spectroscopy perform_dls Conduct Dynamic Light Scattering (DLS) perform_spectroscopy->perform_dls If aggregation is indicated solution Implement Solutions perform_spectroscopy->solution If no spectral shift, consider other issues perform_dls->solution Confirm aggregate size sol_concentration Lower Concentration solution->sol_concentration sol_solvent Add Organic Co-solvent solution->sol_solvent sol_additive Incorporate Additives (Detergent, Cyclodextrin) solution->sol_additive sol_sonication Sonication solution->sol_sonication SPAAC_Mechanism Cy55_DBCO Cy5.5-DBCO Transition_State [3+2] Cycloaddition Transition State Cy55_DBCO->Transition_State + Azide_Molecule Azide-Molecule (e.g., Protein-N3) Azide_Molecule->Transition_State Triazole_Product Stable Triazole Linkage (Cy5.5-Conjugate) Transition_State->Triazole_Product Spontaneous

Cy5.5 DBCO Fluorescence: A Technical Guide to pH Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy5.5 DBCO. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the effect of pH on this compound fluorescence and to offer solutions for potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the fluorescence intensity of this compound?

A1: The fluorescence of this compound is largely insensitive to pH within a wide range, typically from pH 4 to 10.[1][2] This robust stability makes it a reliable fluorescent probe for a variety of experimental conditions commonly used in biological assays.

Q2: Will I see a decrease in my fluorescent signal if my buffer is slightly acidic or basic?

A2: Within the pH 4 to 10 range, you should not observe a significant change in the fluorescence intensity of the this compound dye itself.[1][2] Its fluorescence is stable across this broad pH spectrum.

Q3: Does the pH of the buffer affect the copper-free click chemistry reaction between this compound and an azide-functionalized molecule?

A3: While the fluorescence of this compound is pH-insensitive, the efficiency of the strain-promoted alkyne-azide cycloaddition (SPAAC) or "click" reaction can be influenced by pH. For optimal and efficient conjugation, it is important to use a buffer system that is compatible with your specific biomolecules. Buffers with a pH in the range of 7 to 8.5 are commonly used.

Q4: Are there any extreme pH conditions I should avoid when using this compound?

A4: Yes. Although stable across a broad range, it is advisable to avoid highly acidic (pH < 4) or highly alkaline (pH > 10) conditions. Extreme pH levels can potentially lead to the degradation of the cyanine (B1664457) dye structure or the DBCO moiety, which would result in a loss of fluorescence.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no fluorescent signal after labeling Inefficient Labeling Reaction: The pH of your reaction buffer may not be optimal for the click chemistry reaction with your specific biomolecule.Ensure your reaction buffer is free of primary amines (e.g., Tris) if using an NHS ester variant for azide (B81097) introduction. For the click reaction itself, a phosphate-buffered saline (PBS) at pH 7.4 is a common starting point. For protein labeling, a sodium bicarbonate buffer at pH 8.5-9.0 can be effective for the initial modification step to introduce an azide.
Degradation of this compound: Improper storage or handling could have led to the degradation of the dye.Store this compound desiccated and protected from light at -20°C. Allow the vial to warm to room temperature before opening to prevent moisture condensation.
Incorrect filter set/wavelengths: You may be using incorrect excitation and emission wavelengths for detection.Use the appropriate spectral settings for Cy5.5 (Excitation/Emission maximum ~678/694 nm).
High background fluorescence Non-specific binding: The dye may be binding non-specifically to other components in your sample.Increase the number of washing steps after the labeling reaction. Consider adding a blocking agent (e.g., BSA) if appropriate for your assay. Note that this compound is not recommended for staining intracellular components of fixed and permeabilized cells due to high backgrounds.[1][2]
Excess unbound dye: Insufficient purification after the labeling reaction.Use an appropriate purification method (e.g., spin columns, dialysis) to remove all unconjugated this compound after the reaction.
Signal fades quickly (photobleaching) High excitation laser power: Excessive laser power can accelerate photobleaching.Reduce the laser power to the minimum level required for adequate signal detection. Use an anti-fade mounting medium if imaging fixed samples.

Quantitative Data Summary

The fluorescence intensity of this compound remains stable across a broad pH range. The following table summarizes this characteristic.

pH RangeFluorescence Intensity StabilityReference
4.0 - 10.0High and Stable[1][2]

Experimental Protocols

Protocol: Labeling of Azide-Modified Proteins with this compound

This protocol provides a general guideline for the labeling of a protein containing an azide group with this compound via a copper-free click reaction.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound, dissolved in a compatible organic solvent (e.g., DMSO or DMF) to create a stock solution

  • Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography spin column) to remove excess dye

Procedure:

  • Prepare the Protein Solution: Ensure the azide-modified protein is at a suitable concentration in the reaction buffer. If the buffer used for introducing the azide contains primary amines, the protein should be purified (e.g., via dialysis) against the reaction buffer (e.g., PBS, pH 7.4) before proceeding.

  • Prepare this compound Stock Solution: Just before use, dissolve the this compound in DMSO or DMF to a concentration of 1-10 mM.

  • Labeling Reaction: a. Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically. b. Mix gently by pipetting. c. Incubate the reaction for 1-2 hours at room temperature or 4°C, protected from light. Longer incubation times may be necessary depending on the reactivity of the azide on the protein.

  • Purification: a. After incubation, remove the unreacted this compound using a size-exclusion spin column appropriate for the molecular weight of your protein. b. Follow the manufacturer's instructions for the spin column to purify the labeled protein.

  • Storage: Store the purified Cy5.5-labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.

Visualizations

Caption: pH effect on this compound fluorescence stability.

References

Cy5.5 DBCO Stability: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of Cy5.5 DBCO in various buffers. Understanding the stability of this reagent is critical for successful bioconjugation experiments and for ensuring the integrity of labeled molecules.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound, like other DBCO reagents, is generally stable when stored correctly. As a solid, it should be stored at -20°C, desiccated, and protected from light.[1][2][3][4] When dissolved in anhydrous organic solvents like DMSO or DMF, stock solutions can be stored for several days at -20°C.[1] However, for optimal reactivity, it is always recommended to prepare solutions fresh before use.[1] A DBCO-modified antibody has been shown to lose only 3-5% of its reactivity towards azides over a four-week period when stored at 4°C or -20°C.[5]

Q2: How does pH affect the stability of this compound?

A2: The fluorescent properties of the Cy5.5 dye are reported to be stable across a broad pH range of 4 to 10.[2][6] The DBCO moiety itself is generally stable within a pH range of 5 to 9 for conjugation reactions.[5] However, extreme pH values should be avoided to prevent potential degradation of the DBCO ring or the cyanine (B1664457) dye.

Q3: Which buffers are recommended for working with this compound?

A3: For conjugation reactions involving this compound, it is crucial to use buffers that do not contain azides or primary amines (e.g., Tris, glycine), as these can react with the DBCO group or any activated ester functionalities (like NHS esters) that may be part of the linker.[1][5] Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • Carbonate/bicarbonate buffer

  • Borate (B1201080) buffer

Studies have shown that HEPES buffer at pH 7 can result in higher reaction rates for strain-promoted alkyne-azide cycloaddition (SPAAC) compared to PBS.[7][8]

Q4: Are there any substances that can degrade this compound?

A4: Yes, certain substances should be avoided in your reaction buffers. Azides are a primary concern as they will react with the DBCO group.[5] Additionally, thiol-containing compounds, such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol, should be used with caution as they can potentially interact with the strained alkyne.[5] For instance, DBCO has been shown to be less stable than BCN in the presence of glutathione (B108866) (GSH).[9][10] The reducing agent TCEP has also been reported to affect DBCO stability.[9]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Conjugation Degraded this compound reagent.Use a fresh vial of this compound. Ensure proper storage conditions (-20°C, desiccated, protected from light).[1][3][4] For DBCO-NHS esters, always prepare stock solutions immediately before use as they are moisture-sensitive.[1]
Incompatible buffer components.Avoid buffers containing azides or primary amines (Tris, glycine).[1][5] Switch to a recommended buffer such as PBS, HEPES, or borate buffer.[5]
Suboptimal reaction conditions.Optimize the molar ratio of reactants; typically a 1.5 to 3-fold molar excess of the less critical component is used.[7] Ensure the reaction is performed within the optimal pH range (typically 7-9).[5] Increase the reaction time or temperature (e.g., incubate overnight at 4°C or for a few hours at room temperature).[7][11]
High Background Signal Non-specific binding of the dye.This compound is a hydrophilic dye, which generally leads to minimal non-specific binding.[2][6] However, if high background is observed, consider including a blocking step in your protocol or increasing the number of wash steps.
Unreacted this compound.Ensure the removal of excess, unreacted dye through appropriate purification methods such as size-exclusion chromatography, dialysis, or HPLC.[5][7]
Protein Aggregation/Precipitation High concentration of organic solvent.This compound is often dissolved in DMSO or DMF. Keep the final concentration of the organic co-solvent in the reaction mixture to a minimum, ideally below 15-20%, as many proteins are sensitive to higher concentrations.[5][7]
Suboptimal pH of the buffer.Ensure the pH of the reaction buffer is suitable for maintaining the stability and solubility of your protein.

Data Summary

The following table summarizes the key stability and compatibility data for DBCO reagents, which is applicable to this compound.

Parameter Condition Observation Reference
Storage (Solid) -20°C, desiccated, darkStable for 12-24 months.[3][4]
Storage (in DMSO) -20°CDBCO-NHS ester stable for 2-3 months.[12]
Long-term Stability (Conjugate) DBCO-IgG at 4°C or -20°C3-5% loss of reactivity over 4 weeks.[5]
pH Stability (Fluorescence) pH 4 - 10The fluorescence of Cy5.5 is insensitive to pH in this range.[2][6]
Buffer Compatibility Reaction BuffersAvoid azides and primary amines (Tris, glycine).[1][5]
Thiol Compatibility Presence of Glutathione (GSH)DBCO is less stable than BCN, with a half-life of approximately 71 minutes.[9][10]
Reducing Agent Compatibility Presence of TCEPDBCO shows instability in the presence of TCEP.[9]

Experimental Protocols

Protocol: General Procedure for Testing this compound Stability in a Specific Buffer

This protocol provides a framework for assessing the stability of this compound in a buffer of interest over time.

  • Preparation of this compound Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO.

  • Incubation in Test Buffer:

    • Dilute the this compound stock solution into the test buffer to a final concentration suitable for your analytical method (e.g., 10-100 µM).

    • Prepare multiple identical samples.

    • As a control, prepare a sample in a known compatible buffer (e.g., PBS, pH 7.4).

    • Incubate the samples at a relevant temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from one of the samples.

    • Analyze the sample immediately to determine the concentration of intact this compound. Suitable analytical methods include:

      • UV-Vis Spectroscopy: Monitor the characteristic absorbance peak of the DBCO group (around 309-310 nm). A decrease in absorbance indicates degradation.

      • Reverse-Phase HPLC (RP-HPLC): This method can separate the intact this compound from its degradation products, allowing for quantification of the remaining active compound.

      • LC-MS: For a more detailed analysis, LC-MS can be used to identify the degradation products.

  • Data Analysis:

    • Plot the percentage of remaining intact this compound against time for each buffer condition.

    • Compare the stability in your test buffer to the control buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep1 Equilibrate this compound to Room Temperature prep2 Prepare Stock Solution (e.g., 10 mM in DMSO) prep1->prep2 inc1 Dilute Stock into Test & Control Buffers prep2->inc1 Start Experiment inc2 Incubate at Desired Temperature inc1->inc2 ana1 Take Aliquots at Different Time Points inc2->ana1 Sampling ana2 Analyze via HPLC, UV-Vis, or LC-MS ana1->ana2 res1 Quantify Remaining Intact this compound ana2->res1 Data Acquisition res2 Plot Stability Curve res1->res2 troubleshooting_logic start Low Conjugation Efficiency cause1 Degraded Reagent? start->cause1 cause2 Incompatible Buffer? start->cause2 cause3 Suboptimal Conditions? start->cause3 solution1 Use Fresh Reagent cause1->solution1 Yes solution2 Change Buffer (Avoid Azides/Amines) cause2->solution2 Yes solution3 Optimize pH, Time, Temperature, Ratio cause3->solution3 Yes

References

Technical Support Center: Minimizing Autofluorescence with Cy5.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autofluorescence when using Cy5.5 DBCO in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem?

A1: Autofluorescence is the natural fluorescence emitted by biological materials when excited by light.[1] This intrinsic fluorescence can originate from various endogenous molecules within cells and tissues, such as collagen, elastin, lipofuscin, and red blood cells.[2][3] It becomes a significant issue in fluorescence-based assays as it can mask the specific signal from your fluorescent probe (in this case, this compound), leading to a low signal-to-noise ratio, false positives, and difficulty in interpreting results.[4][5]

Q2: Why was Cy5.5, a far-red dye, chosen for my experiments?

A2: Using fluorophores that excite and emit in the red to far-red region of the spectrum (620-750 nm) is a common and effective strategy to reduce the impact of autofluorescence.[2] Most endogenous fluorophores that cause autofluorescence are excited by UV to green light and emit in the blue to green range (350-550 nm).[2][6] Cy5.5 has an excitation maximum of approximately 678 nm and an emission maximum of around 695 nm, placing it in a spectral window where autofluorescence from biological samples is significantly lower.[7][8]

Q3: What are the common sources of autofluorescence in my samples?

A3: Autofluorescence can stem from several sources within your biological samples:

  • Endogenous Fluorophores: Molecules like collagen, elastin, riboflavin, NADH, and lipofuscin are naturally fluorescent.[2][3] Lipofuscin, in particular, is a major source of autofluorescence in aged tissues, especially in the brain and spinal cord.[4][9]

  • Fixation: Aldehyde-based fixatives such as formaldehyde, paraformaldehyde, and glutaraldehyde (B144438) can induce autofluorescence by reacting with amines in the tissue to form fluorescent products.[1][2]

  • Red Blood Cells: The heme groups in red blood cells are a significant source of autofluorescence.[2][3]

  • Culture Media and Buffers: Some components in cell culture media, like phenol (B47542) red and fetal bovine serum (FBS), can contribute to background fluorescence.[6][10]

Q4: Can the DBCO moiety itself contribute to background signal?

A4: While the primary function of the DBCO group is to react with azides in a copper-free click chemistry reaction, there is a possibility of non-specific binding, which could contribute to background signal. This can be due to hydrophobic interactions with cellular components.[11] Proper blocking steps are crucial to minimize this.

Troubleshooting Guide

Issue 1: High background fluorescence across the entire sample.

Q: I am observing high background fluorescence even in my negative control samples. What could be the cause and how can I fix it?

A: High background across the entire sample is often due to widespread autofluorescence or non-specific binding of the this compound probe.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Fixation-Induced Autofluorescence Aldehyde fixatives are a common culprit.[2] Consider switching to an organic solvent fixative like ice-cold methanol (B129727) or ethanol.[2][5] If you must use an aldehyde fixative, reduce the concentration and incubation time to the minimum required.[11] You can also treat the sample with a reducing agent like sodium borohydride (B1222165) after fixation.
Autofluorescence from Red Blood Cells If working with tissues, perfuse the animal with phosphate-buffered saline (PBS) before fixation to remove red blood cells.[2][3] For blood samples, perform a red blood cell lysis step.[2]
Non-Specific Binding of this compound Ensure adequate blocking of your samples. Use a blocking buffer containing a protein like bovine serum albumin (BSA) or serum from a species different from your primary antibody's host. Also, consider titrating your this compound concentration to find the optimal balance between signal and background.[11]
Autofluorescence from Culture Media If performing live-cell imaging, use a phenol red-free medium.[6] Also, try reducing the concentration of fetal bovine serum (FBS) in your staining buffer, as it can be a source of autofluorescence.[10]

Issue 2: Punctate or granular background fluorescence.

Q: My images show bright, punctate spots of background fluorescence, which can be mistaken for a real signal. What is this and how can I eliminate it?

A: This type of background is often caused by lipofuscin granules, which are autofluorescent and accumulate in the lysosomes of aging cells.[9]

Potential Causes and Solutions:

Treatment Description Advantages Disadvantages
Sudan Black B (SBB) A lipophilic dye that quenches lipofuscin autofluorescence.[9][12]Very effective at reducing lipofuscin autofluorescence.[13][14]Can introduce its own background fluorescence in the red and far-red channels, potentially interfering with Cy5.5 signal.[9][15]
TrueBlack® Lipofuscin Autofluorescence Quencher A reagent specifically designed to quench lipofuscin autofluorescence with minimal background in the far-red spectrum.[9][15]Effectively quenches lipofuscin with less background in the red and far-red channels compared to SBB.[15]A commercial reagent that needs to be purchased.
Vector® TrueVIEW® Autofluorescence Quenching Kit A kit designed to reduce autofluorescence from various sources, including lipofuscin, collagen, and red blood cells.[4][16]Effective across a broad spectral range and compatible with many fluorophores, including cyanine (B1664457) dyes.[4][16]A commercial kit.

Issue 3: Low signal-to-noise ratio where the specific signal is weak.

Q: My specific Cy5.5 signal is weak and difficult to distinguish from the background. How can I improve my signal-to-noise ratio?

A: A low signal-to-noise ratio can be due to a combination of weak specific staining and underlying autofluorescence.

Potential Causes and Solutions:

Strategy Description
Optimize Probe Concentration Titrate your this compound concentration to maximize the specific signal without increasing the background.[11]
Use Antifade Mounting Media Photobleaching can reduce your specific signal. Use a high-quality antifade mounting medium to preserve the fluorescence of Cy5.5.
Computational Subtraction Methods If you can acquire images of an unstained control sample, you can use software to subtract the autofluorescence signal from your stained sample. Techniques include spectral unmixing and vectorial subtraction.[17][18][19]
Optimize Imaging Parameters Adjust the gain and exposure time on your microscope to enhance the signal. Be careful not to saturate the detector. Use appropriate filter sets for Cy5.5 to minimize bleed-through from other channels.[20]

Experimental Protocols

Protocol 1: Sudan Black B Treatment for Reducing Lipofuscin Autofluorescence

This protocol is adapted for use with sections that have already been stained with this compound.

  • Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir in the dark for 1-2 hours and filter before use.[12][21]

  • Apply SBB: After your final wash step following this compound incubation, apply the SBB solution to your tissue sections for 10-20 minutes at room temperature.[21]

  • Wash: Briefly rinse the sections with 70% ethanol, followed by several quick rinses with PBS.[21]

  • Mount: Mount the coverslip using an appropriate antifade mounting medium.

Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This treatment should be performed after fixation and before permeabilization and blocking.

  • Prepare Solution: Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS. The solution will fizz.[21]

  • Incubate: Incubate your fixed cells or tissue sections in the sodium borohydride solution for 10 minutes on ice. Repeat this step two more times with fresh solution for a total of three incubations.[21]

  • Wash: Rinse the samples thoroughly with PBS (3-4 times, 5 minutes each) to remove all traces of sodium borohydride.

  • Proceed with Staining: Continue with your standard immunofluorescence protocol (permeabilization, blocking, staining with this compound).

Protocol 3: Spectral Unmixing for Autofluorescence Subtraction

This is a computational approach that requires a microscope with spectral imaging capabilities.

  • Acquire Reference Spectra:

    • Image an unstained control sample under the same imaging conditions as your experimental samples. This will provide the spectral signature of the autofluorescence.

    • Image a sample stained only with this compound to get its pure emission spectrum.

  • Acquire Experimental Image: Image your fully stained sample, acquiring a full spectral image (lambda stack) at each pixel.[22]

  • Perform Linear Unmixing: Use the imaging software's linear unmixing algorithm.[17][22] Provide the reference spectra for autofluorescence and Cy5.5. The software will then calculate the contribution of each spectrum to the mixed signal at each pixel and separate them into distinct channels.[17][22]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_autofluorescence_reduction Autofluorescence Reduction (Optional) cluster_imaging Imaging & Analysis Fixation Fixation (e.g., PFA or Methanol) Permeabilization Permeabilization (if required) Fixation->Permeabilization Blocking Blocking (e.g., BSA, Serum) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (if applicable) Blocking->Primary_Ab If using antibodies Azide_Labeling Azide-Modified Secondary Ab or Tag Blocking->Azide_Labeling For direct azide (B81097) labeling Primary_Ab->Azide_Labeling Cy5_5_DBCO This compound Incubation Azide_Labeling->Cy5_5_DBCO Chemical_Quenching Chemical Quenching (e.g., Sudan Black B) Cy5_5_DBCO->Chemical_Quenching Mounting Mounting with Antifade Cy5_5_DBCO->Mounting If no quenching Chemical_Quenching->Mounting Imaging Fluorescence Microscopy (Far-Red Channel) Mounting->Imaging Analysis Image Analysis (Optional: Spectral Unmixing) Imaging->Analysis

Caption: General experimental workflow for using this compound with optional steps for autofluorescence reduction.

troubleshooting_logic Start High Autofluorescence Observed? Source Identify Source of Autofluorescence Start->Source Fixation Fixation-Induced Source->Fixation Lipofuscin Lipofuscin Granules Source->Lipofuscin RBCs Red Blood Cells Source->RBCs General General/Diffuse Background Source->General Fixation_Sol Switch to Methanol Fixation or use Sodium Borohydride Fixation->Fixation_Sol Lipofuscin_Sol Treat with Sudan Black B or TrueBlack® Lipofuscin->Lipofuscin_Sol RBCs_Sol Perfuse Tissue with PBS before Fixation RBCs->RBCs_Sol General_Sol Optimize Blocking & Probe Conc. Use Spectral Unmixing General->General_Sol End Improved Signal-to-Noise Fixation_Sol->End Lipofuscin_Sol->End RBCs_Sol->End General_Sol->End

References

Cy5.5 DBCO reagent is not suitable for staining intracellular components of fixed and permeabilized cells due to high backgrounds.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide addresses the common issue of high background fluorescence when using Cy5.5 DBCO for staining intracellular components of fixed and permeabilized cells. Below you will find frequently asked questions and a troubleshooting guide to help you resolve this issue in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high background staining with this compound in my fixed and permeabilized cells?

High background staining with this compound in this application is a known issue.[1][2] Several factors contribute to this phenomenon:

  • Hydrophobic Interactions: Both the Cy5.5 dye and the dibenzocyclooctyne (DBCO) moiety possess hydrophobic properties.[3][4] Inside the complex environment of a permeabilized cell, these molecules can non-specifically bind to hydrophobic regions of intracellular proteins and membranes, leading to a strong, diffuse background signal.

  • Non-specific Binding of the DBCO Moiety: While the DBCO group is highly reactive towards azides in a bioorthogonal manner, it can also exhibit non-specific binding, particularly at high concentrations or under suboptimal blocking conditions.[3][5]

  • Reagent Aggregation: At high concentrations, this compound can form aggregates, which may become trapped within the cellular matrix, contributing to punctate and non-specific background staining.[3]

Q2: Is this compound suitable for any type of cellular staining?

Yes, this compound is an excellent reagent for labeling the surface of live cells that have been metabolically labeled with an azide-containing precursor.[6] In this context, the reagent does not need to cross the cell membrane, minimizing the chances of non-specific intracellular binding.

Q3: What are the key differences between copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry for intracellular staining?

The primary difference lies in the requirement of a copper catalyst.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method is highly efficient but the copper (I) catalyst can be toxic to cells, which is a concern for live-cell imaging but less so for fixed cells.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry utilizes a strained alkyne like DBCO, which reacts spontaneously with azides without the need for a catalyst.[7] This makes it ideal for live-cell applications. However, the inherent properties of the DBCO reagent itself can lead to the background issues discussed here in fixed and permeabilized cells.

Q4: Are there alternative reagents to this compound for intracellular staining of azide-modified molecules?

Yes, several alternatives can provide better results for intracellular staining:

  • Smaller, more hydrophilic fluorophore-alkyne conjugates: Using a smaller and more water-soluble fluorescent alkyne for copper-catalyzed click chemistry can reduce non-specific hydrophobic interactions.

  • Alternative copper-free click chemistry reagents: Other strained alkynes with improved hydrophilicity are available and may exhibit lower non-specific binding.

  • Using a different detection strategy: Instead of a direct fluorophore-DBCO conjugate, you could use a biotin-DBCO conjugate followed by detection with a fluorescently labeled streptavidin. The smaller size of the biotin-DBCO may reduce background, and the subsequent amplification with streptavidin can enhance the specific signal.

Troubleshooting Guide: High Background with this compound

This guide provides a systematic approach to troubleshooting high background staining.

Problem Possible Cause Recommended Solution
High, diffuse background throughout the cell Hydrophobic interactions of this compound with intracellular components.1. Reduce Reagent Concentration: Titrate the this compound concentration to the lowest effective level.[8] 2. Increase Blocking: Use a robust blocking buffer (e.g., 3-5% BSA in PBS) and increase the blocking time.[3] 3. Optimize Washing: Increase the number and duration of wash steps after incubation with the this compound reagent. Consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer to help disrupt hydrophobic interactions.[3]
Punctate or aggregated staining pattern Aggregation of the this compound reagent.1. Filter the Reagent: Before use, centrifuge the this compound solution at high speed or pass it through a 0.22 µm spin filter to remove any aggregates.[3] 2. Prepare Fresh Solutions: Always use freshly prepared solutions of the click chemistry reagents.
High background in negative control cells (no azide (B81097) label) Non-specific binding of the this compound reagent.1. Confirm Negative Control: Ensure your negative control cells have not been treated with the azide-modified precursor. 2. Implement All Solutions Above: The strategies to reduce hydrophobic interactions and aggregation will also minimize non-specific binding in negative controls.
Signal-to-noise ratio is consistently low A combination of high background and potentially weak specific signal.1. Consider an Alternative Reagent: As this compound is inherently problematic for this application, switching to a more suitable reagent (see FAQ Q4) is the most effective solution. 2. Amplify the Signal: If using a biotin-DBCO alternative, use a high-quality fluorescent streptavidin conjugate for signal amplification.

Experimental Protocols & Methodologies

To minimize background, it is crucial to follow a well-optimized protocol. Below is a general workflow for intracellular click chemistry staining, highlighting critical steps.

ExperimentalWorkflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_culture 1. Cell Culture & Azide Labeling fixation 2. Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization 3. Permeabilization (e.g., 0.25% Triton X-100) fixation->permeabilization blocking 4. Blocking (e.g., 3% BSA in PBS) permeabilization->blocking click_reaction 5. Click Reaction (Incubation with Fluorophore-Alkyne) blocking->click_reaction washing 6. Washing (e.g., PBS + 0.05% Tween-20) click_reaction->washing counterstain 7. Counterstaining (Optional) (e.g., DAPI) washing->counterstain mounting 8. Mounting counterstain->mounting imaging 9. Fluorescence Microscopy mounting->imaging

Caption: A generalized experimental workflow for intracellular click chemistry staining.

Logical Relationship Diagram: Causes of High Background

The following diagram illustrates the key factors contributing to high background when using this compound for intracellular staining.

HighBackgroundCauses Cy55_DBCO This compound Reagent Hydrophobic_Cy55 Hydrophobic Cy5.5 Moiety Cy55_DBCO->Hydrophobic_Cy55 Hydrophobic_DBCO Hydrophobic DBCO Moiety Cy55_DBCO->Hydrophobic_DBCO High_Background High Background Staining Hydrophobic_Cy55->High_Background Non-specific binding Hydrophobic_DBCO->High_Background Non-specific binding Intracellular_Env Intracellular Environment (Fixed & Permeabilized) Proteins Intracellular Proteins Intracellular_Env->Proteins Membranes Cellular Membranes Intracellular_Env->Membranes Proteins->High_Background Membranes->High_Background

Caption: Key contributors to high background staining with this compound.

References

Validation & Comparative

Validating Cy5.5-DBCO Labeling Specificity in Microscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioorthogonal chemistry, the copper-free click reaction between a dibenzocyclooctyne (DBCO) moiety and an azide (B81097) group has become a cornerstone for specific biomolecular labeling in living cells and complex biological systems.[1][2][3] Among the fluorescent probes utilized for this reaction, Cy5.5-DBCO has emerged as a popular choice for near-infrared (NIR) imaging, owing to its brightness and photostability.[4][5] However, rigorous validation of labeling specificity is paramount to ensure that the observed fluorescence signal accurately represents the target molecule of interest and is not an artifact of non-specific binding.

This guide provides a comprehensive comparison of Cy5.5-DBCO with spectrally similar alternatives, Alexa Fluor 680-DBCO and DyLight 680-DBCO. It further details an experimental protocol for validating the specificity of Cy5.5-DBCO labeling using microscopy and includes essential control experiments.

Performance Comparison of Near-Infrared DBCO-Conjugated Dyes

Selecting the appropriate fluorescent probe is critical for the success of any labeling experiment. The following table summarizes the key performance characteristics of Cy5.5-DBCO and its common alternatives. While direct quantitative comparisons of DBCO conjugates in microscopy are not extensively documented in the literature, the data presented is based on the known properties of the fluorophores.

FeatureCy5.5-DBCOAlexa Fluor 680-DBCODyLight 680-DBCO
Excitation/Emission Maxima (nm) ~678 / ~694~679 / ~702~675 / ~698
Relative Brightness HighVery HighHigh
Photostability GoodExcellentGood
Signal-to-Noise Ratio Generally high, but can exhibit higher background in permeabilized cells.[4]Generally very high due to high brightness and photostability.[6][7]High
Non-Specific Binding Generally low for cell surface labeling; can be problematic for intracellular targets in fixed and permeabilized cells.[4]Generally low.Generally low.
pH Sensitivity Insensitive in the physiological range (pH 4-10).[4]Insensitive in the physiological range.Insensitive in the physiological range.

Experimental Workflow for Validating Labeling Specificity

The following diagram outlines the key steps in a typical workflow for introducing azide-modified sugars into cellular glycans via metabolic labeling, followed by fluorescent detection with Cy5.5-DBCO and subsequent validation.

experimental_workflow cluster_cell_culture Cell Culture & Metabolic Labeling cluster_labeling Click Chemistry Labeling cluster_imaging Microscopy & Analysis A Seed cells B Incubate with azide-modified sugar (e.g., Ac4ManNAz) A->B C Incubate with Cy5.5-DBCO B->C D Wash to remove unbound dye C->D E Fix and permeabilize cells (optional) D->E F Acquire images using fluorescence microscope E->F G Image analysis and quantification F->G

Experimental workflow for Cy5.5-DBCO labeling and validation.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for labeling cellular glycans with Cy5.5-DBCO and includes critical control experiments to validate labeling specificity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Azide-modified sugar (e.g., Ac4ManNAz)

  • Cy5.5-DBCO

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)

  • Nuclear counterstain (e.g., DAPI) (optional)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets for Cy5.5 and DAPI

Procedure:

  • Metabolic Labeling of Cells:

    • Seed cells on a suitable imaging dish or coverslip and allow them to adhere overnight.

    • Incubate the cells in a complete culture medium containing an optimized concentration of the azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 1-3 days. The optimal concentration and incubation time should be determined empirically for each cell type.

  • Control Groups: To validate the specificity of the labeling, the following control groups should be included:

    • Negative Control: Cells not incubated with the azide-modified sugar but subjected to all other labeling and imaging steps. This control is crucial to assess the level of non-specific binding of Cy5.5-DBCO to cellular components.

    • Positive Control: A cell line or condition known to incorporate the azide-modified sugar efficiently. This confirms that the labeling procedure is working as expected.

    • Mock-Treated Control: Cells incubated with the vehicle used to dissolve the azide-modified sugar (e.g., DMSO) at the same final concentration. This controls for any effects of the solvent on the cells.

  • Copper-Free Click Chemistry Reaction:

    • Wash the cells twice with warm PBS to remove any unincorporated azide-modified sugar.

    • Incubate the cells with a solution of Cy5.5-DBCO in a complete culture medium (e.g., 10-50 µM) for 30-60 minutes at 37°C. The optimal concentration and incubation time should be determined to maximize the signal-to-noise ratio.

    • Wash the cells three times with warm PBS to remove any unbound Cy5.5-DBCO.

  • Fixation and Permeabilization (Optional):

    • If intracellular targets are of interest, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Note that Cy5.5-DBCO may exhibit higher background staining in permeabilized cells.[4]

    • Wash the cells twice with PBS.

  • Counterstaining and Mounting (Optional):

    • Incubate the cells with a nuclear counterstain like DAPI for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Microscopy and Image Analysis:

    • Acquire images using a fluorescence microscope equipped with filter sets appropriate for Cy5.5 (Excitation/Emission: ~678/~694 nm) and any counterstains used.

    • Use consistent imaging parameters (e.g., laser power, exposure time, gain) across all experimental and control groups to allow for quantitative comparison.

    • Analyze the images to quantify the fluorescence intensity and localization. The signal-to-noise ratio can be calculated by comparing the fluorescence intensity of specifically labeled structures to the background fluorescence in the negative control.

Logical Relationship of Controls for Specificity Validation

The following diagram illustrates the logical relationship between the different control experiments required to confidently validate the specificity of Cy5.5-DBCO labeling.

validation_logic cluster_experiment Experimental Condition cluster_controls Control Conditions cluster_interpretation Interpretation Exp Cells + Azide Sugar + Cy5.5-DBCO Result1 High Signal Exp->Result1 Neg Negative Control: Cells + Cy5.5-DBCO (No Azide Sugar) Result2 Low/No Signal Neg->Result2 Pos Positive Control: Known Positive Cells + Azide Sugar + Cy5.5-DBCO Result3 High Signal Pos->Result3 Mock Mock-Treated Control: Cells + Vehicle + Cy5.5-DBCO Result4 Low/No Signal Mock->Result4 Conclusion Specific Labeling Validated Result1->Conclusion Result2->Conclusion Result3->Conclusion Result4->Conclusion

Logic diagram for validating labeling specificity.

By following this comprehensive guide, researchers can confidently validate the specificity of their Cy5.5-DBCO labeling experiments, ensuring the generation of reliable and reproducible microscopy data. The inclusion of appropriate controls and the consideration of alternative fluorescent probes are essential for robust experimental design in the dynamic field of bioorthogonal chemistry.

References

A Head-to-Head Comparison of Cy5.5 DBCO and Alexa Fluor 680 DBCO for Near-Infrared (NIR) Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into near-infrared (NIR) fluorescence imaging, the choice of a suitable fluorophore is paramount for achieving high-quality, reproducible data. Among the array of available dyes, Cy5.5 DBCO and Alexa Fluor 680 DBCO have emerged as prominent contenders for conjugation to biomolecules via copper-free click chemistry. This guide provides an objective comparison of their performance, supported by available data, to aid in the selection of the optimal probe for your specific research needs.

This comparison focuses on the dibenzocyclooctyne (DBCO)-conjugated forms of Cy5.5 and Alexa Fluor 680, which are instrumental for strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction allows for the efficient and specific labeling of azide-modified biomolecules in biological systems without the need for a cytotoxic copper catalyst, making it ideal for in vivo applications.

Spectrophotometric and Physicochemical Properties

A fundamental understanding of the spectral characteristics and physical properties of each fluorophore is the first step in determining its suitability for an imaging setup. While both dyes operate in the NIR spectrum, subtle differences in their excitation and emission maxima, extinction coefficients, and quantum yields can significantly impact experimental outcomes.

PropertyThis compoundAlexa Fluor 680 DBCOReference
Excitation Maximum (nm) ~675 - 678~679[1][2]
Emission Maximum (nm) ~694~702[1][2]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~190,000 - 250,000~183,000[3][4]
Quantum Yield ~0.20~0.36[3][4]
Molecular Weight ( g/mol ) ~1161.34Not readily available for DBCO form[1]
Solubility Water, DMSO, DMFWater, DMSO, DMF[1][5]
pH Sensitivity Insensitive from pH 4 to 10Insensitive over a broad pH range[1][4]

Performance Characteristics: Brightness and Photostability

In practical applications, the brightness and photostability of a fluorophore are critical determinants of signal quality and the ability to perform longitudinal imaging studies.

Brightness , a function of both the molar extinction coefficient and the quantum yield, is a key factor in achieving a high signal-to-noise ratio. While this compound possesses a slightly higher extinction coefficient, Alexa Fluor 680 DBCO is reported to have a significantly higher quantum yield. This suggests that under similar conditions, Alexa Fluor 680 DBCO conjugates are likely to be brighter.

Photostability , or the resistance to photobleaching upon exposure to excitation light, is another crucial parameter. Studies comparing the parent dye families have consistently shown that Alexa Fluor dyes are significantly more photostable than their cyanine (B1664457) (Cy) dye counterparts.[6][7][8][9] This superior photostability allows for longer exposure times and repeated imaging sessions without significant signal loss, which is particularly advantageous for in vivo studies. Furthermore, cyanine dyes like Cy5.5 are more prone to forming non-fluorescent aggregates upon conjugation to proteins, which can quench the fluorescence signal.[6] Alexa Fluor dyes exhibit a reduced tendency for such self-quenching, leading to brighter and more reliable conjugates.[6]

In Vivo Imaging Performance: Signal-to-Background Ratio

A critical metric for in vivo imaging is the signal-to-background ratio (SBR) , which dictates the ability to distinguish the target tissue from surrounding auto-fluorescence. While direct comparative studies of the DBCO-conjugated forms of Cy5.5 and Alexa Fluor 680 are limited, a study comparing EGF-conjugated Cy5.5 with another NIR dye, IRDye 800CW, demonstrated that the dye with longer wavelength emission (IRDye 800CW) exhibited a significantly reduced background and an enhanced tumor-to-background ratio (TBR) compared to EGF-Cy5.5.[10][11] This suggests that shifting further into the NIR spectrum can improve SBR. Given that Alexa Fluor 680's emission is slightly red-shifted compared to Cy5.5, it may offer a modest advantage in reducing background fluorescence.

Experimental Protocols

The following sections outline a general methodology for the conjugation of DBCO-functionalized dyes to azide-modified antibodies and subsequent in vivo imaging.

Antibody Labeling via Copper-Free Click Chemistry

This protocol describes the labeling of an azide-modified antibody with a DBCO-conjugated fluorescent dye.

G cluster_prep Antibody Preparation cluster_labeling Labeling Reaction cluster_purification Purification azide_ab Azide-Modified Antibody reaction_mix Reaction Mixture (PBS, pH 7.4) azide_ab->reaction_mix dbco_dye This compound or Alexa Fluor 680 DBCO dbco_dye->reaction_mix incubation Incubate (Room Temp, 1-4h or 4°C, 12-24h) reaction_mix->incubation purification Purification (e.g., Size-Exclusion Chromatography) incubation->purification labeled_ab Labeled Antibody Conjugate purification->labeled_ab

Workflow for labeling an azide-modified antibody with a DBCO-conjugated dye.

Methodology:

  • Reagent Preparation: Dissolve the azide-modified antibody in an amine-free buffer such as phosphate-buffered saline (PBS) at a concentration of 1-5 mg/mL. Prepare a stock solution of this compound or Alexa Fluor 680 DBCO in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-dye solution to the antibody solution. The final concentration of the organic solvent should be kept below 20%.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or for 12-24 hours at 4°C with gentle shaking.

  • Purification: Remove the unreacted dye by size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or spin filtration.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye.

In Vivo NIR Imaging Protocol

This protocol provides a general workflow for in vivo imaging in a mouse tumor model using a fluorescently labeled antibody.

G cluster_animal Animal Model cluster_injection Probe Administration cluster_imaging Imaging and Analysis mouse_model Tumor-Bearing Mouse Model probe_injection Intravenous Injection of Labeled Antibody mouse_model->probe_injection imaging In Vivo NIR Imaging (e.g., IVIS Spectrum) probe_injection->imaging analysis Image Analysis (Signal-to-Background Ratio) imaging->analysis

General workflow for in vivo NIR imaging with a labeled antibody.

Methodology:

  • Animal Model: Utilize an appropriate tumor-bearing mouse model.

  • Probe Administration: Inject the purified, fluorescently labeled antibody conjugate intravenously (e.g., via the tail vein) at a typical dose of 1-10 nmol per mouse.

  • Imaging: At various time points post-injection (e.g., 4, 24, 48, 72 hours), anesthetize the mice and perform whole-body NIR fluorescence imaging using an in vivo imaging system (e.g., IVIS Spectrum). Use appropriate excitation and emission filters for the selected dye.

  • Image Analysis: Quantify the fluorescence intensity in the region of interest (ROI), such as the tumor, and a background region. Calculate the signal-to-background ratio to assess the targeting efficacy.

  • Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the animals and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the probe.

Conclusion and Recommendations

Both this compound and Alexa Fluor 680 DBCO are excellent choices for NIR imaging applications that utilize copper-free click chemistry. The selection between the two will ultimately depend on the specific requirements of the experiment.

  • Alexa Fluor 680 DBCO is recommended for applications where high brightness and photostability are paramount . Its superior quantum yield and resistance to photobleaching and self-quenching make it a robust choice for quantitative and longitudinal studies.

  • This compound remains a viable and widely used alternative. Its high extinction coefficient contributes to its brightness, and it has a proven track record in a variety of in vivo imaging studies.[1]

For researchers aiming to achieve the highest possible signal-to-noise ratio and for experiments involving repeated imaging or long exposure times, the superior photophysical properties of Alexa Fluor 680 DBCO may provide a distinct advantage. It is always recommended to perform a small-scale pilot study to determine the optimal fluorophore and conjugation conditions for your specific antibody and experimental model.

References

A Head-to-Head Comparison of Cy5.5 DBCO and IRDye 800CW for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate near-infrared (NIR) fluorescent dye is a critical decision that profoundly impacts the quality and reliability of in vivo imaging data. This guide provides an objective comparison of two widely used NIR dyes, Cy5.5 DBCO and IRDye 800CW, focusing on their performance, physicochemical properties, and conjugation chemistries.

The ideal NIR dye for in vivo imaging should exhibit high brightness, superior signal-to-background ratios, and favorable biodistribution and clearance profiles. Both Cy5.5, a well-established cyanine (B1664457) dye, and IRDye 800CW, a dye developed for high-performance in vivo applications, operate in the NIR window (700-900 nm) where tissue autofluorescence is minimized and light penetration is maximized. However, their distinct spectral properties and conjugation methods present different advantages for specific research applications.

Quantitative Data Summary

A direct comparison of the key photophysical and chemical properties of this compound and IRDye 800CW is essential for informed decision-making. The following table summarizes these characteristics.

PropertyThis compoundIRDye 800CW NHS Ester
Excitation Maximum (nm) ~678[1][2]~774[3]
Emission Maximum (nm) ~694[1][2]~792
Molar Extinction Coeff. (M⁻¹cm⁻¹) ~190,000[1][2]~240,000 (in PBS)
Quantum Yield (Φ) ~0.2 - 0.28 (for Cy5.5)[4][5]~0.12 (in serum)
Molecular Weight ( g/mol ) ~1161.3[1][2]~1166.2[6]
Stokes Shift (nm) ~16~18
Reactive Group Dibenzocyclooctyne (DBCO)N-hydroxysuccinimide (NHS) Ester
Conjugation Chemistry Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) / Copper-Free Click ChemistryAmine-reactive (targets primary amines, e.g., lysine)[6]

Performance in In Vivo Imaging

The ultimate test of a fluorescent dye is its performance within a living organism. Key metrics include the tumor-to-background ratio (TBR), which quantifies the specific signal from the target tissue against the non-specific signal from surrounding tissues.

Studies directly comparing targeting agents conjugated to Cy5.5 versus IRDye 800CW have shown that IRDye 800CW often provides a significantly enhanced TBR. This superiority is largely attributed to the lower autofluorescence of tissue in the 800 nm window compared to the spectral region where Cy5.5 emits. While both dyes can effectively target tumors when conjugated to a specific ligand, the reduced background signal with IRDye 800CW leads to clearer images and more sensitive detection.

For example, a comparative study using Epidermal Growth Factor (EGF) conjugated to both dyes demonstrated that while both agents targeted EGFR-positive tumors, the EGF-IRDye 800CW conjugate resulted in a significantly reduced background and a higher TBR. This suggests that for applications demanding high sensitivity and clear delineation of tumors, IRDye 800CW may offer a distinct advantage.

Furthermore, IRDye 800CW has been extensively validated in preclinical and clinical settings, with numerous studies highlighting its favorable biodistribution, low non-specific organ uptake, and clearance primarily through the kidneys.[7]

Experimental Methodologies and Workflows

Successful in vivo imaging relies on robust and well-defined experimental protocols. Below are generalized protocols for a typical tumor imaging study and the specific conjugation reactions for each dye.

General In Vivo Tumor Imaging Protocol

This protocol outlines a typical workflow for evaluating a dye-conjugated targeting molecule in a subcutaneous mouse tumor model.

  • Animal Model Preparation:

    • Appropriate mouse strains (e.g., athymic nude or SCID) are selected based on the tumor cell line.

    • Tumor cells (e.g., 1-5 million cells in sterile PBS or Matrigel) are injected subcutaneously into the flank of the mouse.

    • Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³) before imaging.

  • Probe Preparation and Administration:

    • The fluorescent dye (this compound or IRDye 800CW) is conjugated to the targeting molecule (e.g., antibody, peptide, small molecule).

    • The final conjugate is purified to remove any free, unconjugated dye.

    • The probe is diluted in a sterile vehicle (e.g., PBS) to the desired concentration. A typical dose ranges from 1-10 nmol per mouse.

    • The probe is administered to the mouse, typically via intravenous (tail vein) injection in a volume of 100-200 µL.[8]

  • Image Acquisition:

    • Mice are anesthetized using a suitable anesthetic (e.g., isoflurane).[9]

    • A baseline, pre-injection image is acquired to assess background autofluorescence.

    • Mice are imaged at various time points post-injection (e.g., 1, 6, 24, 48, 72 hours) to determine the optimal imaging window where tumor accumulation is high and background signal is low.[8]

    • An in vivo imaging system (IVIS) equipped with appropriate excitation lasers/filters and emission filters is used.

      • For Cy5.5: Excitation ~675 nm, Emission ~700 nm long-pass.

      • For IRDye 800CW: Excitation ~770 nm, Emission ~800 nm long-pass.

  • Ex Vivo Organ Analysis:

    • At the final time point, mice are euthanized.

    • Major organs (liver, spleen, kidneys, lungs, heart) and the tumor are dissected.[10]

    • The dissected organs and tumor are arranged in the imaging system and a final fluorescence image is acquired to confirm probe biodistribution.

    • Regions of Interest (ROIs) are drawn around the tumor and organs to quantify the average fluorescence intensity, allowing for a more precise calculation of TBR and biodistribution.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Animal Model (Tumor Xenograft) Injection Intravenous Injection Animal_Model->Injection Probe_Prep Probe Preparation (Dye Conjugation) Probe_Prep->Injection Imaging In Vivo Imaging (Multiple Time Points) Injection->Imaging Anesthesia Ex_Vivo Ex Vivo Organ Imaging Imaging->Ex_Vivo Euthanasia Data_Analysis Data Analysis (TBR Quantification) Ex_Vivo->Data_Analysis

A typical workflow for in vivo tumor imaging studies.

Conjugation Chemistry and Signaling Pathways

The method of attaching the dye to a targeting molecule is a crucial consideration. This compound and IRDye 800CW utilize fundamentally different, yet highly efficient, bioorthogonal chemistries.

This compound: Copper-Free Click Chemistry

This compound is designed for copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[11][12] This reaction occurs between the DBCO group on the dye and an azide (B81097) group, which must be introduced onto the targeting molecule. The reaction is highly specific, efficient, and biocompatible, as it proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst.[12][13] This makes it an excellent choice for labeling sensitive biological molecules or for in vivo ligation applications.

G Molecule Targeting Molecule with Azide Group (-N3) Reaction + Molecule->Reaction Dye This compound Dye->Reaction Conjugate Stable Triazole Linkage (Covalently Labeled Molecule) Reaction->Conjugate Strain-Promoted Cycloaddition (Copper-Free)

Conjugation via Copper-Free Click Chemistry (SPAAC).
IRDye 800CW NHS Ester: Amine-Reactive Labeling

The most common form of IRDye 800CW for labeling is the N-hydroxysuccinimide (NHS) ester. This reactive group efficiently forms a stable amide bond with primary amines, such as the epsilon-amine of lysine (B10760008) residues found abundantly in antibodies and other proteins.[6][14] This chemistry is robust and straightforward, making it a workhorse for protein labeling. However, it offers less site-specificity than click chemistry, as labeling can occur on any accessible lysine residue.

G Protein Targeting Protein with Primary Amine (-NH2) (e.g., Lysine) Reaction + Protein->Reaction Dye IRDye 800CW NHS Ester Dye->Reaction Conjugate Stable Amide Bond (Covalently Labeled Protein) Reaction->Conjugate pH 8-9

Conjugation via NHS Ester-Amine Reaction.

References

A Guide to High-Performance Alternatives for Cy5.5 DBCO in Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and reliable fluorescent probes for copper-free click chemistry, this guide provides an objective comparison of commercially available alternatives to Cy5.5 DBCO. We delve into key performance metrics, supported by available experimental data, to facilitate an informed selection for your specific research needs.

The landscape of bioorthogonal chemistry has been revolutionized by the adebt of copper-free click chemistry, enabling the specific and efficient labeling of biomolecules in living systems without the cytotoxicity associated with copper catalysts. Dibenzocyclooctyne (DBCO) functionalized fluorescent dyes are central to this methodology. While this compound has been a popular choice for far-red fluorescence detection, a range of high-performance alternatives now offer significant advantages in terms of brightness, photostability, and signal-to-noise ratio. This guide will explore these alternatives, providing a direct comparison to aid in your experimental design.

Performance Comparison: this compound and its Alternatives

A critical evaluation of fluorescent probes for copper-free click chemistry involves a multi-faceted assessment of their spectroscopic properties, reaction kinetics, and performance in imaging applications. While Cy5.5 offers a good starting point, several alternatives in the far-red and near-infrared spectrum demonstrate superior characteristics.

Key Performance Parameters: A Quantitative Overview

To facilitate a direct comparison, the following table summarizes the key performance indicators for this compound and its prominent alternatives. Brightness is a crucial parameter for sensitivity and is calculated as the product of the molar extinction coefficient and the fluorescence quantum yield.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Relative Brightness (ε × Φ)
This compound ~678~694~190,000[1]~0.20[2]38,000
Alexa Fluor 680 DBCO ~679~702~184,000[3]~0.36[3][4]66,240
AZDye 647 DBCO ~648~671~270,000[5][6]Data not availableData not available
Cy5 DBCO ~648~671~250,000[7]~0.20[8]50,000
Alexa Fluor 647 DBCO ~652~668Data not available for DBCO conjugateData not available for DBCO conjugateData not available
In-Depth Performance Analysis

Brightness and Photostability: For demanding applications such as single-molecule imaging or the detection of low-abundance targets, brightness and photostability are paramount. While Cy5.5 is a bright dye, Alexa Fluor 680 stands out with a significantly higher quantum yield, resulting in a calculated brightness that is approximately 1.7 times that of Cy5.5. Dyes from the Alexa Fluor family are also widely recognized for their superior resistance to photobleaching compared to traditional cyanine (B1664457) dyes. This increased photostability allows for longer exposure times and more robust time-lapse imaging experiments.

Reaction Kinetics: The strain-promoted azide-alkyne cycloaddition (SPAAC) between a DBCO group and an azide (B81097) is a rapid and highly efficient bioorthogonal reaction. The second-order rate constants for this reaction are typically in the range of 0.1 to 1.0 M⁻¹s⁻¹, and are more significantly influenced by the structure of the azide-containing molecule and the reaction conditions (e.g., solvent, temperature) than by the specific fluorophore attached to the DBCO moiety.[9] Therefore, for most applications, the reaction kinetics of the various DBCO-conjugated dyes can be considered comparable.

Signal-to-Noise Ratio (SNR): In fluorescence microscopy, achieving a high signal-to-noise ratio is critical for obtaining clear and quantifiable images. The SNR is influenced by both the brightness of the fluorophore and the level of background fluorescence. Far-red and near-infrared dyes like those discussed here are advantageous as cellular autofluorescence is significantly lower in this region of the spectrum. The superior brightness of alternatives like Alexa Fluor 680 can contribute to a higher SNR, allowing for the detection of weakly labeled structures with greater confidence.

Experimental Protocols

To ensure reproducible and reliable results, detailed experimental protocols are essential. Below are representative protocols for the labeling of live cells and proteins using DBCO-conjugated fluorescent dyes.

Protocol 1: Live Cell Labeling with DBCO-Conjugated Dyes

This protocol describes the labeling of azide-modified glycans on the surface of live cells.

Materials:

  • Azide-modified live cells (e.g., cells metabolically labeled with an azide-containing sugar)

  • DBCO-conjugated fluorescent dye (e.g., Alexa Fluor 680 DBCO)

  • Live cell imaging buffer (e.g., phenol (B47542) red-free DMEM with 25 mM HEPES)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Cell Preparation: Culture azide-modified cells on a suitable imaging dish or plate.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual media.

  • Labeling Reaction: Prepare a working solution of the DBCO-conjugated dye in live cell imaging buffer at a final concentration of 5-20 µM. Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the labeling solution and wash the cells three to four times with pre-warmed live cell imaging buffer to remove any unbound dye.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen dye.

Protocol 2: Labeling of Azide-Modified Proteins in Solution

This protocol outlines the general procedure for labeling a purified protein containing an azide modification.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS)

  • DBCO-conjugated fluorescent dye

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

  • Prepare Dye Stock Solution: Dissolve the DBCO-conjugated dye in DMSO to prepare a 10 mM stock solution.

  • Labeling Reaction: Add a 5- to 10-fold molar excess of the DBCO-dye stock solution to the azide-modified protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum) using a spectrophotometer.

Visualizing the Workflow

To further clarify the experimental process and the underlying chemical principles, the following diagrams illustrate the copper-free click chemistry reaction and a typical experimental workflow for cell labeling.

CopperFreeClickChemistry cluster_reactants Reactants cluster_product Product Azide Azide-modified Biomolecule Labeled_Biomolecule Fluorescently Labeled Biomolecule Azide->Labeled_Biomolecule Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) DBCO DBCO-conjugated Fluorophore DBCO->Labeled_Biomolecule

Fig. 1. Copper-Free Click Chemistry Reaction.

CellLabelingWorkflow Metabolic_Labeling Metabolic Labeling (Incorporate Azide Sugars) Washing1 Wash Cells Metabolic_Labeling->Washing1 Cell_Culture Cell Culture Cell_Culture->Metabolic_Labeling Labeling Incubate with DBCO-Dye Washing1->Labeling Washing2 Wash Cells Labeling->Washing2 Imaging Fluorescence Microscopy Washing2->Imaging

References

Quantifying the Degree of Labeling of Cy5.5 DBCO Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise quantification of fluorescent labeling is paramount for the consistency and reliability of experimental outcomes. The degree of labeling (DOL), which defines the average number of dye molecules conjugated to a biomolecule, directly influences the fluorescence signal intensity and the functional integrity of the conjugate.[1] This guide provides a comprehensive comparison and detailed protocols for quantifying the DOL of Cy5.5 DBCO conjugates, a popular choice for near-infrared (NIR) applications, and compares its performance with relevant alternatives.

This compound is a bright and photostable NIR fluorescent probe.[2] Its dibenzocyclooctyne (DBCO) group facilitates a copper-free "click chemistry" reaction with azide-modified biomolecules, forming a stable triazole linkage.[2][3] This bioorthogonal conjugation method is highly specific and efficient. The fluorescence of this compound is largely insensitive to pH changes between 4 and 10, a desirable characteristic for various biological assays.[2]

Comparative Performance of Fluorescent Dyes

While Cy5.5 is a robust dye, alternatives exist that may offer advantages in specific applications. Alexa Fluor dyes, for instance, are known for their exceptional photostability and brightness.[4][5] Studies have shown that Alexa Fluor 647, which is spectrally similar to Cy5, can be conjugated to proteins at a high DOL with less fluorescence quenching compared to Cy5.[4][6][7] This is attributed to a reduced tendency for dye aggregation on the protein surface.[4][8]

Key Performance Parameters:

PropertyThis compoundAlexa Fluor 680 (Spectral Alternative)Alexa Fluor 647 (Common Alternative)
Excitation Maximum (nm)~678~679~650
Emission Maximum (nm)~694~702~668
Molar Extinction Coefficient (M⁻¹cm⁻¹)~190,000~184,000~270,000
Quantum YieldHighHighVery High
PhotostabilityHighVery HighVery High
pH SensitivityLow (pH 4-10)LowLow

Note: The molar extinction coefficient and correction factor for dyes can vary slightly between manufacturers. It is recommended to use the values provided by the specific vendor of the dye.[9]

Principle of DOL Calculation

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two key wavelengths: one at the maximum absorbance of the protein (typically 280 nm) and the other at the maximum absorbance of the dye (e.g., ~678 nm for Cy5.5).[9] The Beer-Lambert law is then applied to calculate the molar concentrations of the protein and the dye. A correction factor is necessary to account for the dye's absorbance at 280 nm, which would otherwise lead to an overestimation of the protein concentration.[9][10]

DOL_Calculation_Principle cluster_0 Spectrophotometric Measurement cluster_1 Beer-Lambert Law Application cluster_2 Final Calculation A280 Measure Absorbance at 280 nm (A280) Protein_Conc_Calc Calculate Protein Concentration A280->Protein_Conc_Calc Amax Measure Absorbance at Dye's λmax (Amax) Amax->Protein_Conc_Calc Correction Factor Dye_Conc_Calc Calculate Dye Concentration Amax->Dye_Conc_Calc DOL Degree of Labeling (DOL) Protein_Conc_Calc->DOL Dye_Conc_Calc->DOL Conjugation_Workflow A Prepare Azide-Modified Antibody C Incubate Antibody and Dye A->C B Prepare this compound Solution B->C D Purify Conjugate (Size-Exclusion Chromatography or Dialysis) C->D E Characterize Conjugate (Spectrophotometry) D->E

References

Preserving Protein Integrity: A Comparative Guide to Cy5.5 DBCO Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of protein function post-labeling is paramount. The choice of fluorescent dye and conjugation chemistry can significantly influence the biological activity of a protein, impacting experimental outcomes and the viability of therapeutic candidates. This guide provides a comprehensive comparison of Cy5.5 DBCO, a popular near-infrared dye utilized in copper-free click chemistry, with traditional labeling methods, focusing on the preservation of protein function.

The advent of bioorthogonal chemistry has revolutionized the site-specific modification of biomolecules. Among these techniques, the strain-promoted alkyne-azide cycloaddition (SPAAC), often referred to as "copper-free click chemistry," has gained prominence for its ability to label proteins with minimal disruption to their native structure and function. Cy5.5, a bright and photostable cyanine (B1664457) dye, conjugated to dibenzocyclooctyne (DBCO), is a key reagent in this methodology, enabling the efficient labeling of azide-modified proteins.

Minimal Functional Impact: The Advantage of Bioorthogonal Labeling

Traditional protein labeling methods, such as those utilizing N-hydroxysuccinimide (NHS) esters, target primary amines on lysine (B10760008) residues and the N-terminus. While effective, this approach can lead to heterogeneous labeling and, in some cases, a significant loss of protein function due to modification of critical residues within active sites or binding interfaces.

In contrast, the site-specific nature of this compound labeling, which targets an azide (B81097) group introduced at a specific location within the protein, offers a significant advantage. This precision minimizes the risk of altering the protein's conformational integrity and biological activity. While direct quantitative comparisons in the literature are still emerging, the consensus within the scientific community is that the bioorthogonal approach is less likely to interfere with protein function. This is attributed to the mild reaction conditions and the inert nature of the azide and DBCO moieties with native biological functional groups.

Comparative Data on Protein Function Post-Labeling

To provide a clearer understanding of the impact of different labeling strategies, the following tables summarize hypothetical, yet representative, quantitative data on key protein functions. This data is based on the expected outcomes from the principles of bioorthogonal versus non-specific labeling.

Table 1: Comparison of Enzymatic Activity

Labeling MethodEnzymeLabeled Protein Activity (% of Unlabeled)Key Observations
This compound (Site-Specific) Lysozyme95%Minimal impact on catalytic efficiency due to targeted labeling away from the active site.
Cy5.5 NHS Ester (Non-Specific) Lysozyme65%Significant reduction in activity likely due to modification of lysine residues near the active site.
Unlabeled Control Lysozyme100%Baseline enzymatic activity.

Table 2: Comparison of Binding Affinity (Kd)

Labeling MethodProtein PairKd (nM) of Labeled ProteinFold Change vs. UnlabeledKey Observations
This compound (Site-Specific) Antibody - Antigen1.21.1Negligible change in binding affinity, indicating the binding site remains unobstructed.
Cy5.5 NHS Ester (Non-Specific) Antibody - Antigen5.85.3Marked decrease in affinity, suggesting labeling interfered with the antigen-binding site.
Unlabeled Control Antibody - Antigen1.1-Baseline binding affinity.

Experimental Methodologies

To ensure the reproducibility and accuracy of such comparative studies, detailed experimental protocols are essential.

Protocol 1: Site-Specific Labeling of Azide-Modified Protein with this compound

This protocol outlines the steps for labeling a protein containing a genetically incorporated azide-bearing unnatural amino acid.

Materials:

  • Azide-modified protein in amine-free buffer (e.g., PBS, pH 7.4)

  • This compound dissolved in DMSO

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Protein Preparation: Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer to a concentration of 1-5 mg/mL.

  • Dye Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: Add a 5- to 10-fold molar excess of this compound to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove excess, unreacted dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~675 nm (for Cy5.5 concentration).

Protocol 2: Assessment of Enzymatic Activity

This protocol describes a general method for comparing the kinetic parameters of a labeled enzyme to its unlabeled counterpart using a fluorogenic substrate.

Materials:

  • Unlabeled enzyme

  • This compound-labeled enzyme

  • Fluorogenic enzyme substrate

  • Assay buffer

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Prepare serial dilutions of both the unlabeled and labeled enzyme in assay buffer.

  • Substrate Preparation: Prepare a range of substrate concentrations in assay buffer.

  • Kinetic Assay: In a microplate, mix the enzyme solutions with the substrate solutions to initiate the reaction.

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the fluorogenic product.

  • Data Analysis: Calculate the initial reaction velocities (V0) from the linear portion of the progress curves. Plot V0 against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax for both the labeled and unlabeled enzyme.

Protocol 3: Assessment of Binding Affinity using Surface Plasmon Resonance (SPR)

This protocol details the use of SPR to measure the binding affinity of a labeled protein to its interaction partner.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Unlabeled protein (ligand)

  • This compound-labeled protein (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Amine coupling reagents (EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution

Procedure:

  • Ligand Immobilization: Immobilize the unlabeled protein (ligand) onto the sensor chip surface using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of concentrations of the this compound-labeled protein (analyte) in running buffer.

  • Binding Measurement: Inject the different concentrations of the analyte over the immobilized ligand surface and a reference surface. Record the binding response in real-time.

  • Regeneration: After each analyte injection, regenerate the sensor surface using the appropriate regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). Compare the Kd value of the labeled protein to that of the unlabeled protein (if determined in a separate experiment).

Visualizing the Workflow and Concepts

To further clarify the processes and relationships described, the following diagrams are provided.

G cluster_0 Protein Preparation cluster_1 Labeling Reaction cluster_2 Purification & Analysis Azide-modified Protein Azide-modified Protein Click Reaction Click Reaction Azide-modified Protein->Click Reaction This compound This compound This compound->Click Reaction Purification Purification Click Reaction->Purification Labeled Protein Labeled Protein Purification->Labeled Protein Functional Assay Functional Assay Labeled Protein->Functional Assay

Figure 1. Workflow for this compound protein labeling and functional assessment.

G Protein Protein Azide Incorporation Azide Incorporation Protein->Azide Incorporation Site-specific modification Azide-Protein Azide-Protein Azide Incorporation->Azide-Protein SPAAC Reaction SPAAC Reaction Azide-Protein->SPAAC Reaction This compound This compound This compound->SPAAC Reaction Labeled Protein Labeled Protein SPAAC Reaction->Labeled Protein Minimal Functional\nPerturbation Minimal Functional Perturbation Labeled Protein->Minimal Functional\nPerturbation

Figure 2. Conceptual diagram of bioorthogonal labeling preserving protein function.

A Comparative Guide to Near-Infrared Dyes: Cy5.5 DBCO vs. Alexa Fluor® 680, DyLight® 680, and IRDye® 680

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of biomedical research and drug development, the precise detection and visualization of biomolecules are paramount. Near-infrared (NIR) fluorescent dyes have emerged as indispensable tools for a variety of applications, including fluorescence microscopy, flow cytometry, Western blotting, and in vivo imaging, owing to their ability to minimize background autofluorescence from biological samples. This guide provides a comprehensive comparison of four spectrally similar NIR dyes: Cy5.5 DBCO, Alexa Fluor® 680, DyLight® 680, and IRDye® 680.

This comparison focuses on their key performance characteristics, including photophysical properties, conjugation chemistries, and reported performance in various applications, to assist researchers, scientists, and drug development professionals in selecting the optimal dye for their specific experimental needs.

Photophysical Properties: A Quantitative Comparison

The selection of a fluorescent dye is often dictated by its spectral characteristics and brightness. The following table summarizes the key photophysical properties of this compound, Alexa Fluor® 680, DyLight® 680, and IRDye® 680. Brightness is a critical parameter for sensitivity and is proportional to the product of the molar extinction coefficient and the fluorescence quantum yield.

PropertyThis compoundAlexa Fluor® 680DyLight® 680IRDye® 680RDIRDye® 680LT
Excitation Max (nm) ~678[1][2]~679[3][4]~682-692[5][6]~680[7][8]~676[9]
Emission Max (nm) ~694[1][2]~702[3][4]~712-715[5][6]~694[7][8]~693[9]
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ~190,000[1][2]~184,000[3][4]~140,000[5][6]Not specified~250,000[10]
Quantum Yield (Φ) Not specified~0.36[3][4][11]Not specifiedNot specifiedNot specified
Relative Brightness Bright[1][12]Bright[13]Bright[14][15]Not specifiedBrighter than Alexa Fluor® 680[10]
Photostability Photostable[1][12]More photostable than Cy dyes[16]Photostable[14]Not specifiedMore photostable than Alexa Fluor® 680[10]

Conjugation Chemistries: Choosing the Right Labeling Strategy

The method of attaching the fluorescent dye to a biomolecule is a critical consideration. This compound utilizes a distinct bioorthogonal chemistry compared to the other three dyes, which primarily employ amine-reactive chemistries.

This compound: Copper-Free Click Chemistry

Cy5.5 is functionalized with a dibenzocyclooctyne (DBCO) group, which enables its conjugation to azide-modified biomolecules via a copper-free click chemistry reaction, also known as a strain-promoted alkyne-azide cycloaddition (SPAAC).[1][12] This approach is highly specific and bioorthogonal, meaning the reaction occurs efficiently under physiological conditions without interfering with other functional groups found in biological systems. The absence of a cytotoxic copper catalyst makes it particularly suitable for in vivo applications and the labeling of sensitive biological samples.[1][12]

cluster_0 Biomolecule Preparation cluster_1 Labeling Reaction cluster_2 Purification & Final Product Azide-modified Biomolecule Azide-modified Biomolecule Reaction Mixture Reaction Mixture Azide-modified Biomolecule->Reaction Mixture This compound This compound This compound->Reaction Mixture Purification Purification Reaction Mixture->Purification Fluorescently Labeled Biomolecule Fluorescently Labeled Biomolecule Purification->Fluorescently Labeled Biomolecule

Copper-Free Click Chemistry Workflow

Alexa Fluor® 680, DyLight® 680, and IRDye® 680: Amine-Reactive Labeling

These three dyes are most commonly available as N-hydroxysuccinimide (NHS) esters. This reactive group readily couples with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus) on proteins and other biomolecules to form stable amide bonds.[6] This is a robust and widely used method for protein labeling. The reaction is typically performed in a buffer with a slightly alkaline pH (8.0-9.0) to ensure that the primary amines are deprotonated and thus reactive.

cluster_0 Biomolecule Preparation cluster_1 Labeling Reaction cluster_2 Purification & Final Product Protein with Primary Amines Protein with Primary Amines Reaction Mixture (pH 8-9) Reaction Mixture (pH 8-9) Protein with Primary Amines->Reaction Mixture (pH 8-9) Dye-NHS Ester Dye-NHS Ester Dye-NHS Ester->Reaction Mixture (pH 8-9) Purification Purification Reaction Mixture (pH 8-9)->Purification Fluorescently Labeled Protein Fluorescently Labeled Protein Purification->Fluorescently Labeled Protein

Amine-Reactive Labeling Workflow

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable results. Below are generalized protocols for protein labeling using copper-free click chemistry and amine-reactive NHS esters.

Protocol 1: Protein Labeling with this compound (Copper-Free Click Chemistry)

This protocol assumes the protein of interest has been pre-functionalized with an azide (B81097) group.

Materials:

  • Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)

  • This compound dissolved in anhydrous DMSO or DMF

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein: Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare the Dye: Dissolve this compound in DMSO or DMF to a concentration of 1-10 mM.

  • Labeling Reaction: Add a 2-4 fold molar excess of the this compound solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye by size-exclusion chromatography or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~678 nm (for Cy5.5).

Protocol 2: Antibody Labeling with Alexa Fluor® 680, DyLight® 680, or IRDye® 680 NHS Ester

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • Dye-NHS ester dissolved in anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Antibody: Dissolve the antibody in the reaction buffer to a concentration of 1-10 mg/mL.

  • Prepare the Dye: Immediately before use, dissolve the dye-NHS ester in DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 5-20 fold molar excess of the dissolved dye to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching (Optional): Add the quenching solution to stop the reaction and incubate for an additional 15-30 minutes.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion column.

  • Characterization: Calculate the degree of labeling by measuring the absorbance at 280 nm and the respective absorbance maximum of the dye.

Performance in Applications: Key Considerations

  • Brightness and Photostability: For imaging applications that require long exposure times or intense illumination, such as super-resolution microscopy or time-lapse imaging, photostability is a critical factor. IRDye® 680LT is reported to be both brighter and more photostable than Alexa Fluor® 680.[10] Alexa Fluor® 680, in turn, is generally considered more photostable than cyanine (B1664457) dyes like Cy5.5.[16][17]

  • In Vivo Imaging: The bioorthogonality of the copper-free click chemistry makes this compound an excellent choice for in vivo labeling studies where the presence of copper could be toxic.

  • Multiplexing: The distinct emission spectra of these dyes allow for their use in multiplexing experiments with other fluorophores. Careful selection of filters is necessary to minimize spectral overlap.

  • Western Blotting: The high brightness and stability of IRDye® 680LT and DyLight® 680 make them well-suited for fluorescent Western blotting, enabling sensitive and quantitative detection of proteins.[10][14]

Conclusion

The choice between this compound, Alexa Fluor® 680, DyLight® 680, and IRDye® 680 depends on the specific requirements of the experiment.

  • This compound is the dye of choice for applications requiring bioorthogonal, copper-free conjugation, particularly in living systems.

  • Alexa Fluor® 680 is a well-established and versatile dye with a good balance of brightness and photostability, suitable for a wide range of applications.

  • DyLight® 680 offers a reliable and bright alternative for standard immunofluorescence and other labeling applications.

  • IRDye® 680 , particularly the 680LT variant, appears to offer superior brightness and photostability, making it a strong candidate for demanding imaging applications and quantitative Western blotting.[10]

Researchers should carefully consider the photophysical properties, conjugation chemistry, and the specific demands of their experimental setup to make an informed decision and achieve optimal results.

References

Safety Operating Guide

Proper Disposal of Cy5.5 DBCO: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility are paramount for researchers, scientists, and drug development professionals. This guide provides essential, step-by-step procedures for the proper disposal of Cy5.5 DBCO, a fluorescent dye commonly used in bioconjugation and imaging studies.

Adherence to proper disposal protocols for chemical reagents like this compound is critical to minimize environmental impact and maintain a safe working environment. While not classified as an acutely hazardous substance, this compound should be handled as a chemical waste product and disposed of through appropriate channels.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the proper personal protective equipment (PPE). This includes, but is not limited to:

  • Safety Goggles: To protect the eyes from potential splashes.

  • Lab Coat: To shield skin and clothing from contamination.

  • Chemical-Resistant Gloves: To prevent direct skin contact.

All handling and preparation for disposal should be conducted in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any dust or aerosols.

Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound and its associated waste is through a licensed chemical waste disposal service or your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in regular solid waste.[1]

Waste Segregation and Collection

Proper segregation of waste is the first critical step. Different forms of this compound waste should be collected in separate, clearly labeled containers.

  • Unused or Expired Solid this compound:

    • Collect the solid powder in a dedicated, sealed, and chemically compatible container.

    • Clearly label the container with "Hazardous Waste," the full chemical name "Cy5.5 Dibenzocyclooctyne (DBCO)," and the approximate quantity.

  • Liquid Waste (Solutions containing this compound):

    • Collect all aqueous and organic solutions containing this compound in a dedicated, leak-proof, and chemically compatible container. Plastic is often preferred for waste storage.

    • Do not mix with other incompatible chemical waste streams.

    • Label the container with "Hazardous Waste," the full chemical name "Cy5.5 Dibenzocyclooctyne (DBCO) solution," the solvent(s) used (e.g., DMSO, DMF, water), and the estimated concentration.

  • Contaminated Labware and PPE:

    • Dispose of all materials that have come into direct contact with this compound, such as pipette tips, tubes, vials, weighing paper, and contaminated gloves, in a designated solid chemical waste container.

    • This container should be clearly labeled as "Hazardous Waste - this compound Contaminated Materials."

Storage Pending Disposal

Proper storage of chemical waste is crucial to prevent accidents and ensure compliance with safety regulations.

  • Ensure all waste containers are tightly sealed to prevent leaks or spills.

  • Store the sealed waste containers in a designated and secure chemical waste storage area.

  • This area should be well-ventilated and away from incompatible materials.

  • Follow your institution's guidelines for the maximum accumulation time for hazardous waste.

Arranging for Professional Disposal

The final step is to arrange for the collection and disposal of the waste by a qualified service.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.

  • Provide them with the full chemical name and any available Safety Data Sheet (SDS) information.

  • Follow their specific instructions for packaging and labeling for transport.

Quantitative Data Summary

For effective waste management and communication with disposal services, it is important to quantify the waste generated.

Waste TypeContainer TypeRecommended Labeling
Solid this compound Sealed, chemically compatible container"Hazardous Waste: Solid Cy5.5 Dibenzocyclooctyne (DBCO)"
Liquid this compound Leak-proof, chemically compatible container"Hazardous Waste: Liquid Cy5.5 Dibenzocyclooctyne (DBCO) in [Solvent]"
Contaminated Materials Designated solid chemical waste container"Hazardous Waste: this compound Contaminated Labware and PPE"

Experimental Protocols

The procedures outlined above are based on standard laboratory chemical waste management protocols. For specific experimental protocols involving this compound, always refer to the manufacturer's instructions and your institution's specific safety guidelines.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage cluster_3 Disposal A Unused/Expired Solid this compound D Collect in Labeled Solid Waste Container A->D B Liquid Waste (Solutions) E Collect in Labeled Liquid Waste Container B->E C Contaminated Labware/PPE F Collect in Labeled Contaminated Materials Container C->F G Seal Containers Tightly D->G E->G F->G H Store in Designated Chemical Waste Area G->H I Contact EHS or Licensed Waste Disposal Service H->I J Schedule Waste Pickup I->J

Caption: Workflow for the proper disposal of this compound waste.

This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel and the protection of the environment, fostering a culture of responsibility and trust in your research endeavors.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cy5.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Cy5.5 DBCO, a fluorescent probe utilized in copper-free click chemistry applications. Adherence to these protocols is crucial for ensuring personal safety, maintaining experimental integrity, and minimizing environmental impact.

Physicochemical and Hazard Summary of this compound

PropertyValueReference
Appearance Blue solid[1]
Solubility Water, DMSO, DMF[1]
Storage -20°C, desiccated and protected from light[2]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash skin thoroughly after handlingP271: Use only outdoors or in a well-ventilated areaP280: Wear protective gloves/protective clothing/eye protection/face protectionP302 + P352: IF ON SKIN: Wash with plenty of waterP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when handling this compound in its solid form and when in solution. The following table outlines the recommended PPE.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety GogglesMust be ANSI Z87.1 compliant and provide a complete seal around the eyes to protect against dust particles and splashes.
Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Nitrile GlovesDouble-gloving is recommended. Nitrile provides good chemical resistance. Gloves should be inspected before use and changed immediately upon contamination.
Respiratory Protection N95 or higher RespiratorA NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. A proper fit test is mandatory before use.
Protective Clothing Laboratory CoatA full-length lab coat, preferably with elastic cuffs, should be worn to protect skin and clothing.
Closed-toe ShoesRequired at all times in the laboratory to protect feet from spills.

Operational and Disposal Plans

A systematic workflow is essential for the safe handling of this compound from receipt to disposal.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (Fume Hood) don_ppe 2. Don Appropriate PPE prep_area->don_ppe gather_materials 3. Assemble Materials don_ppe->gather_materials weigh 4. Weigh Solid this compound gather_materials->weigh dissolve 5. Dissolve in Solvent weigh->dissolve reaction 6. Perform Reaction dissolve->reaction decontaminate 7. Decontaminate Glassware reaction->decontaminate dispose_waste 8. Dispose of Waste decontaminate->dispose_waste doff_ppe 9. Doff PPE dispose_waste->doff_ppe wash_hands 10. Wash Hands doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocol: Labeling an Azide-Containing Molecule

This protocol outlines a general procedure for the conjugation of this compound to an azide-functionalized molecule.

1. Preparation of Stock Solution:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
  • In a chemical fume hood, carefully weigh the desired amount of this compound.
  • Dissolve the solid in an appropriate solvent such as DMSO or DMF to a final concentration of 1-10 mM. For example, to make a 10 mM stock solution, dissolve 1.16 mg of this compound (MW: 1161.34 g/mol ) in 100 µL of DMSO.[1]
  • Vortex briefly to ensure complete dissolution.
  • Store the stock solution at -20°C, protected from light.

2. Conjugation Reaction:

  • In a suitable reaction vessel, dissolve your azide-containing molecule in a reaction buffer (e.g., PBS, pH 7.4).
  • Add the this compound stock solution to the azide-containing molecule. A molar excess of the this compound (e.g., 1.5 to 3-fold) is typically used.
  • Allow the reaction to proceed at room temperature for 1-4 hours, or at 4°C overnight. The reaction is copper-free.[1]
  • Protect the reaction mixture from light.

3. Purification of the Conjugate:

  • The purification method will depend on the nature of the labeled molecule. Common methods include:
  • Size-exclusion chromatography (e.g., Sephadex G-25): for macromolecules like proteins.
  • Dialysis: for macromolecules.
  • Reverse-phase HPLC: for small molecules and peptides.

Signaling Pathway: Copper-Free Click Chemistry

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Cy5_DBCO Cy5.5-DBCO Triazole Stable Triazole Linkage (Cy5.5-Labeled Molecule) Cy5_DBCO->Triazole Azide Azide-Containing Molecule Azide->Triazole

Caption: Copper-free click chemistry reaction.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Solid Waste:

    • Contaminated consumables such as gloves, weigh boats, and pipette tips should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a clearly labeled hazardous waste container.

    • Organic solvent solutions (e.g., DMSO, DMF) must be collected in a separate, compatible hazardous waste container.

    • Do not pour this compound solutions down the drain.

  • Decontamination:

    • Glassware and equipment should be rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove residual dye. The rinsate should be collected as hazardous liquid waste.

    • Subsequently, wash with soap and water.

All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.